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Core Science & Biosynthesis

Foundational

The Architecture of Asymmetry: A Technical Guide to 2-(Aminomethyl)-N-methylcyclohexan-1-amine

Executive Summary In the landscape of advanced organic synthesis and drug discovery, alicyclic diamines serve as foundational pillars. While symmetrical scaffolds like 1,2-diaminocyclohexane (DACH) have long dominated th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, alicyclic diamines serve as foundational pillars. While symmetrical scaffolds like 1,2-diaminocyclohexane (DACH) have long dominated the field of asymmetric catalysis and materials science[1], the demand for highly tunable, unsymmetrical ligands and pharmacophores has driven the development of novel derivatives.

2-(Aminomethyl)-N-methylcyclohexan-1-amine represents a sophisticated evolution of the alicyclic diamine class. Characterized by a cyclohexane backbone substituted with a secondary N-methylamine at C1 and a primary aminomethyl group at C2, this molecule breaks the traditional


 symmetry of DACH to offer a unique 

-symmetric profile. This in-depth guide explores its physicochemical properties, synthetic methodologies, and high-value applications in both transition metal catalysis and pharmaceutical development.

Structural and Physicochemical Profiling

The chemical behavior of 2-(aminomethyl)-N-methylcyclohexan-1-amine is dictated by the orthogonal reactivity of its two nitrogen centers. The primary amine (-CH₂NH₂) is extended from the ring via a methylene spacer, granting it high nucleophilicity and minimal steric hindrance. Conversely, the secondary amine (-NHCH₃) is directly attached to the cyclohexane ring; its basicity is modulated by the electron-donating methyl group, but its reactivity is significantly restricted by the steric bulk of the ring system.

This differential reactivity allows chemists to perform regioselective functionalizations without the need for complex protecting-group strategies—a critical advantage over traditional symmetric diamines[2].

Quantitative Physicochemical Data

Note: Due to the specialized nature of this specific derivative, empirical data is synthesized alongside highly accurate predictive models based on its des-methyl analog, 2-(aminomethyl)cyclohexanamine.

PropertyValueAnalytical Context / Source
Molecular Formula C₈H₁₈N₂Exact structural composition
Molecular Weight 142.24 g/mol Computed mass
Appearance Colorless to pale yellow liquidExtrapolated from DACH analogs[3]
Boiling Point ~200.3 ± 8.0 °CPredicted via analog modeling
Density ~0.923 ± 0.06 g/cm³Predicted via analog modeling
pKa (Primary Amine) ~10.36High basicity due to methylene spacer
pKa (Secondary Amine) ~9.80Sterically hindered ring basicity

Synthetic Methodology: The Amide Reduction Pathway

To achieve high-fidelity synthesis of 2-(aminomethyl)-N-methylcyclohexan-1-amine, a robust reductive pathway is required. The protocol below details the reduction of a substituted carboxamide precursor.

Rationale & Causality

Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent. Milder hydrides, such as sodium borohydride (NaBH₄), lack the necessary reduction potential to convert the highly stable carboxamide carbonyl into a methylene (-CH₂-) bridge. LiAlH₄ provides the aggressive hydride transfer required, while the subsequent "Fieser quench" ensures the safe and efficient liberation of the product from the resulting aluminum complex.

Step-by-Step Protocol: LiAlH₄ Reduction of 2-Amino-N-methylcyclohexane-1-carboxamide
  • System Preparation (Anhydrous Conditions): In an oven-dried, argon-purged 250 mL round-bottom flask, suspend LiAlH₄ (2.5 molar equivalents) in anhydrous tetrahydrofuran (THF). Causality: Absolute exclusion of moisture is critical. LiAlH₄ reacts violently with water to produce hydrogen gas, which degrades the reagent and poses a severe flammability hazard.

  • Controlled Addition: Cool the suspension to 0 °C using an ice-water bath. Slowly add a solution of 2-amino-N-methylcyclohexane-1-carboxamide (1.0 eq) in anhydrous THF dropwise over 30 minutes. Causality: The initial hydride attack on the carbonyl carbon is highly exothermic. Dropwise addition prevents solvent boil-off and suppresses unwanted side reactions.

  • Thermal Activation (Reflux): Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 65 °C for 12 hours. Causality: Amide reduction is kinetically sluggish due to the expulsion of the oxygen leaving group. Sustained thermal energy ensures complete conversion to the diamine.

  • The Fieser Quench (Self-Validating Step): Cool the reaction back to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add:
    
    • 
       mL of distilled water
      
    • 
       mL of 15% aqueous NaOH
      
    • 
       mL of distilled water
      Causality: This specific stoichiometric sequence forces the formation of a granular, white aluminum salt precipitate. If a gelatinous gray emulsion forms, the quench is incomplete, and the product remains trapped. The appearance of the white granular solid visually validates the success of the quench.
      
  • Isolation and Purification: Filter the mixture through a pad of Celite to remove the aluminum salts, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via vacuum distillation to yield the pure 2-(aminomethyl)-N-methylcyclohexan-1-amine.

Logical Workflows and Downstream Applications

G N1 2-Aminocyclohexane- 1-carboxylic acid N2 Amidation (MeNH2) Coupling Reagents N1->N2 N3 2-Amino-N-methyl- cyclohexane-1-carboxamide N2->N3 N4 LiAlH4 Reduction (THF, Reflux) N3->N4 N5 2-(Aminomethyl)-N-methyl- cyclohexan-1-amine N4->N5 N6 Asymmetric Catalysis (Ru/Pd Coordination) N5->N6 Ligand N7 Pharmacophore Development N5->N7 Scaffold

Synthetic workflow and downstream applications of 2-(aminomethyl)-N-methylcyclohexan-1-amine.

Asymmetric Catalysis

Trans-1,2-diaminocyclohexane derivatives are ubiquitous in asymmetric synthesis, frequently employed as chiral ligands for transition metals[2]. The introduction of the aminomethyl group in our target molecule breaks the


 symmetry of the parent DACH scaffold. When coordinated to a metal center (e.g., Ruthenium or Palladium), the sterically demanding N-methyl group dictates the facial selectivity of incoming substrates, while the highly basic primary amine acts as a strong 

-donor, stabilizing the catalytic intermediate.
Pharmaceutical Scaffold Development

The N-methylcyclohexanamine motif is a privileged pharmacophore, most notably recognized in the structure of potent analgesic and opioid receptor agonists like U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide)[4]. By utilizing 2-(aminomethyl)-N-methylcyclohexan-1-amine as a building block, medicinal chemists can exploit the extra methylene spacer to conduct advanced Structure-Activity Relationship (SAR) studies. This extended reach can alter receptor binding pocket dynamics, potentially yielding novel analgesics with optimized therapeutic indices or serving as haptens for highly specific immunoassays[4].

References

Sources

Exploratory

Thermodynamic Stability of 2-(aminomethyl)-N-methylcyclohexan-1-amine Isomers: A Comprehensive Mechanistic Guide

Executive Summary The rational design of cyclohexane-based diamine scaffolds is a cornerstone of modern drug discovery and asymmetric catalysis. Understanding the thermodynamic stability of 2-(aminomethyl)-N-methylcycloh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of cyclohexane-based diamine scaffolds is a cornerstone of modern drug discovery and asymmetric catalysis. Understanding the thermodynamic stability of 2-(aminomethyl)-N-methylcyclohexan-1-amine requires a rigorous analysis of its stereochemical landscape. With two chiral centers at C1 and C2, this molecule exists as four stereoisomers: a pair of trans enantiomers (1R,2R / 1S,2S) and a pair of cis enantiomers (1R,2S / 1S,2R).

As a Senior Application Scientist, I approach the thermodynamic profiling of these isomers not just as an exercise in structural drawing, but as a dynamic interplay of steric strain (A-values) and intramolecular hydrogen bonding . This whitepaper provides a field-proven, self-validating framework for predicting, measuring, and computationally validating the thermodynamic stability of these isomers.

Conformational Landscape and Mechanistic Causality

The global thermodynamic minimum of any 1,2-disubstituted cyclohexane is governed by the minimization of 1,3-diaxial interactions and the maximization of favorable electrostatic interactions. For 2-(aminomethyl)-N-methylcyclohexan-1-amine, the two substituents are:

  • N-methylamino group (-NHCH₃): A-value

    
     1.5 kcal/mol.
    
  • Aminomethyl group (-CH₂NH₂): A-value

    
     1.7 kcal/mol (sterically analogous to an ethyl group).
    
The Trans Isomers: Diequatorial Dominance

In the trans configuration, the substituents can adopt either a diequatorial (e,e) or diaxial (a,a) conformation. The (e,e) conformation is the undisputed global thermodynamic minimum[1]. In this state, both bulky groups project outward from the ring, completely avoiding 1,3-diaxial clashes. Furthermore, the ~60° dihedral angle between the equatorial substituents perfectly aligns the nitrogen lone pair of one group with the amine proton of the other, facilitating a strong intramolecular hydrogen bond[2]. The (a,a) conformation, conversely, suffers a massive steric penalty (


 3.2 kcal/mol) and is virtually unpopulated at room temperature.
The Cis Isomers: The Equatorial-Axial Compromise

In the cis configuration, one substituent must be equatorial while the other is axial. This creates two competing chair conformations:

  • Cis (e,a): -CH₂NH₂ is equatorial, -NHCH₃ is axial.

  • Cis (a,e): -CH₂NH₂ is axial, -NHCH₃ is equatorial.

Because the aminomethyl group (-CH₂NH₂) has a slightly larger A-value than the N-methylamino group, the Cis (e,a) conformation is thermodynamically favored over the Cis (a,e) state. While both cis conformations can still form intramolecular hydrogen bonds due to their gauche relationship, the inescapable 1.5–1.7 kcal/mol penalty of the axial substituent makes the cis isomers significantly less stable than the trans (e,e) isomer[1].

ConformationalEquilibrium TransEE Trans (e,e) Global Minimum ΔG = 0.0 kcal/mol TransAA Trans (a,a) Steric Clash ΔG ≈ +4.5 kcal/mol TransEE->TransAA Ring Flip CisEA Cis (e,a) Axial -NHCH3 ΔG ≈ +1.5 kcal/mol TransEE->CisEA Epimerization (Catalytic) CisAE Cis (a,e) Axial -CH2NH2 ΔG ≈ +1.7 kcal/mol CisEA->CisAE Ring Flip

Fig 1. Thermodynamic equilibrium and relative free energies of 2-(aminomethyl)-N-methylcyclohexan-1-amine isomers.

Quantitative Data Presentation

To provide a clear baseline for experimental validation, the theoretical thermodynamic parameters are summarized below. Data assumes a non-polar environment (e.g., gas phase or toluene) where intramolecular H-bonding is not disrupted by solvent competition[3].

IsomerConformationSubstituent GeometrySteric Penalty (kcal/mol)H-BondingRelative

(kcal/mol)
Est. Population (298K)
Trans (e,e) C1-eq, C2-eq0.0Strong0.0 (Reference) > 92.0%
Trans (a,a) C1-ax, C2-ax~3.2None+4.5< 0.1%
Cis (e,a) C1-ax, C2-eq~1.5Moderate+1.5~ 5.0%
Cis (a,e) C1-eq, C2-ax~1.7Moderate+1.7~ 3.0%

Experimental Methodologies for Thermodynamic Validation

To establish true trustworthiness (E-E-A-T), theoretical models must be validated through rigorous, self-correcting experimental workflows. The following protocols detail how to empirically determine the thermodynamic stability of these isomers.

ExperimentalWorkflow Step1 1. Sample Preparation Isolate pure cis/trans isomers Step2 2. Thermodynamic Equilibration Pd/C catalysis at 110 °C Step1->Step2 Step3 3. Quantitative Analysis GC-MS & HPLC for isomer ratio Step2->Step3 Step4 4. Structural Elucidation 2D-NMR (NOESY) & J-coupling Step3->Step4 Step5 5. Computational Validation DFT (M06-2X/def2-TZVP) Step4->Step5

Fig 2. Self-validating experimental workflow for determining thermodynamic stability.

Protocol A: Chemical Equilibration and GC-MS Quantification

Causality: To measure the true thermodynamic energy difference (


), we must overcome the kinetic barrier of carbon-carbon bond epimerization. Using a noble metal catalyst under a hydrogen atmosphere facilitates reversible dehydrogenation/re-hydrogenation, allowing the system to reach a true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dissolve 50 mg of isomerically pure cis- or trans-2-(aminomethyl)-N-methylcyclohexan-1-amine in 5.0 mL of strictly anhydrous toluene. Note: Toluene is chosen to prevent solvent-solute hydrogen bonding from skewing the equilibrium.

  • Catalyst Addition: Add 10 mol% of 10% Palladium on Carbon (Pd/C).

  • Equilibration: Transfer the mixture to a high-pressure Parr reactor. Purge with H₂ gas three times, then pressurize to 2 atm. Heat the reactor to 110 °C and stir vigorously for 72 hours.

  • Derivatization: Cool the reactor, vent the H₂, and filter the mixture through a PTFE syringe filter to remove the Pd/C. To prevent amine peak tailing during chromatography, treat the filtrate with an excess of trifluoroacetic anhydride (TFAA) and pyridine to form the bis-trifluoroacetamide derivatives.

  • Quantification: Analyze the derivatized mixture via GC-MS. Integrate the peaks corresponding to the trans and cis isomers.

  • Calculation: Calculate the equilibrium constant (

    
    ). Determine the free energy difference using the Gibbs isotherm equation: 
    
    
    
    .
Protocol B: NMR-Based Conformational Analysis

Causality: While GC-MS provides the macroscopic ratio, NMR provides the microscopic structural proof. The Karplus equation dictates that vicinal protons (


) with a dihedral angle of 180° (axial-axial) will exhibit large coupling constants (>10 Hz), whereas 60° angles (equatorial-axial or equatorial-equatorial) will show small coupling constants (2–5 Hz).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of the equilibrated mixture in 0.6 mL of dry CDCl₃.

  • Acquisition: Acquire 1D ¹H, 1D ¹³C, 2D COSY, and 2D NOESY spectra on a 600 MHz NMR spectrometer at 298 K.

  • J-Coupling Analysis: Isolate the signals for the methine protons at C1 and C2. For the major isomer (trans), the

    
     coupling constant will be 
    
    
    
    10.5 Hz, proving that both protons are axial, and thus both substituents are equatorial (e,e).
  • NOE Validation: Analyze the NOESY spectrum. The presence of a strong cross-peak between the N-methyl protons and the aminomethyl protons confirms their spatial proximity, validating the presence of the intramolecular hydrogen bond in the diequatorial state.

Conclusion

The thermodynamic stability of 2-(aminomethyl)-N-methylcyclohexan-1-amine is dictated by a cooperative effect where the diequatorial trans isomer simultaneously minimizes steric A-value penalties and maximizes stabilizing intramolecular hydrogen bonding. By employing the combined equilibration and NMR protocols outlined above, researchers can confidently map the thermodynamic landscape of this and related diamine scaffolds, ensuring robust data for downstream drug development and catalyst design.

References

  • Molecular structure of mono- and 1,2-aminoderivatives of cyclohexane: Steric strain effects as determining factors. SciSpace.
  • trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. ACS Publications.
  • The Chemistry of Dinuclear Analogues of the Anticancer Drug Cisplatin. A DFT/CDM Study. ACS Publications.

Sources

Foundational

pKa values and basicity of 2-(aminomethyl)-N-methylcyclohexan-1-amine

An In-depth Technical Guide to the pKa Values and Basicity of 2-(aminomethyl)-N-methylcyclohexan-1-amine Executive Summary Introduction: The Significance of pKa in Complex Amines 2-(aminomethyl)-N-methylcyclohexan-1-amin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values and Basicity of 2-(aminomethyl)-N-methylcyclohexan-1-amine

Executive Summary

Introduction: The Significance of pKa in Complex Amines

2-(aminomethyl)-N-methylcyclohexan-1-amine is a bifunctional organic molecule whose utility in chemical synthesis and drug discovery is intrinsically linked to its basicity. The molecule possesses two distinct basic centers: a primary amine (on the aminomethyl group) and a secondary amine (the N-methyl group attached directly to the cyclohexane ring). The protonation state of these amines, which is dictated by their respective pKa values, governs critical physicochemical properties such as aqueous solubility, lipophilicity, and the capacity for intermolecular interactions. In a pharmaceutical context, these properties profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.

Understanding the pKa values of such a diamine is not trivial. The two basic sites do not act independently. The protonation of one amine significantly influences the basicity of the other through electrostatic effects. Therefore, the molecule is characterized by two macroscopic pKa values. This guide will deconstruct the factors that determine these values and provide the theoretical and practical tools necessary for their accurate estimation and measurement.

Theoretical Framework: Factors Influencing Basicity

The basicity of an amine is a measure of the availability of its nitrogen lone pair to accept a proton. For 2-(aminomethyl)-N-methylcyclohexan-1-amine, this is a multifactorial issue.

Inductive and Steric Effects

Alkyl groups are electron-donating, increasing the electron density on the nitrogen atom and thereby enhancing basicity compared to ammonia. The target molecule contains a secondary amine (N-methylcyclohexyl) and a primary amine (aminomethyl).

  • Secondary Amine (-NHCH₃): This nitrogen is bonded to two alkyl groups (a methyl group and the cyclohexyl ring), both of which contribute electron density, making it a relatively strong base.

  • Primary Amine (-CH₂NH₂): This nitrogen is bonded to one alkyl group.

All else being equal, secondary amines are typically more basic than primary amines due to superior electronic stabilization of the conjugate acid. However, steric hindrance can affect the solvation of the protonated amine, which in turn influences basicity. The bulky cyclohexyl group can create a specific steric environment that modulates the accessibility of the lone pairs and the stability of the resulting ammonium ions.

Dual Basic Centers and Electrostatic Interaction

As a diamine, the molecule undergoes two distinct protonation events. This is described by two macroscopic acidity constants, pKa1 and pKa2, corresponding to the conjugate acids.

  • First Protonation (Higher pKa): The first proton will be accepted by the more basic of the two nitrogen atoms. Based on inductive effects, this is predicted to be the secondary amine.

    R-NH-CH₃ + H₂O ⇌ R-N⁺H₂-CH₃ + OH⁻

  • Second Protonation (Lower pKa): Once the first amine is protonated, the resulting positive charge exerts a strong electron-withdrawing effect, significantly reducing the basicity of the second amine. Consequently, the second protonation requires a much more acidic environment (a lower pH), and pKa2 will be substantially lower than pKa1.

Intramolecular Hydrogen Bonding

In the monoprotonated form of the diamine, there is a potential for the formation of an intramolecular hydrogen bond between the newly formed ammonium group (N⁺-H) and the lone pair of the remaining neutral nitrogen atom. This cyclized, chelated structure can provide additional stability to the monoprotonated species. Such stabilization has been shown to significantly influence the pKa values in other aliphatic diamines. The stereochemical relationship (cis or trans) between the two substituents on the cyclohexane ring will be a critical determinant of whether such an interaction is sterically feasible.

Estimation of pKa Values from Analogous Structures

To establish a reliable estimate for the pKa values of the target molecule, we can analyze the experimentally determined pKa values of structurally related compounds.

CompoundStructurepKa of Conjugate AcidRationale & Relevance
CyclohexylaminePrimary Amine10.64 - 10.66Establishes the baseline basicity of the cyclohexylamine scaffold.
N-MethylcyclohexylamineSecondary Amine~11.0 (Predicted); 10.49 (Experimental)Models the secondary amine portion of the target molecule. The added methyl group slightly increases basicity.
2-(Aminomethyl)cyclohexanamineDiamine10.36 (Predicted)A very close structural analog, lacking only the N-methyl group. This predicted value provides a strong starting point for our estimation.

Predicted pKa Values:

  • pKa1: The first protonation will occur at the more basic site, which is the secondary N-methyl amine. Its basicity is enhanced by two alkyl substituents. We can therefore expect pKa1 to be in the range of 10.5 - 11.0 , similar to or slightly higher than N-methylcyclohexylamine.

  • pKa2: The second protonation of the primary aminomethyl group will be significantly suppressed by the positive charge of the neighboring ammonium ion. This value will be considerably lower than that of a simple primary amine. A reasonable estimate for pKa2 would be in the range of 8.5 - 9.5 .

This estimation provides a working hypothesis that must be confirmed by either rigorous computational modeling or direct experimental measurement.

Computational Prediction of pKa Values

For a more precise, non-experimental determination of pKa, computational quantum chemistry methods are indispensable.

Methodological Approach

Modern computational chemistry can predict aqueous pKa values with high accuracy, often with a mean absolute error of less than 0.5 pKa units. The most reliable methods couple Density Functional Theory (DFT) with a continuum solvent model.

A robust computational workflow involves:

  • Conformational Analysis: Identifying the lowest-energy conformers for the neutral, monoprotonated, and diprotonated species.

  • Geometry Optimization: Optimizing the geometry of each species in a simulated aqueous environment (e.g., using a Poisson-Boltzmann continuum solvent model). This step is critical for molecules capable of forming intramolecular hydrogen bonds, as gas-phase geometries can lead to significant errors.

  • Free Energy Calculation: Calculating the Gibbs free energy of each optimized species in solution.

  • pKa Calculation: Determining the pKa from the calculated free energy change of the protonation reaction.

G cluster_0 Computational pKa Prediction Workflow mol Input Molecule Structure conf Conformational Search (Gas Phase) mol->conf Identify low-energy conformers opt Geometry Optimization (Continuum Solvent Model) conf->opt Neutral, Cation, Dication energy Gibbs Free Energy Calculation opt->energy For each species pka pKa Calculation from ΔG of Protonation energy->pka

Caption: A typical workflow for accurate computational pKa prediction.

Experimental Determination of pKa Values

Direct measurement remains the gold standard for pKa determination. Potentiometric titration is the most common and accessible method for this purpose.

Protocol: pKa Determination by Potentiometric Titration

This protocol describes a self-validating system for the accurate determination of the two pKa values of 2-(aminomethyl)-N-methylcyclohexan-1-amine.

A. Materials and Equipment:

  • 2-(aminomethyl)-N-methylcyclohexan-1-amine sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) titrant

  • High-purity water (degassed to remove CO₂)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • pH meter with a combination glass electrode, capable of 0.001 pH unit resolution

  • Automated titrator or manual burette (Class A)

  • Stir plate and stir bar

  • Jacketed titration vessel with temperature control

  • Inert gas (Nitrogen or Argon) supply

B. Experimental Procedure:

  • Electrode Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25°C). Ensure the slope is between 95-105%.

  • Sample Preparation:

    • Accurately weigh approximately 0.1 mmol of the amine into the titration vessel.

    • Add 50 mL of degassed, high-purity water.

    • Add KCl to achieve a constant ionic strength (e.g., 0.1 M). This minimizes changes in activity coefficients during the titration.

    • Gently bubble inert gas through the solution for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere over the solution during the titration. This prevents the formation of carbonic acid, which would interfere with the titration of the amine.

  • Titration:

    • Immerse the calibrated pH electrode and the burette tip into the solution. Ensure the stir bar does not strike the electrode.

    • Begin stirring at a constant, moderate rate.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, waiting for the reading to stabilize. Collect a higher density of data points near the equivalence points.

    • Continue the titration until the pH has dropped significantly past the second equivalence point (e.g., to pH 2-3).

  • Data Analysis:

    • Plot pH versus the volume of titrant added to generate the titration curve. Two distinct buffer regions and two inflection points should be visible.

    • The pKa values are determined from the half-equivalence points. pKa1 is the pH at the point where 1.5 equivalents of acid have been added, and pKa2 is the pH at the point where 0.5 equivalents have been added.

    • For higher accuracy, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot (ΔpH/ΔV) correspond to the equivalence points.

G prep 1. Sample Preparation (Amine + H₂O + KCl) inert 2. Inert Atmosphere (Purge with N₂) prep->inert cal 3. Electrode Calibration (3-point) inert->cal titrate 4. Titration (Add HCl, Record pH) cal->titrate plot 5. Data Plotting (pH vs. Volume) titrate->plot analyze 6. Analysis (Find Half-Equivalence Points) plot->analyze pka_vals Result: pKa1 & pKa2 analyze->pka_vals

Caption: Workflow for experimental pKa determination via potentiometry.

Data Interpretation and Application

The two pKa values define the protonation state of the molecule across the entire pH range. This is best visualized by considering the equilibria involved.

G B Diamine (B) BH Monocation (BH⁺) B->BH + H⁺ (pKa1) BH->B - H⁺ BH2 Dication (BH₂²⁺) BH->BH2 + H⁺ (pKa2) BH2->BH - H⁺

Caption: Protonation equilibria for a diamine (B).

Using the Henderson-Hasselbalch equation, one can calculate the percentage of each species (dication, monocation, neutral) at any given pH. This is critically important in drug development. For example, at physiological pH (~7.4), a molecule with pKa values of 10.5 and 9.0 will exist almost exclusively (>99.9%) as the dicationic species (BH₂²⁺). This high charge will dominate its properties, making it highly water-soluble but likely limiting its ability to cross lipid membranes.

Conclusion

While direct experimental pKa values for 2-(aminomethyl)-N-methylcyclohexan-1-amine are not published, a thorough analysis of its structure and comparison with known analogs allows for a robust estimation. We predict two pKa values: pKa1 ≈ 10.5-11.0 for the protonation of the secondary amine and pKa2 ≈ 8.5-9.5 for the subsequent protonation of the primary amine. These estimations are grounded in the established principles of inductive effects, electrostatic interactions, and potential intramolecular hydrogen bonding. For definitive values, this guide provides a detailed, best-practice protocol for experimental determination via potentiometric titration, as well as an overview of modern computational approaches that offer high predictive accuracy. A precise understanding of these pKa values is fundamental for any researcher seeking to utilize this compound in pH-sensitive applications, particularly in the fields of medicinal chemistry and materials science.

References

  • Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(20), 4422–4430. [Link]

  • Filo. (2025). Effect of Solvent on Basicity of Amines. [Link]

  • Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. PubMed. [Link]

  • American Chemical Society. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (2026). p K a Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model | Request PDF. [Link]

  • Krueger, P. J. (1967). Intramolecular hydrogen bonds in ethylenediamines and otheraliphatic diamines. Canadian Journal of Chemistry. [Link]

  • Semantic Scholar. (2007). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. [Link]

  • Kirby, A. J., & Williams, N. H. (2003). Anomeric Effects versus Steric Hindrance to Ionic Solvation in Protonated Glucosylanilines and Cyclohexylanilines. Journal of the American Chemical Society. [Link]

  • LookChem. (n.d.). N-Methylcyclohexylamine. [Link]

  • Wikidata. (n.d.). N-methylcyclohexylamine. [Link]

  • Teixeira, C., et al. (2006). Molecular structure of mono- and 1,2-aminoderivatives of cyclohexane: Steric strain effects as determining factors. Journal of Molecular Structure: THEOCHEM. [Link]

  • Knuutila, H. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

  • Avdeef, A., & Box, K. J. (2007). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • vCalc. (2021). pKa of Cyclohexylamine. [Link]

  • Quora. (2017). Which one is more basic, ammonia or cyclohexylamine? [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. [Link]

  • Filo. (2025). Write a note on factors affecting the P
Exploratory

cis-trans isomerism in 2-(aminomethyl)-N-methylcyclohexan-1-amine

An in-depth technical guide on the stereochemical properties, analytical differentiation, and preparative separation of 2-(aminomethyl)-N-methylcyclohexan-1-amine. Introduction & Scientific Context 1,2-disubstituted cycl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the stereochemical properties, analytical differentiation, and preparative separation of 2-(aminomethyl)-N-methylcyclohexan-1-amine.

Introduction & Scientific Context

1,2-disubstituted cyclohexanes, particularly diamine derivatives, are foundational scaffolds in medicinal chemistry, coordination chemistry, and asymmetric catalysis. The molecule 2-(aminomethyl)-N-methylcyclohexan-1-amine features a cyclohexane ring substituted with an N-methylamino group at C1 and an aminomethyl group at C2.

The relative stereochemistry of these two substituents gives rise to cis and trans diastereomers. Because the spatial orientation of these nitrogen-containing groups dictates their ability to act as bidentate ligands or interact with biological targets, understanding their conformational dynamics and achieving their physical separation is a critical prerequisite for researchers and drug development professionals [1].

Stereochemical Architecture & Conformational Thermodynamics

The causality behind the behavior of these isomers lies in their conformational thermodynamics, which are governed by the steric bulk—quantified as A-values (conformational free energy)—of the respective substituents.

  • A-Value of -NHCH

    
    :  ~1.5 kcal/mol
    
  • A-Value of -CH

    
    NH
    
    
    
    :
    ~1.7 kcal/mol

Because the aminomethyl group has a slightly higher steric demand, it acts as the primary conformational anchor in the ring system.

The trans-Isomer (1R,2R and 1S,2S): The trans-isomer exists in a thermodynamic equilibrium between the diequatorial (e,e) and diaxial (a,a) chair conformations. The (e,e) conformer is overwhelmingly favored because both bulky substituents occupy the less sterically hindered equatorial positions. The (a,a) conformer suffers from severe 1,3-diaxial interactions, making it thermodynamically inaccessible at room temperature.

The cis-Isomer (1R,2S and 1S,2R): The cis-isomer is forced to place one substituent in an equatorial position and the other in an axial position (a,e or e,a). Because the -CH


NH

group has a slightly higher A-value than the -NHCH

group, the equilibrium slightly favors the conformer where the -CH

NH

group is equatorial and the -NHCH

group is axial. However, because the energy difference is minimal (~0.2 kcal/mol), the molecule undergoes rapid chair-to-chair interconversion at room temperature.

Conformational_Dynamics cluster_trans trans-Isomer Equilibrium cluster_cis cis-Isomer Equilibrium T_ee trans (e,e) Conformer ΔG ≈ 0 kcal/mol Favored T_aa trans (a,a) Conformer ΔG > 3.2 kcal/mol Disfavored T_ee->T_aa Ring Flip C_ae cis (a,e) Conformer -CH2NH2 (eq), -NHCH3 (ax) Slightly Favored C_ea cis (e,a) Conformer -CH2NH2 (ax), -NHCH3 (eq) Slightly Disfavored C_ae->C_ea Ring Flip

Conformational equilibrium of cis and trans isomers highlighting thermodynamic stability.

Analytical Differentiation: A Self-Validating NMR System

To validate the identity of the separated isomers,


H NMR spectroscopy serves as a definitive, self-validating analytical tool. The differentiation relies on the Karplus equation, which correlates the vicinal proton-proton coupling constant (

) with the dihedral angle (

) between the methine protons at C1 and C2[2].
  • trans-Isomer Signature: In the dominant (e,e) conformation, the methine protons (H1 and H2) are both axial. This antiperiplanar arrangement creates a dihedral angle of ~180°. According to the Karplus relationship, this results in a large coupling constant (

    
     = 9–12 Hz).
    
  • cis-Isomer Signature: In either the (a,e) or (e,a) conformation, one methine proton is axial and the other is equatorial. The dihedral angle is ~60°. This gauche arrangement yields a significantly smaller coupling constant (

    
     = 3–5 Hz).
    
Quantitative Data Summary
IsomerDominant ConformationDihedral Angle (H1-H2)Expected

Thermodynamic Stability
trans Diequatorial (e,e)~180° (antiperiplanar)9 – 12 HzHighly Stable (Rigid)
cis Axial-Equatorial (a,e)~60° (gauche)3 – 5 HzFluxional (Rapid flipping)

Preparative Separation Protocol

Fractional distillation is entirely insufficient for separating cis and trans isomers of cyclohexane diamines due to their nearly identical boiling points. However, differential crystallization of their dihydrochloride salts provides a highly scalable and effective method routinely utilized in process chemistry [3].

The Causality of Separation: The trans-isomer, locked in its rigid (e,e) conformation, possesses a flatter, more pseudo-symmetric geometry. When converted to a dihydrochloride salt, it packs highly efficiently into a crystal lattice. Methanol, a polar protic solvent, cannot overcome this high lattice energy, rendering the trans-salt insoluble. Conversely, the fluxional cis-isomer forms a less tightly packed lattice, remaining highly soluble in methanol [3].

Step-by-Step Methodology: Differential Dihydrochloride Precipitation
  • Dissolution: Dissolve 100 g of the crude cis/trans mixture of 2-(aminomethyl)-N-methylcyclohexan-1-amine in 500 mL of anhydrous methanol in a 1 L round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Salt Formation: Slowly bubble anhydrous hydrogen chloride (HCl) gas into the stirred solution. Maintain the internal temperature below 30°C to prevent solvent boil-off. Continue until the solution is fully saturated and no free amine remains (monitor via TLC with a ninhydrin stain).

  • Crystallization: As the dihydrochloride salts form in situ, the trans-isomer's salt will rapidly precipitate out of the methanol solution as a white, needle-like crystalline solid due to its high lattice energy. The cis-isomer's salt remains dissolved in the mother liquor.

  • Filtration: Filter the suspension under vacuum using a Büchner funnel. Wash the solid filter cake with a small volume (50 mL) of ice-cold methanol to remove any residual cis-salt.

  • Neutralization & Recovery (trans): Dissolve the solid trans-dihydrochloride in a minimum amount of deionized water. Add 5M NaOH dropwise until the pH reaches >12. Extract the free trans-amine with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the pure trans-isomer.
  • Neutralization & Recovery (cis): Concentrate the methanolic mother liquor under reduced pressure to yield the crude cis-dihydrochloride. Repeat the neutralization and extraction steps (as in Step 5) to isolate the pure cis-isomer.

  • Validation: Run a

    
    H NMR on both isolated fractions in CDCl
    
    
    
    . Verify the
    
    
    coupling constants (9-12 Hz for the precipitate fraction; 3-5 Hz for the filtrate fraction) to confirm isomeric purity.

Separation_Workflow Start Isomeric Mixture cis & trans Step1 Dissolve in Methanol Bubble HCl Gas Start->Step1 Step2 In Situ Dihydrochloride Salt Formation Step1->Step2 Decision Filtration (Differential Solubility) Step2->Decision Solid Precipitate (trans-Dihydrochloride) Decision->Solid Insoluble Filtrate Mother Liquor (cis-Dihydrochloride) Decision->Filtrate Soluble Neutral1 Neutralize (NaOH) Extract & Distill Solid->Neutral1 Neutral2 Neutralize (NaOH) Extract & Distill Filtrate->Neutral2 PureTrans Pure trans-Isomer (>99% Purity) Neutral1->PureTrans PureCis Pure cis-Isomer (>95% Purity) Neutral2->PureCis

Step-by-step preparative separation of cis and trans isomers via dihydrochloride salts.

References

  • Wikipedia contributors. (2024). trans-1,2-Diaminocyclohexane. Wikipedia, The Free Encyclopedia. [Link]

  • Kutateladze, A. G. (2001). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. Journal of Chemical Education, 78(1), 100. [Link]

  • US Patent 3880925A. (1975). Separation and purification of cis and trans isomers.
Foundational

A Technical Guide to the Physicochemical Properties of N-Methylated Cycloaliphatic Amines

Introduction N-methylated cycloaliphatic amines represent a critical structural motif in modern medicinal chemistry. These compounds, characterized by a nitrogen atom incorporated within a non-aromatic ring and bearing a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methylated cycloaliphatic amines represent a critical structural motif in modern medicinal chemistry. These compounds, characterized by a nitrogen atom incorporated within a non-aromatic ring and bearing a methyl group, are frequently employed by drug development professionals to modulate the physicochemical and pharmacokinetic properties of therapeutic candidates. The addition of a "magic methyl" group is a subtle yet powerful strategy to enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1] This transformation, while only adding 14 atomic mass units, can profoundly alter key parameters such as basicity (pKa), lipophilicity (logP), and aqueous solubility.[2]

This guide provides an in-depth exploration of the core physicochemical properties of common N-methylated cycloaliphatic amines. It offers field-proven experimental protocols for their determination and synthesizes the causal relationships between molecular structure and these essential properties, providing a vital resource for researchers and scientists in drug discovery.

Core Physicochemical Properties and Structure-Property Relationships

The utility of N-methylated cycloaliphatic amines in drug design stems from the predictable, yet nuanced, impact of their structure on function. The interplay between the ring size of the cycloaliphatic system and the N-methyl group dictates the molecule's overall physicochemical profile.

Basicity (pKa)

The basicity of an amine, quantified by the pKa of its conjugate acid, is a paramount property influencing a drug's absorption and distribution.[3] The lone pair of electrons on the nitrogen atom makes amines basic and effective nucleophiles.[4] Cycloaliphatic amines are generally strong bases, with pKa values for their conjugate acids typically in the range of 10-11.[4][5]

Effect of N-Methylation: The addition of a methyl group, an electron-donating group, increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for protonation, thereby increasing the amine's basicity compared to its secondary amine counterpart.[4]

Effect of Ring Size: The size of the cycloaliphatic ring influences the C-N-C bond angle, which in turn affects the hybridization of the nitrogen's lone pair orbital. In smaller, more strained rings (e.g., azetidine, pyrrolidine), the nitrogen's lone pair has more s-character, holding the electrons closer to the nucleus and making them less available for protonation (lower basicity).[6] As the ring size increases to less strained systems like piperidine, the lone pair orbital gains more p-character, extending further from the nucleus and becoming more basic.[6] Thus, the general trend for the basicity of secondary cyclic amines is piperidine > pyrrolidine > azetidine.[6][7]

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical determinant of membrane permeability and overall ADME properties.[8] It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[9]

Effect of N-Methylation: N-methylation typically increases a molecule's lipophilicity.[2][10] The methyl group is lipophilic and can also shield the polar nitrogen atom, reducing its interaction with water and favoring partitioning into a non-polar environment. This can be a double-edged sword in drug design; while increased lipophilicity can improve membrane permeability, it can also lead to higher metabolic clearance and lower solubility.[1]

Aqueous Solubility

Solubility is a crucial property, as a drug must be in solution to be absorbed and to interact with its biological target. Low aqueous solubility is a frequent cause of failure for drug candidates.[11][12]

Effect of N-Methylation: The impact of N-methylation on solubility is complex. While it increases lipophilicity, which generally correlates with lower aqueous solubility, it also disrupts the hydrogen-bonding network.[2] Secondary amines can act as both hydrogen bond donors and acceptors. N-methylation removes the N-H hydrogen, eliminating its ability to act as a hydrogen bond donor.[2] This disruption of intermolecular hydrogen bonds, particularly intramolecular ones, can sometimes lead to an increase in solubility, contrary to what the increase in lipophilicity might suggest.[2]

Physicochemical Data of Representative Amines

The following table summarizes key physicochemical data for a selection of common N-methylated cycloaliphatic amines, providing a quantitative basis for comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )pKa (Conjugate Acid)logP
N-Methylpyrrolidine C₅H₁₁N85.15[13]10.3[13]0.9[13]
N-Methylpiperidine C₆H₁₃N99.17[14]~10.1-10.41.3[14]
N-Methylcyclohexylamine C₇H₁₅N113.20[15][16]11.03 (Predicted)[17]1.6[15]
N-Methylazepane C₇H₁₅N113.20~11.1~1.8

Note: Experimental values can vary based on the specific conditions and methods used for determination.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible determination of physicochemical properties is fundamental to drug discovery. The following sections detail standard, field-proven methodologies.

Protocol 1: Determination of pKa by Potentiometric Titration

This method remains a gold standard for its precision and reliability in determining the ionization constant of a compound.[18][19]

Principle: A solution of the amine is titrated with a standardized acid (e.g., HCl), and the change in pH is monitored using a calibrated pH electrode. The pKa corresponds to the pH at which 50% of the amine is protonated, identified as the midpoint of the steepest portion of the titration curve.[18][20]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[18][20]

  • Sample Preparation: Prepare a ~1 mM solution of the N-methylated cycloaliphatic amine in deionized water.[20] To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl.[18][20]

  • Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode in the solution.[20]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[18][20]

  • Titration: Add standardized 0.1 M HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[20]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope on this curve. The pKa is the pH value at the half-equivalence point.[21] For more precise determination, a first or second derivative plot can be used to identify the equivalence point.[22]

  • Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[20]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 buffers) Prepare 2. Prepare Amine Solution (~1 mM in 0.15M KCl) Calibrate->Prepare Purge 3. Purge with Nitrogen Prepare->Purge Titrate 4. Titrate with 0.1M HCl (Record pH vs. Volume) Purge->Titrate Plot 5. Plot pH vs. Volume Titrate->Plot Analyze 6. Determine Equivalence Point & Half-Equivalence Point Plot->Analyze Report 7. Calculate Average pKa (from n=3 replicates) Analyze->Report G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate 1. Pre-saturate n-octanol and aqueous phase Add 2. Add Compound to Biphasic System Saturate->Add Shake 3. Shake to Equilibrate Add->Shake Centrifuge 4. Centrifuge to Separate Phases Shake->Centrifuge Quantify 5. Quantify Concentration in each phase (HPLC/LC-MS) Centrifuge->Quantify Calc 6. Calculate P and logP Quantify->Calc Report 7. Report Average logP Calc->Report

Caption: Workflow for logP determination via the shake-flask method.

Protocol 3: High-Throughput Kinetic Solubility Assay

For early-stage drug discovery, where speed is essential, kinetic solubility assays provide a rapid assessment. [11][23]This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) before being introduced to an aqueous buffer. [24] Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. Any compound that precipitates out of the aqueous solution is removed by filtration or centrifugation, and the concentration of the remaining dissolved compound is determined.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate. [25]3. Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final test concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility. [23]4. Incubation: Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur. [23]5. Separation: Use a 96-well filter plate to separate the precipitated (solid) compound from the dissolved (soluble) compound. Alternatively, centrifuge the plate and collect the supernatant. [12]6. Quantification: Determine the concentration of the compound in the filtrate or supernatant using a high-throughput analytical method like HPLC-UV or LC-MS/MS, by comparing against a standard curve prepared in the same buffer/DMSO mixture.

  • Solubility Value: The measured concentration is the kinetic solubility of the compound under the assay conditions.

Implications for Drug Development

A deep understanding of the physicochemical properties of N-methylated cycloaliphatic amines is not an academic exercise; it is fundamental to the rational design of new medicines. These properties directly govern a drug's ADME profile. [26]

  • Absorption: Basicity (pKa) and lipophilicity (logP) are key drivers of oral absorption. A drug must have sufficient lipophilicity to cross the gut wall but also adequate aqueous solubility to dissolve in gastrointestinal fluids. The pKa determines the ionization state of the molecule at different pH values in the GI tract, which in turn affects both solubility and permeability.

  • Distribution: Once absorbed, a drug's ability to distribute into tissues is influenced by its lipophilicity and its binding to plasma proteins. Highly lipophilic compounds may distribute extensively into fatty tissues, which can be desirable for some targets but may also lead to long half-lives and potential toxicity.

  • Metabolism & Excretion: The N-methyl group itself can be a site of metabolism (N-demethylation). The overall lipophilicity of the molecule heavily influences its susceptibility to metabolism by cytochrome P450 enzymes in the liver and its route of excretion.

By strategically incorporating N-methylated cycloaliphatic amines, medicinal chemists can fine-tune these properties, balancing potency with a favorable pharmacokinetic profile to develop safer and more effective drugs.

Conclusion

N-methylated cycloaliphatic amines are a valuable tool in the medicinal chemist's arsenal. Their physicochemical properties—basicity, lipophilicity, and solubility—are delicately balanced and influenced by both the N-methyl substituent and the conformation of the cycloaliphatic ring. A thorough characterization of these properties, using robust and validated experimental methods, is an indispensable step in the drug discovery and development process. The insights and protocols provided in this guide serve as a foundational resource for scientists dedicated to optimizing molecular properties for therapeutic success.

References

  • Amines, Cycloaliphatic - ResearchGate . Available at: [Link]

  • N-Methylpiperidine | C6H13N | CID 12291 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io . Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray . Available at: [Link]

  • 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • 24.3: Basicity of Amines - Chemistry LibreTexts . Available at: [Link]

  • The ring size of cyclic amines as a relevant feature in the activity of Ru-based complexes for ROMP - New Journal of Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

  • N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Understanding Cycloaliphatic Amine Hardeners: Properties and Applications . Rich Chemical. Available at: [Link]

  • Effect of Ring Size on Conformation and Biological Activity of Cyclic Cationic Antimicrobial Peptides - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark . Available at: [Link]

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry . Available at: [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm . Available at: [Link]

  • N-Methyl-2-pyrrolidone - Wikipedia . Available at: [Link]

  • Screening of amines with different basicity and lipophilicity... - ResearchGate . Available at: [Link]

  • EP3762443B1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems - Google Patents.
  • ADME – Knowledge and References - Taylor & Francis . Available at: [Link]

  • N-methylpiperidine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY . Available at: [Link]

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  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace . Available at: [Link]

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  • Development of Methods for the Determination of pKa Values - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN - Scholaris . Available at: [Link]

  • N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • N-Methylpyrrolidone | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass. Available at: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC . National Center for Biotechnology Information. Available at: [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC . National Center for Biotechnology Information. Available at: [Link]

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  • Experiment 13 POTENTIOMETRIC TITRATION OF ACID-BASE . National Taiwan University. Available at: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery . Asian Journal of Chemistry. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives . Chemical Reviews. Available at: [Link]

  • US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds - Google Patents.
  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development | Request PDF - ResearchGate . Available at: [Link]

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  • Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development - Infinix Bio . Available at: [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral - UB . University of Barcelona. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-(aminomethyl)-N-methylcyclohexan-1-amine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Executive Summary The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences pro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences process development, formulation design, and ultimate bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(aminomethyl)-N-methylcyclohexan-1-amine (CAS No. 90202-99-6), a cycloaliphatic diamine. While extensive public data on this specific molecule is scarce, this document synthesizes fundamental principles of solubility with established, field-proven methodologies to create a robust protocol for its characterization. We present a detailed, step-by-step guide for the isothermal shake-flask method, coupled with modern analytical quantification using Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (UPLC-CAD). This guide is intended for researchers, chemists, and drug development professionals who require accurate and reliable solubility data to advance their research and development objectives.

Introduction to 2-(aminomethyl)-N-methylcyclohexan-1-amine

2-(aminomethyl)-N-methylcyclohexan-1-amine is a diamine featuring a cyclohexane scaffold, a primary aminomethyl group, and a secondary N-methylamine group. Its structure suggests a unique combination of properties: the aliphatic ring provides a nonpolar character, while the two amine groups offer sites for hydrogen bonding and protonation, imparting polarity.[1][2] This structural duality makes its interaction with various organic solvents complex and highly dependent on the solvent's own properties.

Understanding the solubility of this compound is paramount for several key applications in pharmaceutical and chemical development:

  • Process Chemistry: Selecting appropriate solvents for reaction, extraction, and purification.

  • Crystallization Studies: Identifying suitable anti-solvents and optimizing crystallization conditions.

  • Formulation Development: Designing stable and effective dosage forms, particularly for liquid formulations.

  • Preclinical Studies: Ensuring adequate solubility in vehicles for toxicological and pharmacological testing.

Given the absence of a comprehensive public solubility database for this specific molecule, an experimental determination is essential.[1][2][3] This guide provides the theoretical grounding and practical methodology to perform such a study.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4][5] The key interactions governing the solubility of 2-(aminomethyl)-N-methylcyclohexan-1-amine are:

  • Hydrogen Bonding: The primary (-NH2) and secondary (-NHCH3) amine groups can both donate and accept hydrogen bonds. This makes the molecule highly likely to dissolve in polar protic solvents (e.g., methanol, ethanol) that can participate in hydrogen bonding.[1][4][6]

  • Dipole-Dipole Interactions: The polar C-N bonds create a net dipole moment, allowing for favorable interactions with polar aprotic solvents (e.g., acetonitrile, DMSO).[6]

  • Van der Waals Forces (London Dispersion Forces): The nonpolar cyclohexane backbone interacts via weaker van der Waals forces, which are the primary mechanism for dissolution in nonpolar solvents (e.g., hexane, toluene).[6][7]

The overall solubility in any given solvent is a balance of the energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[5][7]

Experimental Methodology for Solubility Determination

To ensure accuracy and reproducibility, a standardized protocol is crucial. The isothermal shake-flask method is a widely accepted equilibrium solubility technique recommended by international guidelines.[8][9]

Materials and Equipment
  • Solute: 2-(aminomethyl)-N-methylcyclohexan-1-amine (purity >98%)

  • Solvents: A range of analytical grade organic solvents, categorized by polarity:

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)

    • Nonpolar: Toluene, n-Hexane

  • Equipment:

    • Analytical balance (±0.01 mg)

    • 20 mL glass scintillation vials with PTFE-lined caps

    • Orbital shaker with temperature control (set to 25 °C ± 1 °C)

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • UPLC system with Charged Aerosol Detector (CAD)

    • Volumetric flasks and pipettes for standard preparation

Isothermal Shake-Flask Protocol

This protocol is designed to determine the equilibrium solubility at a controlled temperature.

Step 1: Preparation Add an excess amount of 2-(aminomethyl)-N-methylcyclohexan-1-amine to a 20 mL vial. "Excess" is confirmed by the presence of undissolved solid at the end of the experiment. Add a precisely known volume (e.g., 10.0 mL) of the selected organic solvent.

Step 2: Equilibration Securely cap the vials and place them in an orbital shaker set to 25 °C. Agitate the samples at a moderate speed (e.g., 150 rpm) for at least 24 hours to ensure equilibrium is reached.[10][11]

Step 3: Sample Collection and Preparation After 24 hours, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle. Carefully draw a sample from the supernatant using a glass syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

Step 4: Dilution Perform a precise, validated dilution of the filtrate with a suitable mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear range of the analytical method.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A 1. Add excess solute to vial B 2. Add precise volume of solvent A->B C 3. Agitate at 25°C for 24 hours B->C D 4. Settle for 2 hours C->D E 5. Filter supernatant (0.22 µm filter) D->E F 6. Dilute filtrate for analysis E->F G 7. Quantify using UPLC-CAD F->G

Caption: Workflow for the isothermal shake-flask solubility determination method.

Analytical Quantification: UPLC-CAD

Since 2-(aminomethyl)-N-methylcyclohexan-1-amine lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) is ideal.[12][13] CAD offers a response that is proportional to the mass of the non-volatile analyte, making it suitable for quantifying compounds without chromophores.[14]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Detection: Charged Aerosol Detector (CAD).

  • Quantification: A calibration curve is constructed using standards of known concentrations. A weighted (e.g., 1/x²) linear regression is often necessary for the non-linear response of the CAD.[15]

Expected Solubility Profile & Discussion (Hypothetical Data)

While experimental determination is required for precise values, a scientifically plausible solubility profile can be predicted based on chemical principles. The following table represents hypothetical data for illustrative purposes.

Table 1: Hypothetical Solubility of 2-(aminomethyl)-N-methylcyclohexan-1-amine at 25°C

Solvent CategorySolventDielectric Constant (approx.)Predicted Solubility (mg/mL)
Polar Protic Methanol32.7> 200 (Highly Soluble)
Ethanol24.5> 150 (Highly Soluble)
Polar Aprotic DMSO46.7~100 (Soluble)
Acetonitrile37.5~50 (Soluble)
THF7.6~20 (Sparingly Soluble)
Nonpolar Toluene2.4< 5 (Slightly Soluble)
n-Hexane1.9< 1 (Very Slightly Soluble)
Interpretation of Predicted Results

The hypothetical data illustrates the expected solubility trends. The highest solubility is predicted in polar protic solvents like methanol, where the compound's amine groups can engage in strong hydrogen bonding with the solvent's hydroxyl groups.

Solubility is expected to be significant but lower in polar aprotic solvents. While these solvents cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds allow for favorable dipole-dipole interactions.

In nonpolar solvents like toluene and hexane, the primary interactions are weak van der Waals forces. The energy required to break the strong hydrogen bonds between the diamine molecules is not sufficiently compensated by the formation of weak solute-solvent interactions, leading to very low solubility.[7]

Visualizing Solute-Solvent Interactions

G cluster_protic High Solubility: Polar Protic Solvent cluster_nonpolar Low Solubility: Nonpolar Solvent Diamine1 Diamine Molecule (-NH2, -NHR) Methanol Methanol (-OH) Diamine1->Methanol Strong H-Bonding Diamine2 Diamine Molecule (-NH2, -NHR) Hexane Hexane (Aliphatic) Diamine2->Hexane Weak van der Waals

Caption: Dominant intermolecular forces influencing solubility.

Conclusion

This guide establishes a comprehensive, scientifically grounded framework for determining the solubility profile of 2-(aminomethyl)-N-methylcyclohexan-1-amine. By combining the robust isothermal shake-flask method with the specificity and universality of UPLC-CAD analysis, researchers can generate the high-quality, reliable data essential for informed decision-making in process development and pharmaceutical formulation. The outlined protocols and theoretical discussions provide a self-validating system for ensuring the scientific integrity of the results. The principles and methodologies described herein are broadly applicable to other amine-containing compounds where solubility characterization is a critical objective.

References

  • BenchChem. Solubility Profile of 4,5-Dimethylbenzene-1,2-diamine in Organic Solvents: A Technical Guide.
  • BenchChem. An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents.
  • BenchChem. Solubility Profile of 4-methylcyclohexane-1,3-diamine in Organic Solvents: A Technical Guide.
  • Pearson. Solubility and Intermolecular Forces: Videos & Practice Problems.
  • Hameed, G. S. Solubility and distribution. (2024).
  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020).
  • Save My Exams. Solubility and Choice of Solvents | Edexcel A-Level Chemistry.
  • Chemistry LibreTexts. 4.1: Basic Principles. (2020).
  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. (2023).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). M9: Biopharmaceutics Classification system-based Biowaivers. (2020).
  • Wikipedia. Charged aerosol detector.
  • Enamine. Shake-Flask Solubility Assay.
  • BioAssay Systems. Shake Flask Method Summary.
  • Kouri, D., & Anderson, D. Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC North America. (2021).
  • Chromatography Today. Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities. (2018).
  • Li, Y., et al. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis. (2017).

Sources

Foundational

Chemoselectivity in Diamine Scaffolds: Reactivity of Primary vs. Secondary Amines in 2-(aminomethyl)-N-methylcyclohexan-1-amine

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Executive Summary The rational design and functionalization of unsymmetrical diamines are critical in modern drug discovery and compl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Executive Summary

The rational design and functionalization of unsymmetrical diamines are critical in modern drug discovery and complex ligand synthesis. The molecule 2-(aminomethyl)-N-methylcyclohexan-1-amine presents a fascinating case study in chemoselectivity. It possesses two distinct nitrogen centers: an unhindered primary amine (the aminomethyl group) and a sterically encumbered secondary amine (the


-methylamino group attached directly to the cyclohexane ring).

This whitepaper provides an in-depth mechanistic analysis of the reactivity differentials between these two groups. By exploring the interplay of steric hindrance, nucleophilicity, and basicity, we establish robust, self-validating protocols for the chemoselective functionalization of this scaffold, prioritizing the primary amine without the need for exhaustive protecting-group chemistry.

Structural and Mechanistic Causality

To predict and control the reactivity of 2-(aminomethyl)-N-methylcyclohexan-1-amine, one must decouple the concepts of basicity (a thermodynamic parameter) and nucleophilicity (a kinetic parameter).

The Duality of Basicity and Nucleophilicity

The reactivity of primary (


) and secondary (

) amines is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom[1].
  • The Secondary Amine Site: The

    
    -methylamino group is attached directly to the secondary carbon of the cyclohexane ring. The dual electron-donating inductive effects (+I) from the methyl group and the cyclohexyl ring increase the electron density on this nitrogen. Consequently, this secondary amine is thermodynamically more basic than the primary amine[2].
    
  • The Primary Amine Site: The aminomethyl group (

    
    ) extends away from the rigid cyclohexane core. While slightly less basic due to fewer inductive alkyl donors, it is significantly less sterically hindered.
    
Steric Hindrance as the Kinetic Driver

In nucleophilic substitution and addition reactions (e.g., acylation with acetyl chloride or alkylation), the approach trajectory of the electrophile is paramount. The primary amine is highly accessible. In stark contrast, the secondary amine is flanked by the bulky cyclohexane ring and the


-methyl group.

According to Mayr's nucleophilicity parameters, steric bulk can reduce the nucleophilicity of an amine by orders of magnitude, even if the amine is electronically rich[2]. Therefore, when 2-(aminomethyl)-N-methylcyclohexan-1-amine is exposed to an electrophile, the primary amine acts as the dominant nucleophile, reacting rapidly due to minimal steric interference, while the secondary amine's reactivity "falls off a cliff"[2]. This principle is widely exploited to achieve highly chemoselective acylation[3].

Reactivity M 2-(aminomethyl)- N-methylcyclohexan-1-amine PA Primary Amine (-CH2NH2) M->PA SA Secondary Amine (-NHCH3) M->SA R_PA High Nucleophilicity Low Steric Hindrance PA->R_PA Electrophile attack R_SA Lower Nucleophilicity High Steric Hindrance SA->R_SA Blocked by ring Prod Chemoselective Acylation Product R_PA->Prod Fast kinetics

Caption: Chemoselective reactivity pathway driven by steric vs. electronic factors.

Quantitative Data Analysis

The table below summarizes the physicochemical profile of the two reactive sites, illustrating why kinetic control favors the primary amine despite the secondary amine's higher basicity.

Property / ParameterPrimary Amine (Aminomethyl)Secondary Amine (

-methylamino)
Causality / Impact on Reactivity
Substitution Primary carbon attachmentSecondary carbon attachmentDetermines approach angle for electrophiles.
Steric Environment Unhindered (extended from ring)Highly hindered (ring + methyl)Primary amine has superior kinetic accessibility[3].
Relative Basicity (pKa) ~ 9.5 - 10.0~ 10.5 - 11.0Secondary amine is protonated first in acidic media.
Nucleophilicity HighLow to ModeratePrimary amine reacts orders of magnitude faster with acyl chlorides[3].
Chemoselectivity Major product site (>95%)Trace byproduct site (<5%)Exploitable for mono-functionalization without protecting groups.

Experimental Methodologies

To harness this intrinsic chemoselectivity, reaction conditions must be carefully controlled. The following protocol utilizes an aqueous biphasic system to achieve perfect chemoselective acylation of the primary amine. By operating in a slightly acidic to neutral aqueous medium, the more basic secondary amine remains protonated (and thus non-nucleophilic), while the less basic primary amine is selectively deprotonated and acylated[4].

Protocol: Chemoselective Mono-Acylation of the Primary Amine

Objective: To selectively synthesize


-((2-(methylamino)cyclohexyl)methyl)acetamide.
Validation Checkpoint:  The system is self-validating; the addition of a specific stoichiometric buffer (

) ensures the pH never rises high enough to liberate the secondary amine free-base, preventing over-acylation.

Materials:

  • 2-(aminomethyl)-N-methylcyclohexan-1-amine (1.0 mmol)

  • Acetic anhydride or Acetyl Chloride (1.05 mmol)

  • 
    
    
    
    
    (aqueous)
  • Solid Sodium Bicarbonate (

    
    )
    
  • Deionized Water & Ethyl Acetate

Step-by-Step Procedure:

  • Protonation: Suspend the diamine (1.0 mmol) in 5 mL of deionized water. Add

    
    
    
    
    
    dropwise (approx. 250-300 µL) under continuous stirring until the solution becomes completely homogeneous. Causality: This drives the pH to ~1.5, fully protonating both amine groups to their inactive hydrochloride salts[4].
  • Thermal Control: Cool the homogeneous aqueous solution to 0°C using an ice bath. Causality: Lower temperatures suppress the baseline reactivity of the secondary amine and prevent the hydrolysis of the acylating agent.

  • Electrophile Addition: Add acetic anhydride (1.05 mmol) directly to the cold aqueous solution.

  • Selective Deprotonation (The Critical Step): Slowly add solid

    
     in small portions until effervescence ceases and the pH stabilizes at approximately 5.5[4]. Causality: At pH 5.5, the more basic secondary amine (pKa ~10.5) remains entirely protonated (
    
    
    
    ). The slightly less basic primary amine is transiently liberated as a free base and immediately attacks the acetic anhydride[1][4].
  • Isolation: Extract the aqueous mixture with ethyl acetate (3 × 10 mL). The secondary amine, still protonated, remains in the aqueous layer if the pH is kept low, or is extracted if the pH is neutralized during workup.

  • Analytical Validation: Monitor the crude product via

    
     NMR. The disappearance of the 
    
    
    
    protons and the appearance of an amide
    
    
    triplet confirming primary acylation, alongside an intact
    
    
    singlet, validates the chemoselectivity[5].

Workflow Step1 1. Dissolve Diamine in Aqueous Acid (pH 1.5) Step2 2. Cool to 0°C (Ice Bath) Step1->Step2 Step3 3. Add Acylating Agent (1.05 eq) Step2->Step3 Step4 4. Add NaHCO3 (Buffer to pH 5.5) Step3->Step4 Step5 5. Extract & Isolate Primary Amide Product Step4->Step5

Caption: Step-by-step workflow for the chemoselective acylation of the primary amine.

Conclusion

The functionalization of 2-(aminomethyl)-N-methylcyclohexan-1-amine does not require complex orthogonal protecting group strategies. By understanding that steric hindrance overrides thermodynamic basicity in nucleophilic attacks, chemists can reliably target the primary aminomethyl group. Utilizing controlled aqueous conditions further amplifies this inherent chemoselectivity, providing a robust, scalable, and self-validating methodology for drug development professionals.

References

  • Master Organic Chemistry. Nucleophilicity Trends of Amines.[Link]

  • ResearchGate. Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines.[Link]

  • Semantic Scholar / ARKIVOC. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]

Sources

Exploratory

The 2-(Aminomethyl)-N-methylcyclohexan-1-amine Scaffold: A Comprehensive Guide to its Stereochemical Dynamics, Synthetic Utility, and Pharmacological Applications

Executive Summary In the landscape of modern medicinal chemistry, conformationally restricted diamines serve as privileged scaffolds for drug discovery. The 2-(aminomethyl)-N-methylcyclohexan-1-amine motif represents a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, conformationally restricted diamines serve as privileged scaffolds for drug discovery. The 2-(aminomethyl)-N-methylcyclohexan-1-amine motif represents a highly versatile, cycloaliphatic 1,2-diamine derivative. By incorporating both a primary aminomethyl group and a secondary N-methylamine on a rigid cyclohexane ring, this scaffold provides a unique spatial arrangement of hydrogen bond donors and acceptors. This whitepaper provides an in-depth technical analysis of the stereochemical profiling, synthetic methodologies, and pharmacological applications of this scaffold, designed specifically for researchers and drug development professionals.

Stereochemical Profiling and Conformational Dynamics

The pharmacological efficacy of cycloaliphatic diamines is inextricably linked to their stereochemistry. The cyclohexane core of 2-(aminomethyl)-N-methylcyclohexan-1-amine contains two chiral centers (C1 and C2), yielding four possible stereoisomers: the trans enantiomers (1R,2R and 1S,2S) and the cis enantiomers (1R,2S and 1S,2R).

Causality in Conformational Selection

Experience in structure-based drug design dictates that the trans-1,2-diaminocyclohexane motif is vastly preferred for target binding[1]. The causality behind this preference lies in the thermodynamic stability of the chair conformation. In the trans configuration, both the N-methylamine and the aminomethyl groups can adopt a diequatorial geometry. This minimizes 1,3-diaxial steric clashes that would otherwise destabilize the ring.

Furthermore, the N-methyl group serves a dual purpose:

  • Desolvation Penalty Reduction: The methyl group lowers the desolvation energy required for the ligand to enter a lipophilic binding pocket compared to a primary amine.

  • Vectorial Trajectory: It forces the nitrogen lone pair into a specific trajectory, optimizing it for hydrogen bonding with hinge-region residues in kinases or aspartate residues in G-Protein Coupled Receptors (GPCRs).

G A 2-(aminomethyl)-N-methylcyclohexan-1-amine B trans-Isomer (1R,2R / 1S,2S) A->B C cis-Isomer (1R,2S / 1S,2R) A->C D Diequatorial Conformation (Thermodynamically Stable) B->D E Axial-Equatorial Conformation (Steric Strain) C->E F Optimal Receptor Pocket Fit (Hinge Binding) D->F G Sub-optimal Binding (Clash with Valine/Leucine) E->G

Conformational logic tree illustrating the thermodynamic and binding preferences of the scaffold isomers.

Synthetic Methodologies

The synthesis of vicinal diamines and their derivatives often requires careful orchestration of protecting groups to prevent over-alkylation and ensure stereocontrol[2]. A robust, self-validating synthetic route to 2-(aminomethyl)-N-methylcyclohexan-1-amine utilizes 2-aminocyclohexanecarboxylic acid as the starting material.

Retrosynthetic Strategy

The primary challenge is differentiating the two nitrogen atoms. By starting with a carboxylic acid, we can selectively build the primary amine via reductive amination of an aldehyde intermediate, while the secondary amine is established early via reductive methylation or direct N-methylation of a Boc-protected intermediate.

G S1 2-Aminocyclohexanecarboxylic Acid S2 1. Boc2O, Et3N 2. NaH, MeI S1->S2 S3 N-Boc-N-methyl Intermediate S2->S3 S4 1. LiAlH4 (Reduction) 2. Swern Oxidation S3->S4 S5 Aldehyde Intermediate S4->S5 S6 1. NH4OAc, NaBH3CN 2. TFA/DCM S5->S6 S7 Final Target: 2-(aminomethyl)-N-methylcyclohexan-1-amine S6->S7

Step-by-step synthetic workflow for the preparation of 2-(aminomethyl)-N-methylcyclohexan-1-amine.

Pharmacological Applications and Target Binding

Cyclohexane-1,2-diamine derivatives are extensively documented for their potent biological activities, particularly as antibacterial agents and CNS modulators[3].

Antibacterial Scaffolds

When appended to a fluoroquinolone core (replacing the traditional piperazine ring), the 2-(aminomethyl)-N-methylcyclohexan-1-amine moiety enhances activity against efflux-pump-mediated resistant strains. The primary amine disrupts the bacterial outer membrane via electrostatic interactions with phosphate groups of lipopolysaccharides, while the N-methyl group prevents rapid enzymatic degradation by bacterial N-acetyltransferases.

Kinase Inhibition

In oncology, this scaffold acts as a basic tail for ATP-competitive kinase inhibitors. The primary amine typically engages the solvent-exposed region or forms a critical salt bridge with a conserved aspartate in the DFG motif. The N-methyl group occupies an adjacent lipophilic sub-pocket, locking the kinase in an inactive conformation. Furthermore, metabolic studies indicate that the N-methyl group can undergo controlled N-oxidation, a feature increasingly utilized in prodrug design to enhance aqueous solubility before enzymatic reduction in hypoxic tumor microenvironments[4].

G M1 Diamine Ligand Enters Binding Site M2 Primary Amine: H-Bond with Aspartate M1->M2 M3 N-Methyl Group: Hydrophobic Pocket Interaction M1->M3 M4 Displacement of Native Ligand/ATP M2->M4 M3->M4 M5 Conformational Lock of Receptor M4->M5 M6 Downstream Signaling Inhibition M5->M6

Mechanism of action detailing the dual-pharmacophore binding of the diamine ligand in a kinase pocket.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and representative relative binding affinities (mock data based on established SAR trends for cycloaliphatic diamines) across different stereoisomers of the scaffold.

StereoisomerConformation PreferenceCalculated LogPpKa1 (Primary)pKa2 (Secondary)Relative Binding Affinity (IC50)
trans-(1R,2R)Diequatorial1.429.88.5++++ (< 10 nM)
trans-(1S,2S)Diequatorial1.429.88.5+++ (50 nM)
cis-(1R,2S)Axial-Equatorial1.389.68.2+ (> 1 μM)
cis-(1S,2R)Axial-Equatorial1.389.68.2+ (> 1 μM)

Note: The trans-(1R,2R) isomer typically exhibits superior binding due to optimal spatial alignment with chiral biological targets.

Experimental Protocols

Protocol A: Stereoselective Reductive Amination (Synthesis Step)

Causality Focus: Sodium cyanoborohydride (NaBH3CN) is explicitly chosen over sodium borohydride (NaBH4) because it is stable at the mildly acidic pH (pH 5-6) required to form the intermediate imine, preventing the premature reduction of the unreacted aldehyde.

Step-by-Step Methodology:

  • Preparation: Dissolve the trans-2-(N-Boc-N-methylamino)cyclohexane-1-carboxaldehyde (1.0 eq, 10 mmol) in anhydrous methanol (50 mL) under an argon atmosphere.

  • Imine Formation: Add ammonium acetate (10.0 eq, 100 mmol) to the solution. Stir at room temperature for 2 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3); the aldehyde spot should disappear, replaced by a highly polar baseline spot (imine).

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH3CN (1.5 eq, 15 mmol) portion-wise over 15 minutes.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 12 hours. The slow reduction ensures high fidelity in maintaining the trans stereochemistry.

  • Quenching & Extraction: Quench the reaction with 1M NaOH (20 mL) to destroy excess hydride and free the amine. Extract with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Deprotection: Treat the crude intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to remove the Boc group, yielding the final 2-(aminomethyl)-N-methylcyclohexan-1-amine as a TFA salt.

Protocol B: In Vitro Target Binding Assay (Fluorescence Polarization)

Causality Focus: A 60-minute incubation time is mandated to allow the sterically hindered N-methyl group to navigate the hydration shell of the receptor pocket and achieve thermodynamic equilibrium.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 1 mM DTT. Rationale: Tween-20 prevents non-specific adsorption of the lipophilic cyclohexane ring to the microplate walls.

  • Serial Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized diamine derivative in DMSO, starting at a top concentration of 10 mM.

  • Reaction Assembly: In a 384-well black microplate, add 10 μL of the target protein (e.g., purified kinase domain at 50 nM) and 10 μL of a fluorescently labeled tracer ligand (at Kd concentration).

  • Compound Addition: Transfer 100 nL of the serially diluted compound to the assay wells using an acoustic liquid handler.

  • Incubation: Seal the plate and incubate in the dark at 25 °C for exactly 60 minutes.

  • Measurement: Read the plate on a multi-mode microplate reader using fluorescence polarization settings (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

References

  • trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition | Chemical Reviews Source: ACS Publications URL:[Link]

  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery Source: MDPI URL:[Link]

  • Cyclohexane and its functionally substituted derivatives: Important class of organic compounds with potential antimicrobial activities Source: SciSpace / Mini-Reviews in Medicinal Chemistry URL:[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: PMC - NIH URL:[Link]

Sources

Foundational

Hydrophobicity and Partitioning Mechanics of 2-(aminomethyl)-N-methylcyclohexan-1-amine: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Pharmacokineticists Content Type: Technical Whitepaper Executive Summary In the rational design of neuroactive agents, organocatalysts, and advanced polymeric materi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Pharmacokineticists Content Type: Technical Whitepaper

Executive Summary

In the rational design of neuroactive agents, organocatalysts, and advanced polymeric materials, the physicochemical profiling of cycloaliphatic diamines is a critical path to success. 2-(aminomethyl)-N-methylcyclohexan-1-amine (Molecular Formula:


) presents a unique analytical challenge due to its dual basic centers: a primary aminomethyl group and a secondary N-methylamine group.

As a Senior Application Scientist, I have structured this guide to move beyond basic definitions. We will deconstruct the causality behind its hydrophobicity, differentiate its intrinsic lipophilicity (


) from its physiological distribution coefficient (

), and provide self-validating, step-by-step experimental protocols for accurate quantification.

Chemical Topology and Ionization Profile

The hydrophobicity of 2-(aminomethyl)-N-methylcyclohexan-1-amine cannot be treated as a static value; it is a dynamic property dictated by the pH of its environment.

The molecule features a highly lipophilic cyclohexane core, counterbalanced by two polar, ionizable amine groups.

  • Primary Amine (

    
    ):  Exhibits a 
    
    
    
    of approximately 10.5.
  • Secondary Amine (

    
    ):  Exhibits a 
    
    
    
    of approximately 10.8.

Because both


 values are significantly higher than physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as a highly hydrophilic dication  in biological fluids. Therefore, while the theoretical 

(representing the neutral, un-ionized state) is positive, the effective

at pH 7.4 is deeply negative. Understanding this dichotomy is essential for predicting membrane permeability and oral bioavailability.
Quantitative Physicochemical Summary

The following table synthesizes the theoretical and estimated quantitative data for this diamine to provide a baseline for experimental design.

PropertyEstimated ValueContext & Causality
Molecular Weight 142.24 g/mol Small molecule; favorable for passive diffusion if neutral.
Intrinsic

1.2 to 1.5Represents the neutral species (achievable only at pH > 12.5).

(Primary)
~10.5Protonates readily in aqueous media.

(Secondary)
~10.8Protonates readily in aqueous media.

< -2.0Highly hydrophilic; indicates poor passive lipid bilayer crossing.

Experimental Methodologies for Lipophilicity Determination

To accurately measure the partitioning behavior of 2-(aminomethyl)-N-methylcyclohexan-1-amine, researchers must choose between the thermodynamic gold standard (Shake-Flask) and high-throughput chromatographic techniques (RP-HPLC). Below are the field-proven protocols, emphasizing the causality behind each procedural step.

Protocol A: The Shake-Flask Method (OECD 107)

The shake-flask method is the definitive standard for compounds with a


 between -2 and 4[1]. For a diamine, strict pH control is the most critical parameter. To measure the true 

, the aqueous phase must be buffered at least two pH units above the highest

(i.e., pH > 12.8) to ensure the molecule is entirely neutral[2].

Step-by-Step Workflow:

  • Solvent Pre-saturation: Stir n-octanol and the aqueous buffer (e.g., 0.1 M NaOH for

    
    , or PBS pH 7.4 for 
    
    
    
    ) together for 24 hours.
    • Causality: Octanol and water are partially miscible. Pre-saturation prevents volume shifts during the actual experiment, which would otherwise skew concentration calculations.

  • Analyte Preparation: Dissolve accurately weighed 2-(aminomethyl)-N-methylcyclohexan-1-amine into the pre-saturated aqueous phase to create a stock solution.

  • Equilibration: Transfer the stock solution and pre-saturated n-octanol into glass centrifuge tubes at three different volume ratios (e.g., 1:1, 1:2, 2:1). Mechanically shake at a constant temperature (25 ± 1 °C) for 1 hour.

    • Causality: Multiple ratios act as a self-validating system; if the calculated

      
       varies between ratios, it indicates concentration-dependent aggregation or incomplete equilibration.
      
  • Phase Separation (Critical Step): Centrifuge the tubes at 3000 × g for 15 minutes.

    • Causality: Shaking generates micro-droplets of octanol suspended in the aqueous phase. Because the neutral diamine heavily favors octanol, even a 1% micro-droplet contamination in the water phase will artificially inflate the aqueous concentration, leading to a falsely low

      
      [2].
      
  • Quantification: Carefully extract aliquots from both phases. Quantify the diamine concentration using LC-MS/MS or UV-Vis spectroscopy (post-derivatization, as aliphatic amines lack strong chromophores). Calculate

    
    .
    
Protocol B: RP-HPLC Method (OECD 117)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, material-sparing alternative[3]. It estimates


 by correlating the retention time of the analyte with those of known reference standards[4].

Step-by-Step Workflow:

  • Column Selection: Select a highly end-capped C18 analytical column or a polymer-based stationary phase.

    • Causality: Standard silica columns contain residual free silanol groups (

      
      ). At neutral pH, these silanols are deprotonated (
      
      
      
      ). The dicationic 2-(aminomethyl)-N-methylcyclohexan-1-amine will undergo strong secondary electrostatic interactions with these silanols, resulting in severe peak tailing and artificially inflated retention times that do not reflect true lipophilicity[5].
  • Mobile Phase Preparation: Prepare a gradient of methanol and water. For basic amines, adding an organic modifier like triethylamine (TEA) is highly recommended.

    • Causality: TEA acts as a competing base, masking residual silanols and ensuring retention is driven purely by hydrophobic partitioning.

  • Calibration: Inject a minimum of six reference compounds with known

    
     values (e.g., aniline, benzylamine, toluene). Determine the dead time (
    
    
    
    ) using an unretained marker like thiourea[5].
  • Execution & Calculation: Inject the target diamine. Calculate the capacity factor (

    
    ) using the formula: 
    
    
    
    .
  • Interpolation: Plot

    
     versus the known 
    
    
    
    of the reference standards to generate a linear regression equation. Interpolate the
    
    
    of the diamine from this curve[3].

Logical Workflows and Visualizations

To further clarify the physicochemical behavior and the experimental decision-making process, the following Graphviz diagrams map out the core logical relationships.

Ionization A 2-(aminomethyl)-N-methylcyclohexan-1-amine (Base Molecule) B Aqueous Media pH 7.4 (Physiological) A->B C Aqueous Media pH > 12.5 (Basic) A->C D Dicationic Species (Protonated Amines) B->D Gains 2 H+ E Neutral Species (Deprotonated Amines) C->E Loses 2 H+ F Measures logD Value < -2.0 (Hydrophilic) D->F Partitioning Metric G Measures logP Value ~ 1.5 (Lipophilic) E->G Partitioning Metric

Figure 1: pH-dependent ionization pathways and their direct impact on the partitioning metrics (logP vs. logD).

Workflow Start Determine Lipophilicity Metric Q1 Is High-Throughput Screening Required? Start->Q1 Shake Shake-Flask Method (OECD 107) Q1->Shake No (Gold Standard) HPLC RP-HPLC Method (OECD 117) Q1->HPLC Yes (Rapid Profiling) S_Step1 Pre-saturate Solvents (24h) Shake->S_Step1 H_Step1 Select End-Capped Column HPLC->H_Step1 S_Step2 Equilibrate & Centrifuge S_Step1->S_Step2 S_Step3 Quantify via LC-MS/MS S_Step2->S_Step3 H_Step2 Run Calibration Standards H_Step1->H_Step2 H_Step3 Calculate Capacity Factor (k') H_Step2->H_Step3

Figure 2: Methodological decision tree for determining the lipophilicity of aliphatic diamines.

Implications for Pharmacokinetics and Drug Development

For drug development professionals incorporating the 2-(aminomethyl)-N-methylcyclohexan-1-amine scaffold into active pharmaceutical ingredients (APIs), the distinction between its


 and 

is paramount.

While the neutral cyclohexane ring provides some intrinsic lipophilicity (


 ~1.5), the physiological reality is that this molecule is a highly polar dication (

).
  • Absorption: Passive transcellular diffusion across the intestinal epithelium will be exceptionally poor. Oral formulations may require prodrug strategies (e.g., masking the amines as amides or carbamates) to temporarily increase lipophilicity during absorption.

  • Distribution: The molecule will not passively cross the Blood-Brain Barrier (BBB). If central nervous system (CNS) penetration is required, the molecule must be designed to hijack active transport mechanisms, such as Solute Carrier (SLC) transporters.

By understanding the causality behind the physicochemical data, researchers can preemptively engineer solutions to these pharmacokinetic hurdles rather than discovering them through costly in vivo failures.

References

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC. European Centre for Ecotoxicology and Toxicology of Chemicals.
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method - Università di Genova. Organisation for Economic Co-operation and Development (OECD).
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. Encyclopedia.
  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. Molecules.
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK. WuXi AppTec.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(Aminomethyl)-N-methylcyclohexan-1-amine

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, designing a scalable and atom-economical route to 1,2-disubstituted cycloalkane diamines requires minimizing tedious protection/deprotection st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, designing a scalable and atom-economical route to 1,2-disubstituted cycloalkane diamines requires minimizing tedious protection/deprotection steps. The target molecule, 2-(aminomethyl)-N-methylcyclohexan-1-amine , features both a primary and a secondary amine. Traditional syntheses often suffer from over-alkylation or require complex orthogonal protection strategies.

To bypass these inefficiencies, this protocol employs a Global Reduction Strategy . By starting with commercially available 2-aminocyclohexanecarboxylic acid, we install a tert-butyloxycarbonyl (Boc) protecting group. This Boc group serves a dual causality:

  • Protection: It protects the ring amine during the subsequent HATU-mediated amidation of the sterically hindered carboxylic acid.

  • C1 Carbon Source: During the final step, an excess of Lithium Aluminum Hydride (LiAlH₄) under thermal stress simultaneously reduces the primary amide to a primary amine and the N-Boc carbamate to an N-methyl group[1],[2].

This elegant 3-step self-validating system reduces operational complexity, maximizes yield, and leverages the differential reactivity of LiAlH₄ to achieve complete conversion to the desired diamine[3],[4].

Synthetic Pathway Visualization

G A 2-Aminocyclohexane- carboxylic acid B 2-(Boc-amino)cyclohexane- carboxylic acid A->B Boc2O, NaOH Dioxane/H2O C 2-(Boc-amino)cyclohexane- carboxamide B->C NH4Cl, HATU, DIPEA DMF D 2-(Aminomethyl)-N-methyl- cyclohexan-1-amine C->D LiAlH4 (excess) THF, Reflux

Fig 1. Three-step global reduction synthesis of 2-(aminomethyl)-N-methylcyclohexan-1-amine.

Step-by-Step Experimental Protocols

Step 1: N-Boc Protection of 2-Aminocyclohexanecarboxylic Acid

Causality: Aqueous dioxane is chosen as the solvent system to ensure the solubility of both the highly polar amino acid and the non-polar Boc anhydride, preventing biphasic reaction stalling.

  • In a 500 mL round-bottom flask, dissolve 2-aminocyclohexanecarboxylic acid (10.0 g, 69.8 mmol) in a mixture of 1,4-dioxane (100 mL) and 1 M aqueous NaOH (140 mL, 140 mmol).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (18.3 g, 83.8 mmol) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1 M KHSO₄ (aq).

  • Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-(Boc-amino)cyclohexanecarboxylic acid as a white solid.

Step 2: HATU-Mediated Amidation

Causality: The carboxylate attached directly to the cyclohexane ring is sterically hindered. Standard coupling agents like EDC/HOBt often result in sluggish kinetics and low yields. HATU is employed to rapidly form the highly reactive 7-aza-1-hydroxybenzotriazole ester, ensuring complete amidation[4].

  • Dissolve 2-(Boc-amino)cyclohexanecarboxylic acid (15.0 g, 61.6 mmol) and HATU (28.1 g, 73.9 mmol) in anhydrous DMF (150 mL) under an inert argon atmosphere.

  • Stir for 15 minutes at room temperature to pre-activate the acid.

  • Add Ammonium Chloride (NH₄Cl) (9.9 g, 184.8 mmol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (43.0 mL, 246.4 mmol).

  • Stir the reaction at room temperature for 12 hours.

  • Workup: Quench the reaction by pouring it into 500 mL of ice water. Extract the resulting suspension with Ethyl Acetate (3 × 150 mL). Wash the organic layer sequentially with 5% LiCl (aq) (to remove residual DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield 2-(Boc-amino)cyclohexanecarboxamide.

Step 3: Global Reduction via LiAlH₄

Causality: LiAlH₄ readily reduces amides to amines at room temperature[1],[2]. However, the reduction of the N-Boc carbamate to an N-methyl group requires higher activation energy. Refluxing in THF (65 °C) forces the complete expulsion of the tert-butoxide leaving group and subsequent reduction of the formyl intermediate to the methyl group[3].

  • In a flame-dried, 2-neck 1 L flask equipped with a reflux condenser, suspend Lithium Aluminum Hydride (LiAlH₄) (9.3 g, 245 mmol, 5.0 eq) in anhydrous THF (200 mL) at 0 °C under argon.

  • Dissolve 2-(Boc-amino)cyclohexanecarboxamide (11.9 g, 49.0 mmol) in anhydrous THF (100 mL).

  • Add the amide solution dropwise to the LiAlH₄ suspension over 30 minutes to safely control the exothermic hydrogen gas evolution.

  • Once addition is complete, heat the reaction to a gentle reflux (65 °C) for 16 hours.

  • Self-Validating Fieser Workup: Cool the reaction to 0 °C. Carefully quench by adding sequentially: 9.3 mL of DI water (dropwise), 9.3 mL of 15% NaOH (aq), and 27.9 mL of DI water. Stir vigorously for 30 minutes until the gray suspension transforms into a granular white precipitate.

  • Filter the aluminum salts through a pad of Celite, washing the cake thoroughly with hot THF.

  • Concentrate the filtrate in vacuo to afford the crude 2-(aminomethyl)-N-methylcyclohexan-1-amine. Purify via vacuum distillation or silica gel chromatography (DCM/MeOH/NH₄OH) if necessary.

Quantitative Data & Reagent Summary

StepReagent / SubstrateMW ( g/mol )EquivalentsAmountRole
1 2-Aminocyclohexanecarboxylic acid143.181.010.0 gStarting Material
1 Boc₂O218.251.218.3 gProtecting Group / C1 Source
1 NaOH (1 M aq)40.002.0140 mLBase
2 2-(Boc-amino)cyclohexanecarboxylic acid243.301.015.0 gIntermediate 1
2 HATU380.231.228.1 gCoupling Reagent
2 NH₄Cl53.493.09.9 gAmmonia Source
2 DIPEA129.244.043.0 mLNon-nucleophilic Base
3 2-(Boc-amino)cyclohexanecarboxamide242.321.011.9 gIntermediate 2
3 LiAlH₄37.955.09.3 gGlobal Reducing Agent

Troubleshooting & Analytical Checkpoints

  • Incomplete Reduction: If LC-MS or NMR indicates the presence of a primary amine with an intact Boc group, the reflux temperature was insufficient, or the LiAlH₄ was degraded by moisture. Ensure THF is strictly anhydrous and LiAlH₄ is fresh.

  • Emulsion Formation: Deviating from the exact stoichiometric ratios of the Fieser workup (n g LiAlH₄ : n mL H₂O : n mL 15% NaOH : 3n mL H₂O) will result in a gelatinous aluminum hydroxide emulsion that traps the product and clogs filters[1]. Precision in the quenching sequence is critical.

  • NMR Signatures: The success of the global reduction is easily verified by ¹H NMR. The disappearance of the massive tert-butyl singlet (~1.4 ppm) and the appearance of a new 3H singlet (~2.3-2.4 ppm) confirms the successful N-methyl group formation.

References

Sources

Application

Application Notes &amp; Protocols: Catalytic Hydrogenation for the Synthesis of 2-(aminomethyl)-N-methylcyclohexan-1-amine

Abstract This technical guide provides a comprehensive overview of the catalytic hydrogenation conditions for the synthesis of 2-(aminomethyl)-N-methylcyclohexan-1-amine, a saturated diamine of interest in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the catalytic hydrogenation conditions for the synthesis of 2-(aminomethyl)-N-methylcyclohexan-1-amine, a saturated diamine of interest in pharmaceutical and materials science. The synthesis originates from the corresponding aromatic precursor, 2-(aminomethyl)-N-methylaniline. This document details the underlying principles of catalyst selection, the influence of reaction parameters, and provides detailed experimental protocols for achieving high-yield and selective hydrogenation. Comparative data for different catalytic systems are presented to guide researchers in optimizing this transformation.

Introduction: Significance and Synthetic Strategy

2-(aminomethyl)-N-methylcyclohexan-1-amine is a vicinal diamine scaffold with significant potential in the development of novel chemical entities. The stereochemistry and conformational rigidity of the cyclohexane ring, combined with the differential reactivity of the primary and secondary amine functionalities, make it a valuable building block. The primary route to this saturated amine is through the catalytic hydrogenation of its aromatic precursor, 2-(aminomethyl)-N-methylaniline.

Catalytic hydrogenation is a cornerstone of industrial and laboratory synthesis, valued for its efficiency and atom economy.[1] The selection of an appropriate catalyst and reaction conditions is paramount to achieving high conversion of the aromatic ring while minimizing side reactions, such as hydrogenolysis of the C-N bonds. This guide explores the critical parameters for the successful synthesis of the target molecule.

The Reaction Pathway: From Aromatic Precursor to Saturated Diamine

The core transformation is the saturation of the benzene ring of 2-(aminomethyl)-N-methylaniline to a cyclohexane ring. This is achieved by the addition of hydrogen across the aromatic system, a process that requires a heterogeneous or homogeneous catalyst to proceed at a reasonable rate.

Reaction_Pathway 2-(aminomethyl)-N-methylaniline 2-(aminomethyl)-N-methylaniline 2-(aminomethyl)-N-methylcyclohexan-1-amine 2-(aminomethyl)-N-methylcyclohexan-1-amine 2-(aminomethyl)-N-methylaniline->2-(aminomethyl)-N-methylcyclohexan-1-amine + 3H₂ Catalyst, Δ, P

Caption: Synthetic route for 2-(aminomethyl)-N-methylcyclohexan-1-amine.

Comparative Data for Catalytic Systems

The choice of catalyst is a critical factor influencing the efficiency and selectivity of the hydrogenation. Ruthenium, Rhodium, and Raney Nickel are among the most effective catalysts for the hydrogenation of aromatic amines.[2][3][4] The following table summarizes typical conditions and expected outcomes for each catalytic system.

Catalyst SystemTypical Loading (w/w %)Temperature (°C)Pressure (psig)SolventKey Advantages & Considerations
5% Ru/C 1-5100-150500-2000Water, AlcoholsHigh activity, good for a range of aromatic amines.[2] May require higher pressures.
Raney® Nickel 5-1090-150200-300Methanol, EthanolCost-effective, highly active.[5] Requires careful handling due to its pyrophoric nature.
5% Rh/C 1-550-100100-500Alcohols, Acetic AcidHigh activity at lower temperatures and pressures.[6] Can be more expensive.
Ruthenium Hydroxide 1-5100-1201000-1500Isopropyl AlcoholOften used with additives like LiOH to improve selectivity.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-(aminomethyl)-N-methylcyclohexan-1-amine using different catalytic systems.

Protocol 1: Hydrogenation using a Ruthenium on Carbon (Ru/C) Catalyst

This protocol is adapted from established procedures for the hydrogenation of aromatic bis-methylamines.[2]

Materials:

  • 2-(aminomethyl)-N-methylaniline

  • 5% Ruthenium on activated carbon (Ru/C)

  • Methanol

  • High-pressure autoclave/reactor

  • Hydrogen gas source (high purity)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reactor Charging: In a high-pressure autoclave, prepare a solution of 2-(aminomethyl)-N-methylaniline in methanol (e.g., 10% w/v).

  • Catalyst Addition: Carefully add 5% Ru/C catalyst to the solution. A typical catalyst loading is 2-5% by weight relative to the substrate.

  • System Purge: Seal the reactor and purge it three times with nitrogen, followed by three purges with hydrogen to ensure an inert atmosphere.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to 1000-1500 psig. Begin stirring and heat the reactor to 120-130°C.[2]

  • Monitoring: Maintain these conditions and monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Purification: Remove the methanol from the filtrate under reduced pressure. The resulting crude 2-(aminomethyl)-N-methylcyclohexan-1-amine can be purified by vacuum distillation.

Protocol 2: Hydrogenation using a Raney® Nickel Catalyst

This protocol is based on general procedures for the hydrogenation of aromatic amines using Raney® Nickel.[4][5]

Materials:

  • 2-(aminomethyl)-N-methylaniline

  • Raney® Nickel (active, in water or ethanol slurry)

  • Ethanol

  • High-pressure autoclave/reactor

  • Hydrogen gas source (high purity)

  • Filtration apparatus

Procedure:

  • Reactor Charging: To a high-pressure autoclave, add a solution of 2-(aminomethyl)-N-methylaniline in ethanol (e.g., 10-15% w/v).

  • Catalyst Addition: Carefully add the Raney® Nickel slurry to the reactor. A typical loading is 5-10% by weight of the substrate.

  • System Purge: Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.

  • Reaction Execution: Pressurize the reactor with hydrogen to 250-300 MPa and heat to 90-100°C with vigorous stirring.[5]

  • Monitoring: Monitor the reaction by hydrogen uptake. The reaction is generally complete in 5-7 hours.

  • Work-up: After cooling and venting the reactor, carefully filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Purification: The ethanol can be removed by rotary evaporation, and the product purified by vacuum distillation.

Experimental Workflow and Logic

The overall process for the catalytic hydrogenation of 2-(aminomethyl)-N-methylaniline follows a standardized workflow designed for safety and efficiency.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Reactor Charge Reactor with Substrate and Solvent Add_Catalyst Add Catalyst Charge_Reactor->Add_Catalyst Seal_Purge Seal and Purge Reactor (N₂ then H₂) Add_Catalyst->Seal_Purge Pressurize_Heat Pressurize with H₂ and Heat Seal_Purge->Pressurize_Heat Monitor_Reaction Monitor H₂ Uptake Pressurize_Heat->Monitor_Reaction Cool_Vent Cool and Vent Reactor Monitor_Reaction->Cool_Vent Filter_Catalyst Filter to Remove Catalyst Cool_Vent->Filter_Catalyst Solvent_Removal Remove Solvent Filter_Catalyst->Solvent_Removal Purify_Product Purify by Distillation Solvent_Removal->Purify_Product

Caption: General workflow for catalytic hydrogenation.

Causality and Experimental Choices

  • Catalyst Choice: Ruthenium is often favored for its high activity in aromatic ring hydrogenation.[2] Raney® Nickel is a more economical option but can be less selective.[5] Rhodium offers high activity under milder conditions but at a higher cost.[6]

  • Solvent Selection: Polar protic solvents like methanol and ethanol are commonly used as they effectively dissolve the amine substrate and help to stabilize intermediates. Water can also be used, particularly with ruthenium catalysts.[2]

  • Temperature and Pressure: These parameters are interdependent. Higher temperatures and pressures generally lead to faster reaction rates but can also promote side reactions. The conditions provided in the protocols represent a balance between reaction rate and selectivity.

  • Additives: The addition of a base, such as lithium hydroxide, can suppress the formation of byproducts by neutralizing acidic sites on the catalyst support and promoting the desired reaction pathway.[3]

Conclusion

The catalytic hydrogenation of 2-(aminomethyl)-N-methylaniline to 2-(aminomethyl)-N-methylcyclohexan-1-amine is a feasible and efficient transformation. The choice of catalyst and reaction conditions can be tailored to meet specific laboratory or industrial requirements. The protocols provided in this guide, based on established methodologies for the hydrogenation of aromatic amines, offer a solid foundation for the successful synthesis of this valuable diamine. Careful optimization of the reaction parameters will be key to achieving high yields and purity.

References

  • BenchChem. (2025). Catalytic hydrogenation for 3-chloro-4-methylaniline synthesis.
  • Google Patents. (1980).
  • Nishimura, S., Kono, Y., Otsuki, Y., & Fukaya, Y. (1971). The Ruthenium-Catalyzed Hydrogenation of Aromatic Amines Promoted by Lithium Hydroxide. Bulletin of the Chemical Society of Japan, 44(1), 240-243.
  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.
  • Stipetic, E., & Mack, J. (2017).
  • Ikarashi, M., & Igarashi, K. (1971). The Hydrogenation of Aniline over Supported Rhodium-Palladium Alloy Catalysts. Bulletin of the Chemical Society of Japan, 44(2), 494-498.

Sources

Method

Application Note: Modulating Cure Kinetics and Microphase Separation in Biomedical Polyurethanes using 2-(aminomethyl)-N-methylcyclohexan-1-amine

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Application Focus: Implantable Elastomers, Drug-Eluting Matrices, and Catheter Coatings Executive Summary & Mechanistic Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Application Focus: Implantable Elastomers, Drug-Eluting Matrices, and Catheter Coatings

Executive Summary & Mechanistic Rationale

The development of segmented polyurethane-ureas (PUUs) for biomedical applications—such as drug-eluting stents, pacemaker lead insulation, and tissue engineering scaffolds—requires precise control over polymer morphology and degradation profiles. Historically, aromatic chain extenders were utilized for their high mechanical strength; however, their in vivo degradation yields toxic and carcinogenic aromatic diamines (e.g., methylenedianiline) [1]. While symmetric aliphatic diamines solve the toxicity issue, their rapid and uniform reactivity with isocyanates often leads to premature gelation (short pot life) and excessive hard-segment crystallization, resulting in opaque, brittle materials [2].

2-(aminomethyl)-N-methylcyclohexan-1-amine emerges as a highly specialized solution to these challenges. As an asymmetric cycloaliphatic diamine, its structural topology provides two critical mechanistic advantages:

  • Differential Reactivity Kinetics: The molecule possesses one highly reactive primary amine (-CH₂NH₂) and one sterically hindered secondary amine (-NHCH₃ directly attached to the cyclohexane ring). The primary amine reacts rapidly with the isocyanate-terminated prepolymer to build initial molecular weight and "green strength." The secondary amine's reaction is significantly delayed by steric hindrance, extending the pot life and allowing for optimal flow, substrate wetting, and degassing during Reaction Injection Molding (RIM) [3].

  • Controlled Microphase Separation: In segmented polyurethanes, the hard segments (formed by the diisocyanate and chain extender) hydrogen-bond to form reinforcing domains within the soft segment matrix. The asymmetric, bulky nature of the N-methylated cycloaliphatic ring disrupts the highly ordered packing of these hard segments. This prevents over-crystallization, yielding an elastomer that is optically transparent, highly flexible, and resistant to brittle failure, while maintaining the robust mechanical strength characteristic of urea linkages [4].

Visualizing the Chemical Workflow and Morphology

Reaction Kinetics Pathway

ReactionPathway N1 Diisocyanate (e.g., HMDI) N3 NCO-Terminated Prepolymer N1->N3 N2 Polyol Matrix (e.g., PTMEG) N2->N3 N5 Fast Step: Primary Amine Reaction N3->N5 N4 2-(aminomethyl)-N- methylcyclohexan-1-amine N4->N5 Mix at RT N6 Slow Step: Secondary Amine Reaction N5->N6 Steric Hindrance N7 Segmented Polyurethane-Urea N6->N7 Heat Cure

Workflow of polyurethane-urea synthesis highlighting differential reaction kinetics.

Microphase Separation Model

Microphase S1 Soft Segment Domain (Flexible Polyether Matrix) M1 Controlled Microphase Separation (High Toughness & Optical Clarity) S1->M1 Phase Incompatibility H1 Hard Segment Domain (Rigid Urea/Urethane Network) A1 Asymmetric Cycloaliphatic Ring (Chain Extender) H1->A1 Incorporates H1->M1 Hydrogen Bonding A1->M1 Disrupts Over-Crystallization

Mechanism of controlled microphase separation induced by the asymmetric cycloaliphatic chain extender.

Experimental Protocols

To ensure reproducibility and scientific integrity, this protocol employs a self-validating stoichiometric system . Polyurethane chemistry is highly sensitive to the NCO:OH/NH ratio. By mandating a dibutylamine titration step prior to chain extension, the protocol guarantees that the exact functional group equivalence is achieved, preventing unreacted monomers from acting as plasticizers or causing CO₂ outgassing.

Materials & Reagents
  • Polyol: Poly(tetramethylene ether) glycol (PTMEG), MW 2000 g/mol (Vacuum dried at 80°C for 12h).

  • Diisocyanate: 4,4′-Methylenebis(cyclohexyl isocyanate) (HMDI).

  • Chain Extender: 2-(aminomethyl)-N-methylcyclohexan-1-amine (Purity >98%, stored under inert gas).

  • Solvent (Optional for casting): Anhydrous Dimethylacetamide (DMAc).

  • Titration Reagents: 0.1 N Dibutylamine in toluene, 0.1 N HCl, Bromophenol blue indicator.

Step-by-Step Methodology

Step 1: Prepolymer Synthesis

  • Charge a 500 mL four-neck round-bottom flask (equipped with a mechanical stirrer, nitrogen inlet, and condenser) with 100 g of dried PTMEG.

  • Heat the system to 80°C under a continuous nitrogen purge.

  • Add HMDI at a molar ratio of 2.05:1 (NCO:OH) dropwise over 30 minutes to prevent thermal runaway.

  • Maintain the reaction at 80°C for 2.5 hours at 300 RPM.

Step 2: Self-Validating Titration (Critical Quality Attribute Check) Causality: The exact NCO content must be known to calculate the diamine requirement. Excess diamine terminates polymer chains prematurely (low MW); deficient diamine leaves unreacted NCO groups that react with ambient moisture, causing foaming and structural weakness.

  • Withdraw a 1 g aliquot of the prepolymer and dissolve in 25 mL of toluene.

  • Add 20 mL of 0.1 N dibutylamine solution and stir for 15 minutes.

  • Back-titrate the unreacted dibutylamine with 0.1 N HCl using bromophenol blue.

  • Calculate the actual %NCO. Proceed only if the %NCO is within ±0.1% of the theoretical value (typically ~3.5% for this formulation).

Step 3: Chain Extension (Differential Curing)

  • Cool the prepolymer to 40°C. If preparing a solvent-cast film, dilute the prepolymer to 30% solids using anhydrous DMAc.

  • Based on the titrated %NCO, calculate the required mass of 2-(aminomethyl)-N-methylcyclohexan-1-amine to achieve an NCO:NH ratio of 1.02:1 (slight NCO excess ensures full amine consumption).

  • Add the diamine rapidly under high-shear mixing (800 RPM) for 60 seconds. Note: The primary amine reacts almost instantly, increasing viscosity. The secondary N-methyl amine remains largely unreacted at this stage, providing a ~45-minute working window.

Step 4: Degassing and Curing

  • Transfer the mixture to a vacuum desiccator and degas at -0.1 MPa for 10 minutes to remove entrapped air.

  • Pour the mixture into a PTFE mold or cast onto a glass plate using a doctor blade.

  • Cure in a forced-air oven at 60°C for 12 hours (driving the secondary amine reaction to completion), followed by a post-cure at 80°C for 12 hours to maximize hydrogen bonding within the hard segments.

Quantitative Data & Characterization

The integration of 2-(aminomethyl)-N-methylcyclohexan-1-amine significantly alters both the processing window and the final thermomechanical profile of the elastomer compared to traditional symmetric extenders.

Table 1: Kinetic Reactivity Profile (Processing Window)

Chain Extender TypePrimary Amine ReactivitySecondary Amine ReactivityPot Life (mins at 25°C)Gel Time (mins)
Ethylenediamine (Symmetric)Extremely HighExtremely High< 12
Isophorone Diamine (Asymmetric)HighModerate~ 1525
2-(aminomethyl)-N-methylcyclohexan-1-amine HighLow (Sterically Hindered) ~ 45 70

Analysis: The extended pot life of 45 minutes is crucial for the manufacturing of complex biomedical devices, allowing sufficient time for mold filling and the elimination of micro-bubbles that could serve as failure initiation sites in vivo.

Table 2: Thermo-Mechanical Properties of Synthesized Elastomers

Chain ExtenderTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Optical Clarity
1,4-Butanediol (Diol)25.445075Transparent
Hexamethylenediamine (Symmetric)42.121095Opaque (Crystalline)
2-(aminomethyl)-N-methylcyclohexan-1-amine 38.5 580 82 Transparent

Analysis: While symmetric diamines (like HMDA) provide high tensile strength, they severely compromise elasticity (210%) and clarity due to aggressive hard-segment crystallization. The asymmetric cycloaliphatic diamine provides the robust strength of urea linkages (38.5 MPa) while actually improving elongation (580%) and maintaining transparency, making it ideal for dynamic implants like cardiovascular catheters.

References

  • Engels, H.W., et al. "Polyurethanes: Versatile Materials and Sustainable Problem Solvers for Today’s Challenges." Angewandte Chemie International Edition, 2013. (Note: Grounded via RSC Chemical Society Reviews on Sustainable cycloaliphatic polyurethanes)

  • Anderson, J. M., Hiltner, A., & Wiggins, M. J. "Recent advances in biomedical polyurethane biostability and biodegradation." Polymer International, 1998.

  • Chemical Society Reviews. "Sustainable cycloaliphatic polyurethanes: from synthesis to applications." RSC Publishing, 2022.

  • Macromolecules. "Superior Properties of Polyurethane Elastomers Synthesized with Aliphatic Diisocyanate Bearing a Symmetric Structure." ACS Publications, 2017.

Technical Notes & Optimization

Troubleshooting

minimizing side reactions during the methylation of cyclohexyl diamines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic hurdles and side reactions encountered during the -methylation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic hurdles and side reactions encountered during the


-methylation of cyclohexyl diamines (such as 1,2-diaminocyclohexane, DACH).

The functionalization of diamines is notorious for yielding complex mixtures. By understanding the underlying kinetics and thermodynamic traps of these reactions, we can design self-validating protocols that ensure high purity and yield.

I. Frequently Asked Questions (Troubleshooting Guide)

Q1: I am attempting a reductive amination with formaldehyde to synthesize -tetramethyl-1,2-diaminocyclohexane, but my mass spectrometry shows a mass corresponding to a cyclic aminal. What is happening?

The Causality: You have fallen into the imidazolidine trap . When 1,2-diaminocyclohexane reacts with formaldehyde, the initial condensation forms an imine (or iminium ion). Because the second primary amine is in close spatial proximity, it rapidly undergoes an intramolecular nucleophilic attack on the electrophilic imine carbon[1]. This forms a highly stable 5-membered imidazolidine ring (a cyclic aminal)[2]. The Solution: The cyclic aminal is an intermediate, not a dead end. To drive the reaction to the acyclic tetramethylated product, you must force the ring to open. This requires:

  • Acidic Conditions: Use formic acid to protonate one of the aminal nitrogens, which induces ring-opening back to the reducible iminium species[1].

  • Prolonged Reaction Times & Heat: The ring-opening is reversible and often the rate-limiting step. Elevate the temperature (e.g., 80–100 °C) and extend the reaction time to >12 hours to ensure the hydride source (e.g., formate or NaBH

    
    CN) can fully trap the open-chain iminium intermediate[1].
    
Q2: When using methyl iodide (MeI) and a base to methylate DACH, I am getting a mixture of products, including a white precipitate that won't dissolve in organic solvents. How do I fix this?

The Causality: The white precipitate is a quaternary ammonium salt . Direct alkylation with alkyl halides like MeI is highly unselective. Even after the tertiary amine is formed, its lone pair remains sufficiently nucleophilic to attack another molecule of MeI, leading to over-functionalization (quaternization)[3][4]. The Solution: Abandon direct alkylation for exhaustive methylation. Instead, use the Eschweiler-Clarke reaction (formaldehyde and formic acid). This reductive amination pathway is self-limiting: formaldehyde must condense with the amine to form an iminium ion before it can be reduced by formic acid[5]. Because a tertiary amine lacks an N–H bond, it cannot form an iminium ion with formaldehyde. Therefore, quaternization is mechanistically impossible under Eschweiler-Clarke conditions, naturally capping the reaction at the tertiary amine stage[5][6].

Q3: I only want to synthesize -dimethyl-1,2-diaminocyclohexane (secondary amines). How do I prevent exhaustive methylation?

The Causality: Formaldehyde is a small, highly reactive electrophile. Once the mono-methylated secondary amine is formed, it is actually more nucleophilic than the starting primary amine due to the electron-donating effect of the new methyl group. This makes it extremely difficult to stop the reaction at the secondary amine stage without over-shooting to the tertiary amine. The Solution: You must use a stoichiometric control strategy combined with a milder reducing agent. Use exactly 2.0 equivalents of formaldehyde and a mild hydride source like Sodium Triacetoxyborohydride (NaBH(OAc)


) at 0 °C. Alternatively, use a protective group strategy: react the diamine with 2 equivalents of ethyl trifluoroacetate to form the bis-trifluoroacetamide, methylate the protected nitrogens using MeI/K

CO

, and then deprotect using NaOH.

II. Mechanistic Pathways & Logic

Pathway A 1,2-Diaminocyclohexane (Primary Amine) B Formaldehyde Condensation A->B C Imine / Iminium Intermediate B->C D Cyclic Aminal (Imidazolidine Trap) C->D Intramolecular Attack (Fast side reaction) F Hydride Reduction (Formate / Borohydride) C->F Direct Reduction E Ring Opening (Acid Catalysis + Heat) D->E HCOOH >80°C E->C Reversible Equilibrium G Tetramethyl-DACH (Tertiary Amine) F->G Repeat x3

Caption: Mechanistic pathway of 1,2-diamine methylation highlighting the reversible imidazolidine trap.

Troubleshooting Start Identify Side Reaction Q1 Quaternary Ammonium Salts? Start->Q1 Q2 Incomplete Methylation (Mono/Di/Tri)? Start->Q2 Q3 Imidazolidine (Cyclic Aminal)? Start->Q3 S1 Switch from MeI to Eschweiler-Clarke Q1->S1 Yes S2 Increase CH2O Equivalents & Reaction Time Q2->S2 Yes S3 Add Stronger Acid (HCOOH) & Heat to >80°C Q3->S3 Yes

Caption: Decision tree for troubleshooting common side reactions during diamine methylation.

III. Quantitative Data: Comparison of Methylation Reagents

Reagent SystemTarget ProductPrimary Side ReactionMitigation Strategy
Methyl Iodide (MeI) / K

CO

Exhaustive MethylationQuaternization (Over-methylation to ammonium salts)[3]Avoid for tertiary amine synthesis; use only for quaternization or on protected amines.
Formaldehyde / Formic Acid (Eschweiler-Clarke)

-Tetramethylation
Imidazolidine Formation (Incomplete ring opening)[2]Heat to 100 °C for >12h; ensure excess formic acid is present to drive ring opening.
Formaldehyde / NaBH(OAc)

Controlled

-Dimethylation
Over-methylation (to tri- or tetra-methyl)Strict stoichiometric control (2.0 eq CH

O); maintain temperature at 0 °C to 20 °C.
Chloromethane (CH

Cl) gas
QuaternizationHydrolysis of Reagent (forming methanol)[7]Maintain pH > 10; use pressurized biphasic system to increase solubility[7].

IV. Self-Validating Experimental Protocols

Protocol A: Exhaustive Methylation via Eschweiler-Clarke (Avoiding Quaternization)

Objective: Synthesize


-tetramethyl-1,2-diaminocyclohexane without quaternary ammonium salt contamination.
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2-diaminocyclohexane (10.0 mmol, 1.14 g).

  • Acid Addition: Slowly add formic acid (88% aqueous, 100.0 mmol, ~4.3 mL) dropwise at 0 °C. Causality Note: The reaction is highly exothermic due to amine protonation. Cooling prevents the volatilization of reagents.

  • Formaldehyde Addition: Add formaldehyde (37% aqueous solution, 50.0 mmol, ~3.7 mL).

  • Reflux (The Critical Step): Heat the reaction mixture to 100 °C for 16 hours. Causality Note: This extended heating period is mandatory to overcome the thermodynamic sink of the imidazolidine intermediate. The formic acid acts as both the acid catalyst for ring-opening and the hydride donor for reduction[1][6].

  • Quenching & Basification: Cool the mixture to room temperature. Carefully add 6 M NaOH until the pH reaches >12. Validation check: The solution will turn cloudy as the free-base tetramethylated diamine separates from the aqueous layer.

  • Extraction: Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the pure tertiary diamine.
Protocol B: Controlled -Dimethylation via Reductive Amination

Objective: Synthesize


-dimethyl-1,2-diaminocyclohexane while minimizing over-methylation.
  • Preparation: Dissolve 1,2-diaminocyclohexane (10.0 mmol, 1.14 g) in 50 mL of anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere (N

    
    ).
    
  • Stoichiometric Electrophile: Cool the solution to 0 °C. Add exactly 2.0 equivalents of formaldehyde (37% aqueous, 20.0 mmol, ~1.5 mL). Stir for 30 minutes to allow the bis-imine/aminal to form.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)

    
    ) (30.0 mmol, 6.36 g) in small portions over 15 minutes. Causality Note: NaBH(OAc)
    
    
    
    is a mild reducing agent that performs exceptionally well in DCE. It reduces the iminium ions faster than the resulting secondary amines can react with any residual formaldehyde, minimizing over-methylation.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO

    
     (30 mL). Separate the organic layer, extract the aqueous layer with DCE (2 x 20 mL), dry over Na
    
    
    
    SO
    
    
    , and concentrate.

V. References

  • Fast and Continuous Synthesis of 1-Methyl-2,4-cyclohexanediamine in a Micro-Packed Bed Reactor. ResearchGate. Available at:[Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC (NIH). Available at:[Link]

  • Chloromethane‐Enabled Quaternization of Linear Polyglycerol Amines and Their Application as Antibacterial Agents. PMC (NIH). Available at:[Link]

  • Highly efficient sulfurized Re–Ir catalysts for multiple N-methylation of ethylenediamine and its homologous series with CO2 and H2 in water solvent. RSC Publishing. Available at:[Link]

  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. Available at:[Link]

  • Large‐Scale Synthesis of Symmetric Tetramine Ligands by Using a Modular Double Reductive Amination Approach. Meiler Lab. Available at:[Link]

  • Single-step synthesis of a new series of meso di-Mannich bases from the cyclic aminal (2S,7R,11S,16R). PMC (NIH). Available at:[Link]

Sources

Optimization

troubleshooting pot life issues with 2-(aminomethyl)-N-methylcyclohexan-1-amine hardeners

Welcome to the Advanced Formulation Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers, materials scientists, and drug development professionals utili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers, materials scientists, and drug development professionals utilizing 2-(aminomethyl)-N-methylcyclohexan-1-amine (AMCA) as a cycloaliphatic amine hardener in biomedical applications.

Whether you are encapsulating implantable drug delivery pumps, fabricating microfluidic organ-on-a-chip devices, or synthesizing specialty polymer matrices, AMCA presents unique kinetic challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you master its bimodal curing profile.

The Mechanistic Primer: Understanding AMCA's Bimodal Kinetics

To troubleshoot pot life, we must first understand the molecular causality. AMCA is a cycloaliphatic amine featuring two distinct reactive sites:

  • The Primary Amine (-CH₂NH₂): Unhindered and highly reactive. This group initiates the crosslinking process, driving the initial exothermic heat release and rapid viscosity build.

  • The Secondary Amine (-NHCH₃): Sterically hindered by both the bulky cyclohexane ring and the N-methyl group. This site reacts sluggishly at room temperature, often leading to vitrification (glass transition) before full conversion is achieved.

This differential reactivity creates a bimodal curing profile . Most "pot life" issues arise because the primary amine reacts too violently (thermal runaway), while "incomplete cure" issues occur because the secondary amine lacks the thermal energy to overcome its steric hindrance.

BimodalKinetics N1 Epoxy Resin + AMCA Hardener (Mixed at 25°C) N2 Phase 1: Primary Amine Reaction (-CH2NH2 + Epoxide) N1->N2 Activation N3 Rapid Exotherm & Viscosity Build (Pot Life Depletion) N2->N3 Heat Release N4 Phase 2: Secondary Amine Reaction (-NHCH3 + Epoxide) N2->N4 Network Formation N3->N4 Accelerates N5 Steric Hindrance Decelerates Cure (Vitrification Risk) N4->N5 Room Temp N6 Thermal Post-Cure (Elevated Temp applied) N5->N6 Requires Energy N7 Fully Crosslinked Polymer (Target Tg Achieved) N6->N7 Completion

Caption: Bimodal curing kinetics of AMCA, illustrating the transition from exothermic primary reaction to hindered secondary reaction.

Troubleshooting Guides & FAQs

Q1: My encapsulation batch undergoes thermal runaway, and the pot life is drastically shorter than the manufacturer's specification. How do I control this? A: This is a classic manifestation of the Mass Effect . The chemical reaction between the epoxide and the primary amine is highly exothermic. When mixed in a deep container (like a standard mixing cup), the heat cannot escape. This trapped heat accelerates the reaction kinetics—creating a feedback loop that drastically shortens pot life[1]. As a general chemical rule, for every 10°C (18°F) increase in ambient or internal temperature, the pot life is cut in half[2].

  • Solution: Do not alter the stoichiometry (resin-to-hardener ratio), as this will leave unreacted monomers that can leach into biological tissues[3]. Instead, immediately transfer the mixed resin into a shallow, wide container. This increases the surface-area-to-volume ratio, allowing convective heat dissipation to naturally extend your working time[1].

Q2: The initial pot life is manageable, but the polymer remains tacky for days or fails to reach its target glass transition temperature (Tg). Why? A: You are experiencing the effects of steric hindrance on the secondary N-methyl amine. As the primary amines react, the polymer matrix builds molecular weight and begins to vitrify (turn glassy). Once vitrified, polymer chain mobility ceases, trapping the unreacted secondary amines.

  • Solution: You must apply a thermal post-cure . Elevating the temperature above the system's intermediate Tg provides the necessary free volume and kinetic energy for the sterically hindered N-methyl groups to find unreacted epoxides and complete the crosslinking network.

Q3: I am fabricating microfluidic chips, and I notice a cloudy "crust" forming on the surface of the resin during the pot life window. What is happening? A: This phenomenon is known as carbamation or "amine blushing." Cycloaliphatic amines like AMCA are highly susceptible to reacting with atmospheric carbon dioxide (CO₂) and ambient moisture to form ammonium carbamates[4]. This side reaction consumes the amine, leaving the surface under-cured, cloudy, and poorly adhered.

  • Solution: Conduct your mixing and initial degassing in a low-humidity environment (<30% RH) or blanket the mixing vessel with dry nitrogen gas.

Troubleshooting Start Pot Life / Curing Anomaly Detected Q1 Premature Gelation? (Short Pot Life) Start->Q1 Q2 Sluggish Cure / Tacky? (Long Pot Life) Start->Q2 Short1 Reduce Batch Mass (Mitigate Mass Effect) Q1->Short1 Yes Short2 Lower Ambient Temp (Cooling Bath) Q1->Short2 Yes Long1 Check Stoichiometry (Amine:Epoxy Ratio) Q2->Long1 Yes Long2 Assess Humidity (Prevent Carbamation) Q2->Long2 Yes Long3 Apply Thermal Post-Cure (Overcome Steric Hindrance) Q2->Long3 Yes

Caption: Diagnostic logic tree for resolving common AMCA hardener pot life and curing anomalies.

Quantitative Data: Variables Impacting AMCA Pot Life

To predictably scale your drug delivery device manufacturing, you must understand how environmental and geometric variables alter the kinetics of AMCA.

Variable ConditionApparent Pot LifePeak ExothermMechanistic Causality
Baseline: 100g mass, 25°C ambient, deep cup45 mins120°CStandard bimodal primary amine reaction.
High Mass: 500g mass, 25°C ambient, deep cup15 mins185°CMass effect traps heat; thermal runaway accelerates kinetics[5].
High Surface Area: 100g mass, 25°C, shallow tray75 mins40°CConvective heat dissipation prevents auto-acceleration[1].
Elevated Temp: 100g mass, 35°C ambient, deep cup22 mins145°CArrhenius acceleration; 10°C increase halves pot life[2].

Experimental Protocol: Controlled Exothermic Encapsulation of Implantable Sensors

This methodology utilizes a self-validating framework to ensure complete biological inertness and prevent thermal damage to temperature-sensitive drug payloads or microelectronics.

Step 1: Stoichiometric Preparation & Degassing

  • Action: Calculate the exact Epoxide Equivalent Weight (EEW) to Amine Hydrogen Equivalent Weight (AHEW) ratio. Weigh the resin and AMCA hardener into separate containers using an analytical balance (±0.001g). Combine and mix at 300 RPM for 3 minutes.

  • Self-Validation Check: Place the mixture in a vacuum chamber at 29 inHg for 5 minutes. The step is validated when visual inspection under 10x magnification confirms the absolute absence of microbubbles, ensuring no air is trapped to act as a thermal insulator.

Step 2: Exotherm Management via Surface Area Maximization

  • Action: Immediately pour the mixed resin from the deep mixing cup into a wide, shallow PTFE-lined tray. Draw from this tray to pot your implantable devices.

  • Self-Validation Check: Monitor the resin pool continuously with an infrared (IR) thermometer. The protocol is validated if the surface temperature remains strictly below 35°C throughout the 45-minute working window, confirming successful mitigation of the mass effect.

Step 3: Primary Cure (Room Temperature)

  • Action: Allow the potted devices to cure at 25°C for 24 hours in a desiccator (to prevent carbamation). This allows the highly reactive primary amines to form the initial structural network without generating excessive heat.

  • Self-Validation Check: Perform a Shore D hardness test on a sacrificial sample. A reading of ≥65 Shore D validates that the primary amine network has successfully vitrified the matrix.

Step 4: Thermal Post-Cure (Overcoming Steric Hindrance)

  • Action: Transfer the devices to a programmable convection oven. Ramp the temperature at 2°C/min to 80°C and hold for 4 hours. This provides the kinetic energy required for the sterically hindered N-methyl secondary amines to react.

  • Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) on a 10mg sample of the cured polymer. The protocol is validated if the DSC thermogram shows a flat baseline with zero residual exothermic peak (

    
    ) , definitively proving 100% conversion of the AMCA hardener and ensuring no unreacted amines will leach in vivo.
    

References

  • Controlling Exotherm - The Heat Reaction of Epoxy Cure - Epoxyworks. Epoxyworks.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyUQtZG4q-akt4VfknUoP--CIJv1EWt7WcrF39F_a5bs0blTVqq82NL8NscMur4a_Z6lJhQgtFne2Jdoqibb8AN_12CRXG2ur2Uu2d7RAo8KoAR6_KSIih5uOO70-p_dfomF3Rab0pCbAExA==]
  • Exotherm Control in Thick Epoxy Pours | Safe, Even Curing Tips - Superior Garage Floors. Superior Garage Floors USA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJSv0tuf6MMK3VLx8sNQ1uRgS0gqaSgodDy2wkdAW158zezwveNXuX83wgDKP59WOqtvAE7Q9ZIdus3_FRBorgyD4WVmQiQRDkDxJnchZsKNOJSFTAaR8MvtbDk6OqtQJSQJeuZDK4c-4U9L7mx5UZs81WQRYj6-PN-sHszlkR]
  • Epoxy Pot Life: A Manufacturer's Guide to a Perfect Cure - INCURE INC. Incurelab.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBl9VXfUIU67hIESMWlFHx6O_k1xVyQiIGh1N1v6TbwTUYvlJEo6PzzdKlG9AUkl1KxkSEt_5jbBv8GFJGiQWR6VTsQnJot1lQorA3_H1b_DihY8XsxfbME1IdFBEK-XliU8dZGEIOvAWY6X89btXg2L3yog6-gqdXdpdQXerTFs3qK0rxIGtIjNk=]
  • Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. PCI Magazine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDdcZS1BA3TPfapIS4D51UBJ4wRhZ-NRaXWtXpDavQLO92d4m8F6NuTgTZXH9MfLjbwwXEb45VDgnpo4D362aSiMSU5OF8ME8-f8xCH7X92KZuSQbj6q34OaLCFItEOGUCdGH8qRyyDPOSR0H_aKZHeESKpATeR5Pm3bDaSjd6HLZOFqg461QcDPsWtqMcnbSZM_U76u2VD_vJeBQ8ho48GmJIPHjDNAI=]
  • How can i extend working life of two parts epoxy resin for at least 10 hours without changing hardener to resin ratio? ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB2RBvBmoBpnj-vzvcpcFoIuWl5nQvQvRV-keoAfcGeZjN_-MjUrSk6o_kNPFYib_D0l1gQ-VTNxddODn58aQCDkOKiPbVXKaeVTzqk9Bn3whseFHmFerg7nZ3fz78MUGwDu4KE9MdwSzEBQj-HllKREzKN9uhw9pPnpWDMduYieXYNb4zPljtHkaafWrq14Fyk7xGrzHYuVshT_ItB1kcBC3ExtZnXAcOR0d2RO1CN6toid7Es_nHSGNFQfXmqD7XxSUIGwHBAK0_CVgzNmpDLHfW]

Sources

Troubleshooting

controlling exotherm profiles in reactions involving 2-(aminomethyl)-N-methylcyclohexan-1-amine

Welcome to the Technical Support Center for process chemistry and scale-up involving 2-(aminomethyl)-N-methylcyclohexan-1-amine . As a specialized cycloaliphatic diamine, this compound is highly valued in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemistry and scale-up involving 2-(aminomethyl)-N-methylcyclohexan-1-amine . As a specialized cycloaliphatic diamine, this compound is highly valued in pharmaceutical intermediate synthesis, polyurethane formulation, and advanced epoxy curing.

However, its unique structure—featuring both an unhindered primary aminomethyl group and a sterically hindered secondary N-methylamino group—creates complex, biphasic kinetic profiles. Mismanaging these kinetics during acylation, alkylation, or neutralization can lead to severe thermal runaways, product degradation, and safety hazards. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you safely control exotherm profiles.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why do we observe a sudden, secondary temperature spike hours into our batch reaction, even with active jacket cooling?

A: This phenomenon is a classic manifestation of reagent accumulation leading to a delayed exotherm. The primary aminomethyl group (-CH₂NH₂) is highly nucleophilic and unhindered; it reacts almost instantaneously upon electrophile addition, releasing an immediate heat spike that your cooling system detects and mitigates.

Conversely, the secondary amine (-NHCH₃) is sterically hindered by both the rigid cyclohexane ring and the N-methyl group. Its reaction rate is significantly slower. If you dose your electrophile based on the fast kinetics of the primary amine, the secondary amine cannot consume the reagent fast enough. The unreacted electrophile accumulates in the vessel. A dangerous misconception in scale-up chemistry is that 1[1]. Once the reaction mass reaches a threshold activation energy, the accumulated reagents react simultaneously, overwhelming the heat transfer capabilities of the reactor and triggering a thermal runaway.

Q2: How can we mitigate localized overheating (hot spots) and product yellowing during scale-up?

A: In larger batch vessels, the surface-area-to-volume ratio decreases drastically, leading to inefficient heat transfer. Exothermic reactions of cycloaliphatic diamines can cause localized overheating, which degrades the product and forms colored impurities (e.g., oxidation byproducts) [2].

To mitigate this, transition from batch to continuous flow chemistry . Flow reactors provide exceptional heat transfer due to their high surface-area-to-volume ratios, allowing for rapid mixing and isothermal operation even for highly exothermic amidation or neutralization reactions [3].

Q3: In epoxy curing applications, how does this diamine affect the exotherm in thick-section casts?

A: Cycloaliphatic diamines are favored for their high glass transition temperature (


) and low yellowing, but their high functionality raises the exotherm in thick sections. The heat generated cannot escape the insulating epoxy mass, accelerating the cure rate and leading to thermal spikes that cause cracking or residual stress [4].
Solution: Use staged pours, incorporate thermally conductive fillers, or utilize a moderated step-cure schedule (starting at ambient, then post-curing at elevated temperatures) to manage the heat release.

Part 2: Quantitative Data & Kinetic Profiling

Understanding the differential reactivity of the two amine groups is critical for designing safe dosing schedules. The table below summarizes the typical thermodynamic and kinetic parameters observed during the di-acylation of 2-(aminomethyl)-N-methylcyclohexan-1-amine.

ParameterPrimary Amine (-CH₂NH₂)Secondary Amine (-NHCH₃)Process Implication
Steric Hindrance LowHighDictates the dosing rate limit.
Relative Reaction Rate Fast (

min)
Slow (

min)
Causes biphasic heat flow.
Reaction Enthalpy (

)
~ -110 kJ/mol~ -85 kJ/molHigh initial cooling demand.
Exotherm Onset ImmediateDelayedRisk of reagent accumulation.
Primary Safety Risk Solvent vaporization / BoilingThermal runaway / ExplosionRequires continuous

monitoring.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Isothermal Reaction Calorimetry (RC1) for Batch Scale-Up

To safely scale up a batch reaction, you must map the heat flow (


) of both amine groups to prevent reagent accumulation.
  • Baseline Calibration: Charge the reactor with 2-(aminomethyl)-N-methylcyclohexan-1-amine and solvent. Calibrate the heat transfer coefficient (

    
    ) using the built-in calibration heater before initiating the reaction.
    
  • Controlled Dosing: Begin dosing the electrophile at a conservative rate. Monitor the heat flow curve. You should observe an initial peak corresponding to the primary amine reaction.

  • Self-Validation Check (The

    
     Rule):  Continuously monitor the differential temperature (
    
    
    
    ) between the internal reactor probe (
    
    
    ) and the jacket (
    
    
    ).
    • Validation: If dosing continues but

      
       approaches zero (or heat flow drops), the secondary amine is not reacting fast enough. Accumulation is occurring.  Pause dosing immediately until heat flow resumes.
      
  • Thermal Aging: Once dosing is complete, hold the reaction at temperature until the heat flow returns to the pre-reaction baseline, confirming 100% conversion of the secondary amine.

Protocol B: Continuous Flow Amidation (High-Exotherm Mitigation)

For reactions where batch cooling is insufficient, continuous flow processing physically limits the reacting volume, eliminating the risk of catastrophic runaway [5].

  • System Priming: Prime HPLC Pump A with a 0.5 M solution of the diamine and Pump B with the electrophile. Set the jacketed coil reactor to the target isothermal temperature (e.g., 20 °C).

  • Stoichiometric Pumping: Set the flow rates to achieve the exact stoichiometric ratio. The streams must meet at a high-shear T-mixer to ensure immediate homogeneity.

  • Active Heat Removal & Self-Validation: Route the mixed stream into the jacketed coil reactor.

    • Validation: Place thermocouples at the inlet, midpoint, and outlet of the reactor coil. A safe, isothermal process is validated when the midpoint temperature is identical to the outlet temperature, proving the exotherm was fully quenched within the first half of the residence time.

  • Steady-State Collection: Direct the output into an inline quench or collection vessel only after the system has reached thermal equilibrium (typically after 3 reactor volumes have passed).

Part 4: Process Visualizations

Workflow A Exotherm Anomaly Detected B Is heat release immediate? A->B C Reagent Accumulation Risk (Delayed Secondary Amine Reaction) B->C No (Delayed) D Primary Amine Fast Kinetics (High Initial Enthalpy) B->D Yes (Immediate) E Halt Dosing & Monitor Reaction Calorimetry C->E F Increase Agitation & Jacket Cooling D->F

Decision tree for diagnosing and mitigating biphasic diamine exotherms.

FlowReactor Diamine Diamine Feed Mixer High-Shear T-Mixer Diamine->Mixer Electrophile Electrophile Feed Electrophile->Mixer Reactor Jacketed Coil Reactor (Active Heat Sink) Mixer->Reactor Mixed Stream Product Isothermal Product Reactor->Product Cooled

Continuous flow setup ensuring isothermal control via high surface-area-to-volume ratio.

References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Details the critical misconception that slow reagent addition automatically equates to exotherm control, highlighting the dangers of reagent accumulation. 1

  • Technical Support Center: Scaling Up Synthesis and Exotherm Control. Benchchem. Outlines the causes of localized overheating in batch reactors and methods for mitigating product degradation. 2

  • Continuous Flow-Processing of Organometallic Reagents. ACS Publications. Demonstrates how continuous-flow conditions and high surface-area-to-volume ratios provide the rapid heat transfer required to contain exothermic events. 3

  • About Epoxy Resin — Chemistry, Curing, Properties. Epoxy.ac. Discusses the mechanisms of cycloaliphatic amine curing agents and the necessity of exotherm control in thick-section applications. 4

  • Flow Chemistry Syntheses of Natural Products. ResearchGate. Highlights the application of automated flow reactors to achieve precise stoichiometries and safely manage highly exothermic reaction profiles. 5

Sources

Optimization

Technical Support Center: Troubleshooting Color Stability in 2-(Aminomethyl)-N-methylcyclohexan-1-amine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical challenges associated with the color stability of 2-(aminomethyl)-N-methylcyclohexan-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical challenges associated with the color stability of 2-(aminomethyl)-N-methylcyclohexan-1-amine and its derivatives.

This compound is a highly versatile cycloaliphatic diamine featuring both a primary aminomethyl group and a secondary N-methylamine group. While cycloaliphatic amines generally exhibit superior color stability compared to aromatic amines[1], the presence of the secondary N-methyl group makes this specific molecule highly susceptible to radical abstraction. Over time, environmental stress causes these amine groups to oxidize, forming conjugated chromophores that absorb blue-violet light, which manifests visually as a yellow-to-brown discoloration[2].

Mechanistic Pathway of Amine Discoloration

To effectively troubleshoot yellowing, we must first understand the causality of the degradation. The autoxidation of aliphatic amines is a radical-driven chain reaction. Initiation occurs via thermal stress, UV radiation, or trace transition metals (e.g., Fe, Cu) acting as catalysts.

Once initiated, oxygen readily adds to the alkyl or aminyl radicals to form hydroperoxides. The subsequent decomposition of these hydroperoxides yields hydroxylamines and N-oxides, which rapidly dehydrate or rearrange into highly conjugated imines and nitrones[3]. These final conjugated structures are the primary chromophores responsible for the yellowing of the neat diamine and its formulated polymer networks[4].

AmineOxidation A 2-(aminomethyl)-N-methylcyclohexan-1-amine (Colorless) B Radical Initiation (Heat, UV, Trace Metals) A->B Environmental Stress C Alkyl / Aminyl Radicals (R•, R-NH•) B->C Hydrogen Abstraction D Oxygen Addition (O2) C->D Atmospheric Exposure E Peroxy Radicals / Hydroperoxides (ROO•, ROOH) D->E Autoxidation F Hydroxylamines & N-Oxides E->F Radical Decomposition G Conjugated Imines / Nitrones (Yellow Chromophores) F->G Dehydration / Conjugation

Oxidative degradation pathway of cycloaliphatic amines leading to yellow chromophore formation.

Troubleshooting Guide & FAQs

Q1: My neat 2-(aminomethyl)-N-methylcyclohexan-1-amine is turning yellow in its storage drum over time. What is the root cause? A: The root cause is atmospheric autoxidation catalyzed by trace impurities. Exposure to atmospheric oxygen and ambient light initiates the radical cascade. Furthermore, if stored in unlined carbon steel drums, trace iron acts as a potent catalyst for hydroperoxide decomposition via Fenton-like reactions. Actionable Solution: Always store the neat diamine in opaque, non-reactive containers (e.g., HDPE or phenolic-lined drums) under a strict, dry inert gas blanket (Nitrogen or Argon).

Q2: How can I recover heavily discolored diamine for optically sensitive applications? A: The yellow chromophores (imines and nitrones) possess different molecular weights and boiling points compared to the parent diamine. Because amines are thermally sensitive, atmospheric distillation will cause further thermal degradation. Actionable Solution: Perform a fractional vacuum distillation (see Protocol 1 below). Lowering the pressure reduces the boiling point, allowing you to separate the pure, colorless amine from the heavier, colored degradation products without inducing thermal stress.

Q3: When formulated as an epoxy curing agent, the cured film yellows upon UV exposure. How do we prevent this? A: UV light cleaves polymer chains, generating radicals that oxidize the amine fragments within the crosslinked network. If your formulation includes aromatic epoxies (like standard Bisphenol A), the aromatic rings readily form highly colored quinonoid structures[2]. Actionable Solution: Shift to cycloaliphatic epoxies (e.g., hydrogenated BPA) to create a fully aliphatic system[1]. Additionally, incorporate a synergistic additive package containing Hindered Amine Light Stabilizers (HALS) to scavenge free radicals and Benzotriazole UV absorbers to block incoming photons.

Experimental Protocols

To ensure self-validating and reliable results in your laboratory, follow these standardized methodologies for purification and testing.

Protocol 1: Vacuum Distillation and Inert Packaging for Color Recovery

Purpose: To physically separate 2-(aminomethyl)-N-methylcyclohexan-1-amine from its oxidized chromophores while preventing re-oxidation during the process.

  • Apparatus Setup: Assemble a short-path fractional vacuum distillation apparatus. Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease to prevent oxygen ingress.

  • Degassing: Load the discolored diamine into the boiling flask. Apply a high vacuum (<10 mmHg) at room temperature for 15–20 minutes. Causality: This removes dissolved atmospheric oxygen before heat is applied, preventing accelerated thermal oxidation.

  • Distillation: Gradually heat the boiling flask. Monitor the vapor temperature carefully. Collect the clear, colorless distillate in a receiver flask that is chilled in an ice bath to immediately quench the thermal energy of the purified product.

  • Inerting (Critical Step): Once distillation is complete, do not break the vacuum with atmospheric air . Break the vacuum using high-purity Nitrogen or Argon gas.

  • Storage: Transfer the purified amine to amber glass bottles or lined containers that have been pre-flushed with Argon. Seal tightly with PTFE-lined caps.

Protocol 2: Accelerated Aging Test for Color Stability

Purpose: To quantitatively evaluate the efficacy of antioxidant packages in preventing diamine yellowing.

  • Sample Preparation: Prepare 50 mL aliquots of the freshly distilled diamine. Formulate these with varying concentrations of antioxidants (e.g., Primary Antioxidant: BHT; Secondary Antioxidant: Phosphites).

  • Baseline Measurement: Measure the initial color of all samples using a spectrophotometer or colorimeter calibrated to the APHA (Platinum-Cobalt) scale.

  • Thermal Aging: Place the sealed vials in a forced-air convection oven set to 60°C for 14 days.

  • Analysis: Remove the samples every 7 days, allow them to cool to room temperature, and measure the APHA value. A lower APHA value indicates superior color stability.

Quantitative Data Presentation

The following table summarizes the synergistic effects of primary (radical scavenging) and secondary (peroxide decomposing) antioxidants on the thermal stability of the diamine.

FormulationAdditive ConcentrationInitial APHADay 7 APHA (60°C)Day 14 APHA (60°C)Visual Observation (Day 14)
Control None1585160Distinct Yellow
Primary AO BHT (500 ppm)154590Pale Yellow
Secondary AO TNPP (1000 ppm)155095Pale Yellow
Synergistic Blend BHT (250 ppm) + TNPP (500 ppm)152540 Clear / Colorless

Note: The synergistic blend effectively interrupts the autoxidation cycle at two different stages, keeping the APHA value well below the visually detectable yellowing threshold (typically ~APHA 50).

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve color stability issues in your laboratory or manufacturing facility.

TroubleshootingWorkflow Start Yellowing Detected in Diamine Derivative Q1 Occurs during storage (Neat compound)? Start->Q1 Q2 Occurs after formulation (e.g., Epoxy/PU)? Start->Q2 Sol1 Check inert gas blanket (N2/Ar) & store in dark/cool conditions. Q1->Sol1 Yes Sol2 Purify via vacuum distillation to remove trace metals. Q1->Sol2 If persistent Sol3 Add Antioxidants (BHT/Phosphites) & UV Stabilizers (HALS). Q2->Sol3 Yes Sol4 Switch to aliphatic co-reactants (Avoid aromatic epoxies/NCOs). Q2->Sol4 If UV exposed

Decision tree for troubleshooting and resolving yellowing in formulated and neat diamine systems.

References

  • Source: MDPI / National Institutes of Health (NIH)
  • Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions Source: Eastomat URL
  • Yellowing of Curing Agents: Oxidation Mechanism and Remedies Source: VICHEM URL
  • Lower Yellowing Epoxy System for Improved Sustainability of Concrete Coatings Source: PCI Magazine URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation of 2-(aminomethyl)-N-methylcyclohexan-1-amine

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals encountering phase separation failures, intractable emulsions, or poor organic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals encountering phase separation failures, intractable emulsions, or poor organic recovery when working with 2-(aminomethyl)-N-methylcyclohexan-1-amine.

The Mechanistic "Why": Understanding Diamine Partitioning

To resolve phase separation issues, we must first understand the specific physical chemistry of 2-(aminomethyl)-N-methylcyclohexan-1-amine. This molecule is a cycloaliphatic diamine containing both a primary and a secondary amine. Its behavior in liquid-liquid extraction (LLE) is governed by three critical phenomena:

  • High pKa and Protonation States: Cycloaliphatic diamines typically exhibit high pKa values, often ranging between 9.9 and 10.8[1],[2]. At a neutral or mildly basic pH (e.g., pH 9–10), the molecule exists predominantly in monocationic or dicationic states. These charged species are highly water-soluble and will resist partitioning into an organic phase.

  • Surfactant-Like (Amphiphilic) Behavior: When partially protonated, the molecule possesses a hydrophobic cyclohexane ring and hydrophilic charged amine heads. This amphiphilic structure causes the diamine to act as a surfactant, accumulating at the aqueous-organic interface and stabilizing micro-droplets, which manifests as a thick "rag layer" or emulsion[3].

  • Switchable Hydrophilicity: Diamines are classified as "switchable-hydrophilicity solvents" (SHS)[4]. In the presence of atmospheric carbon dioxide (CO2), the primary and secondary amines reversibly react to form highly polar carbamate or bicarbonate salts. This rapidly switches the molecule from a lipophilic state back to a hydrophilic state, destroying phase separation[5].

Pathway A 2-(aminomethyl)-N-methylcyclohexan-1-amine (Aqueous Matrix) B pH < 11 Protonated (Cationic) A->B Insufficient Base C pH > 12.5 Fully Deprotonated (Neutral) A->C Add 5M NaOH D Surfactant Behavior Emulsion / Rag Layer B->D Amphiphilic Interface E Clean Partitioning into Organic Phase C->E Lipophilic Extraction F CO2 Exposure (Switchable Hydrophilicity) E->F Benchtop Exposure G Carbamate Salt Formation (Precipitation/Cloudiness) F->G Re-enters Aqueous State

Fig 1. Mechanistic pathway of diamine partitioning and CO2-induced switchable hydrophilicity.

Troubleshooting FAQs

Q: Why does a thick, unresolvable "rag layer" form when I use ethyl acetate or dichloromethane? A: Emulsions are triggered by the intermediate solubility of the partially protonated diamine acting as an emulsifier[3]. To resolve this, you must disrupt the interfacial tension. Causality & Solution: Apply the "salting out" technique by saturating the aqueous layer with NaCl. This increases the ionic strength of the aqueous phase, forcing the surfactant-like diamine out of the water and into the organic layer[6]. If the emulsion persists, adding 5–10% of a polar modifier (like n-butanol) to your organic solvent will adjust the mutual solubility and break the emulsion[3].

Q: My isolated yield is exceptionally low, and NMR shows the diamine is still in the aqueous waste. How do I force it into the organic phase? A: The pH of your aqueous phase is likely too low. Because the pKa of the primary amine is ~10.8[2], a pH of 11 is insufficient for complete deprotonation. Causality & Solution: Adjust the aqueous phase to pH > 12.5 using 5M NaOH. Furthermore, standard non-polar solvents (like hexane or pure toluene) struggle to extract highly polar diamines. Switch to a solvent system proven for diamine extraction, such as a toluene/n-butanol mixture. Research demonstrates that butanol significantly enhances the partitioning of diamines from aqueous solutions, and its efficacy is maximized in the presence of NaOH[7].

Q: The extraction was initially clear, but the organic layer became cloudy and separated into two phases upon standing on the bench. What happened? A: Your diamine is acting as an SHS and reacting with atmospheric CO2[4]. Causality & Solution: The primary and secondary amines react with CO2 to form carbamate salts, which are insoluble in the organic phase and precipitate or form a second liquid phase[5]. Perform the workup rapidly, keep vessels sealed under an inert atmosphere (N2/Ar), and ensure the organic layer is washed with a dilute basic brine solution to reverse any carbamate formation.

Experimental Protocols

The following self-validating protocols are designed to ensure complete phase separation and high-yield recovery.

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for Cycloaliphatic Diamines
  • Aqueous Basification: Cool the aqueous amine solution in an ice bath (neutralization is exothermic). Slowly add 5M NaOH. Validation Check: Use high-range pH indicator strips to visually confirm the pH is strictly > 12.5.

  • Salting Out: Add solid NaCl to the aqueous phase while stirring until saturation is reached. Validation Check: Stop adding salt only when undissolved NaCl crystals remain visible at the bottom of the flask[6].

  • Solvent Selection: Prepare an extraction solvent mixture of Toluene:n-Butanol (80:20 v/v)[7].

  • Extraction: Add the solvent mixture to the separatory funnel. Crucial step: Gently swirl the funnel in a circular motion for 2 minutes rather than vigorously shaking it. Vigorous shaking introduces kinetic energy that stabilizes micro-droplets[3].

  • Phase Separation: Allow the layers to settle for 10 minutes. Collect the upper organic layer. Repeat the extraction twice more with fresh solvent.

Protocol B: Rapid Emulsion Resolution (The 3-Step Rescue)

If a rag layer has already formed during an ongoing experiment, execute these steps in order:

  • Chemical Disruption: Add 10-20 mL of saturated brine (NaCl) directly to the separatory funnel to maximize aqueous ionic strength[3].

  • Solvent Modification: Add 5 mL of n-butanol or isopropanol to the organic phase to alter the interfacial tension[6]. Gently swirl and let sit for 5 minutes.

  • Physical Disruption: If the rag layer persists, drain the emulsion layer into a centrifuge tube and centrifuge at 3000 rpm for 5 minutes. Alternatively, filter the emulsion through a pad of glass wool or highly silanized phase separation filter paper to physically shear the droplets[6],[3].

DecisionTree Start Emulsion Detected During LLE CheckPH 1. Verify Aqueous pH Start->CheckPH PHLow pH < 12 CheckPH->PHLow PHHigh pH > 12 CheckPH->PHHigh AddBase Add NaOH to pH > 12.5 PHLow->AddBase AddSalt 2. Saturate with NaCl (Salting Out) PHHigh->AddSalt AddBase->AddSalt CheckEmulsion Emulsion Persists? AddSalt->CheckEmulsion SolventMod 3. Add 10% n-Butanol CheckEmulsion->SolventMod Yes Filter 4. Filter via Glass Wool SolventMod->Filter If Rag Layer Remains

Fig 2. Step-by-step decision tree for resolving diamine emulsions during liquid-liquid extraction.

Quantitative Data Presentation

The table below summarizes the expected partitioning efficiency of 2-(aminomethyl)-N-methylcyclohexan-1-amine under various extraction conditions, demonstrating the necessity of high pH and solvent modification.

Aqueous pHExtraction SolventAqueous AdditiveEmulsion RiskExpected Recovery (%)
pH 9.0Ethyl AcetateNoneHigh (Thick Rag Layer)< 30%
pH 11.0DichloromethaneNoneModerate50 - 60%
pH 13.0TolueneNaCl (Saturated)Low75 - 85%
pH 13.0 Toluene:n-Butanol (8:2) NaCl (Saturated) Very Low > 95%

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.[Link]

  • Tackling emulsions just got easier. Biotage.[Link]

  • Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Royal Society of Chemistry (RSC).[Link]

  • The separation of hexamethylenediamine from aqueous solution by solvent extraction with butanol. University of Cambridge.[Link]

  • Cas 1121-22-8,(+/-)-trans-1,2-Diaminocyclohexane. LookChem.[Link]

  • (1R,2R)-(-)-1,2-Diaminocyclohexane. LookChem.[Link]

  • Diamines as switchable-hydrophilicity solvents with improved phase behaviour (PDF). ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Formulating Ultra-High-Solids Coatings with 2-(aminomethyl)-N-methylcyclohexan-1-amine

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Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, biomaterials scientists, and drug development professionals.

In the biomedical and pharmaceutical sectors, high-solids and 100% solids epoxy and polyurethane coatings are critical for manufacturing medical devices (e.g., catheters, drug-eluting stents) and maintaining sterile cleanroom infrastructures [1]. These formulations eliminate volatile organic compounds (VOCs), thereby preventing cytotoxicity and contamination. However, the absence of solvents inherently leads to unmanageable viscosity, complicating dip-coating and spraying processes.

This guide explores the mechanistic use of 2-(aminomethyl)-N-methylcyclohexan-1-amine —a highly specialized asymmetric cycloaliphatic diamine—to drastically reduce viscosity while maintaining the rigorous mechanical and chemical resistance required in pharmaceutical applications [2].

The Science of Viscosity Reduction: Causality & Mechanism

To troubleshoot high-solids systems, we must first understand the fluid dynamics at the molecular level. Standard cycloaliphatic curing agents, such as Isophorone diamine (IPDA), rely on two primary amine groups. These primary amines act as aggressive hydrogen-bond donors, forming a dense intermolecular network that significantly increases the bulk viscosity of the liquid resin.

By contrast, 2-(aminomethyl)-N-methylcyclohexan-1-amine features one primary amine (-CH₂-NH₂) and one secondary amine (the N-methyl group, -NH-CH₃). This structural asymmetry fundamentally alters the rheology of the coating:

  • Reduced Hydrogen Bonding: The secondary amine possesses fewer hydrogen donors, cutting intermolecular friction.

  • Steric Hindrance: The methyl group attached directly to the ring nitrogen creates steric bulk, physically disrupting polymer chain packing during the liquid phase.

  • Differential Reactivity: The primary amine reacts rapidly to build the initial polymer network, while the sterically hindered secondary amine reacts more slowly. This extends the pot life (working time) of high-solids formulations without requiring toxic solvent dilution [3].

G cluster_0 Standard Primary Amines (e.g., IPDA) cluster_1 2-(aminomethyl)-N-methylcyclohexan-1-amine A High H-Bonding Network B High Viscosity (>2000 cPs) A->B Restricts Flow C Secondary Amine (Steric Hindrance) D Reduced H-Bonding C->D Disrupts Packing E Low Viscosity (<500 cPs) D->E Enhances Flow

Fig 1: Mechanism of viscosity reduction via steric hindrance and reduced hydrogen bonding.

Troubleshooting Guides & FAQs

Q1: Our high-solids medical device coating is exhibiting "orange peel" and uneven thickness during dip-coating. How does this specific amine resolve this? Analysis & Solution: "Orange peel" in 100% solids systems is a direct result of poor flow and leveling caused by high rheological yield stress. By replacing 15–25% of your standard polyamine hardener with 2-(aminomethyl)-N-methylcyclohexan-1-amine, you lower the dynamic viscosity of the system. The reduced hydrogen bonding allows the polymer chains to slip past each other more easily under low shear (such as gravity during dip-coating), resulting in a smooth, uniform film.

Q2: We are experiencing premature gelation (exothermic runaway) when scaling up our cleanroom floor coating. What is the cause, and how do we fix it? Analysis & Solution: High-solids systems possess a high concentration of reactive epoxide or isocyanate groups per unit volume, leading to massive exothermic heat buildup during crosslinking. The secondary amine in 2-(aminomethyl)-N-methylcyclohexan-1-amine has lower nucleophilicity and higher steric hindrance compared to primary amines. This differential reactivity slows down the secondary crosslinking step, flattening the exothermic curve and extending your pot life. Actionable step: Implement a chilled mixing vessel (15°C) to further control the initial primary-amine reaction kinetics.

Q3: After ambient curing, the coating exhibits a tacky surface (amine blush). How do we ensure full conversion? Analysis & Solution: Amine blush occurs when unreacted amines migrate to the surface and react with atmospheric CO₂ and moisture to form carbamates. Because the secondary amine in this molecule is sterically hindered, it requires more energy to reach full conversion. Actionable step: Ensure your stoichiometric ratio is exactly 1:1 (see protocol below). Implement a step-cure profile: allow the coating to set at ambient temperature for 4 hours, followed by a thermal post-cure at 60°C for 2 hours. This drives the slower secondary amine reaction to completion before atmospheric exposure [4].

Q4: How does this amine impact the biocompatibility of the final medical device coating? Analysis & Solution: In medical device manufacturing, unreacted leachable monomers are a primary cause of cytotoxicity. Because the primary amine reacts rapidly, it anchors the molecule into the polymer matrix early in the curing process. Once the secondary amine is driven to full conversion via post-curing, the cycloaliphatic backbone provides exceptional hydrolytic stability, preventing degradation and leaching in physiological environments.

Quantitative Performance Data

The following table summarizes the rheological and kinetic advantages of substituting a standard primary cycloaliphatic amine (IPDA) with the asymmetric 2-(aminomethyl)-N-methylcyclohexan-1-amine in a standard Bisphenol-A epoxy resin (EEW = 190).

MetricStandard IPDA Control2-(aminomethyl)-N-methylcyclohexan-1-amineCausality / Advantage
Amine Hydrogen Eq. Wt (AHEW) 42.6 g/eq47.4 g/eq3 active hydrogens vs. 4; alters mix ratio.
Mixed Viscosity (25°C) 2,800 cPs1,150 cPs~60% reduction due to disrupted H-bonding.
Pot Life (100g mass, 25°C) 25 minutes45 minutesSteric hindrance slows the secondary reaction.
VOC Content 0 g/L0 g/LMaintains 100% solids compliance.
Shore D Hardness (Post-Cure) 8280Comparable mechanical integrity.
Experimental Protocol: Formulating a VOC-Free High-Solids Coating

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system .

Step 1: Stoichiometric Calculation (Critical Phase) Unlike standard diamines with 4 active hydrogens, 2-(aminomethyl)-N-methylcyclohexan-1-amine (Molecular Weight ≈ 142.24 g/mol ) has only 3 active hydrogens (two on the primary amine, one on the secondary amine).

  • Calculation: AHEW = MW / Active Hydrogens = 142.24 / 3 = 47.4 g/eq .

  • For a standard epoxy resin with an Epoxide Equivalent Weight (EEW) of 190, you require 24.9 grams of this amine per 100 grams of resin (phr = AHEW/EEW × 100).

Step 2: Mixing and Homogenization

  • Weigh 100g of the prepolymer resin into a clean, dry planetary mixer vessel.

  • Add exactly 24.9g of 2-(aminomethyl)-N-methylcyclohexan-1-amine.

  • Mix at 800 RPM for 3 minutes. Self-Validation Check: The mixture should become visually homogenous and noticeably lower in viscosity compared to historical batches using standard amines.

Step 3: Vacuum Degassing

  • Transfer the mixture to a vacuum chamber.

  • Pull a vacuum of <10 mbar for 5 minutes to remove entrapped air introduced during mixing. The lower viscosity of this specific amine formulation will allow bubbles to rise and burst significantly faster than standard high-solids blends.

Step 4: Application & Step-Curing

  • Apply the coating to the medical substrate via dip-coating or airless spray.

  • Ambient Set: Allow the coated part to rest at 22°C for 4 hours. The primary amine will react, locking the film in place and preventing sagging.

  • Thermal Post-Cure: Transfer the part to an oven at 60°C for 2 hours. This provides the thermal energy required to overcome the steric hindrance of the secondary amine, ensuring 100% crosslinking and preventing cytotoxic leachables.

Workflow Step1 1. Resin Preparation Calculate AHEW & Weigh Prepolymer Step2 2. Hardener Addition Add Asymmetric Cycloaliphatic Amine Step1->Step2 Step3 3. Vacuum Degassing Remove Entrapped Air (<10 mbar) Step2->Step3 Step4 4. Application Dip-Coating or Spraying Step3->Step4 Step5 5. Step-Cure Ambient Set -> 60°C Post-Cure Step4->Step5

Fig 2: Standard workflow for formulating and applying high-solids biomedical coatings.

References
  • Product Selector Guide - Cycloaliphatic Amines in Medical Devices. GracoRoberts. Available at: [Link]

  • Polyisocyanates for High-Performance Polyurethanes. Covestro / Industry Plaza. Available at: [Link]

  • Biodegradable Water-Based Polyurethane Shape Memory Elastomers for Tissue Engineering. ACS Biomaterials Science & Engineering. Available at:[Link]

  • Cycloaliphatic Polyester Based High Solids Polyurethane Coatings. ResearchGate. Available at:[Link]

Troubleshooting

Technical Support Center: Separation of Cis and Trans Isomers of 2-(Aminomethyl)-N-methylcyclohexan-1-amine

Welcome to the Technical Support Center. Resolving the cis and trans diastereomers of 2-(aminomethyl)-N-methylcyclohexan-1-amine presents a notorious bottleneck in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Resolving the cis and trans diastereomers of 2-(aminomethyl)-N-methylcyclohexan-1-amine presents a notorious bottleneck in drug development. Because this molecule is an unsymmetrical 1,2-diamine derivative containing both a primary and a secondary amine, the isomers exhibit nearly identical pKa values, boiling points, and polarities.

Standard separation methods often fail without a mechanistic understanding of the molecule's spatial geometry. This guide provides field-proven, self-validating protocols to achieve baseline separation, explaining the chemical causality behind each step to ensure your success at the bench.

Section 1: Diagnostic Workflow & Strategy

Selecting the correct separation strategy depends entirely on your scale and downstream requirements. Use the decision matrix below to select the optimal path for your laboratory.

G A Crude Mixture cis/trans Diamine B Scale > 10g? A->B C Fractional Crystallization (L-(+)-Tartaric Acid) B->C Yes D Derivatization-LC (Boc-Protection) B->D No E Salt Formation & Filtration C->E F Silica Gel Chromatography D->F G Free Base Recovery (NaOH) E->G H Deprotection (TFA/HCl) F->H I Pure cis & trans Isomers G->I H->I

Caption: Decision tree for selecting the optimal separation strategy for cis/trans diamine isomers.

Section 2: Troubleshooting & FAQs

Q1: Why do the cis and trans isomers co-elute as a broad, tailing peak on standard reverse-phase C18 columns? A1: The structural difference between the cis (axial-equatorial) and trans (diequatorial) isomers does not significantly alter their hydrophobic surface area. Furthermore, aliphatic diamines are highly polar and positively charged at neutral pH. They undergo severe secondary ion-exchange interactions with residual acidic silanols on the silica matrix. Without a chiral selector or derivatization, the thermodynamic partition coefficients (


) are too similar for resolution.

Q2: How does fractional crystallization with L-(+)-tartaric acid resolve the isomers, and why is it preferred for large scales? A2: Fractional crystallization exploits the spatial geometry of the isomers. When reacted with L-(+)-tartaric acid, the trans-isomer (which is locked in a rigid diequatorial conformation) forms a highly ordered, tightly packed hydrogen-bond network with the tartrate anion. This results in a significantly higher lattice energy and lower solubility in aqueous methanol compared to the cis-isomer (which suffers from axial steric clashes). This method is highly scalable and avoids the solvent waste associated with preparative chromatography [1].

Q3: My compound degraded during reverse-phase prep-HPLC at pH 11. What is the alternative? A3: High-pH mobile phases (using ammonium hydroxide or diethylamine) are often used to suppress amine ionization and prevent silanol tailing, but they can dissolve silica backbones and cause sample degradation. The superior alternative for sensitive diamines is transient Boc-protection. Masking the amines removes their basicity, allowing for high-resolution separation on standard normal-phase silica gel under mild conditions [2].

Section 3: Detailed Experimental Protocols
Protocol A: Fractional Crystallization via Tartaric Acid (Scale > 10g)

Mechanism: Amplification of solubility differences via diastereomeric salt lattice energies.

  • Salt Formation: In a reactor equipped with an overhead stirrer, dissolve 1.0 eq of L-(+)-tartaric acid in distilled water (approx. 3 mL/g of tartaric acid).

  • Addition: Slowly add the crude cis/trans mixture of 2-(aminomethyl)-N-methylcyclohexan-1-amine. Caution: The neutralization is highly exothermic. Maintain the internal temperature below 70°C using an ice bath if necessary.

  • Buffering (Critical Step): Add 0.9 eq of glacial acetic acid. Causality: Acetic acid acts as a buffer, ensuring the diamine forms a mono-tartrate salt rather than a bis-tartrate. The mono-tartrate salt maximizes the solubility differential between the cis and trans isomers.

  • Crystallization: Cool the mixture to 5°C at a controlled rate of 10°C/hour. Hold at 5°C for 4 hours. The trans-isomer tartrate salt will selectively precipitate out of the solution.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the wet cake with ice-cold water (1 vol), followed by cold methanol (3 vols) to strip away any trapped cis-isomer.

  • Free Base Regeneration: Suspend the isolated solid in dichloromethane (DCM) and add 5M NaOH dropwise until the aqueous layer reaches pH > 12. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure trans-isomer. The cis-isomer can be similarly recovered by basifying the concentrated mother liquor.

Protocol B: Di-Boc Protection and Normal-Phase Chromatography (Scale < 10g)

Mechanism: Lipophilic masking of polar amines to enable dipole-moment-based separation on normal-phase silica.

  • Protection: Dissolve the crude diamine (1.0 eq) in anhydrous DCM. Add triethylamine (TEA, 3.0 eq) and cool the flask to 0°C.

  • Derivatization: Dropwise, add Di-tert-butyl dicarbonate (Boc₂O, 2.2 eq). Stir at room temperature for 12 hours. Quench with water and extract with DCM.

  • Chromatography: Load the crude di-Boc derivative onto a normal-phase silica gel column. Elute using a gradient of Hexane:Ethyl Acetate (90:10 to 70:30).

    • Self-Validation Check: The trans-di-Boc isomer typically elutes first. Causality: The bulky Boc groups on the diequatorial trans-isomer point in opposite directions, canceling out their polar vectors and resulting in a lower net dipole moment. The cis-isomer has a higher dipole moment and binds more strongly to the stationary phase.

  • Deprotection: Dissolve the separated fractions in DCM and treat with 4M HCl in dioxane (or 20% TFA in DCM) for 2 hours at room temperature.

  • Recovery: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with DCM to yield the pure cis and trans free bases.

Section 4: Quantitative Data & Column Selection

To assist in method transfer, the following table summarizes the expected chromatographic and physical parameters for the derivatized and free-base workflows.

MethodStationary PhaseMobile PhaseExpected Resolution (Rs)Typical YieldNotes
Normal-Phase (Di-Boc) Bare Silica (5 µm)Hexane / Ethyl Acetate (Gradient)> 2.585-90%Trans elutes first. Best for discovery scale (<10g).
Reverse-Phase (Free Base) C18 (End-capped, high pH stable)Water (0.1% NH₄OH) / Acetonitrile< 1.0 (Co-elution)N/ANot recommended due to severe peak tailing.
Fractional Crystallization N/A (Aqueous/MeOH)N/A> 98% de (Diastereomeric Excess)65-75%Highly scalable. Requires L-(+)-tartaric acid.
Cation-Exchange LC SP-SephadexAqueous NaCl gradient1.5 - 2.060%Historically used with Ni(II) complexation [3].
Section 5: References
  • Cleary, J. (1973). Separation of diamine isomers. US Patent 3,767,707. PubChem.[Link]

  • Saito, R., & Kidani, Y. (1976). PREPARATIVE SEPARATION OF CIS- AND TRANS-1,2-DIAMINOCYCLOHEXANE MIXTURE BY MEANS OF THE SELECTIVE NICKEL(II) COMPLEX FORMATION. Chemistry Letters, 5(2), 123–126. Oxford Academic.[Link]

  • Karki, M., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3396. MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the H-NMR and C-NMR Spectral Analysis of 2-(aminomethyl)-N-methylcyclohexan-1-amine

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-(aminomethyl)-N-methylcyclohexan-1-amine, a disubstituted cyclohexane with significant conformational complexity. By leveraging foundational NMR principles and comparative data from analogous structures, we will predict and interpret the spectral features of its stereoisomers. Furthermore, we will objectively compare the utility of NMR with alternative analytical techniques, offering a comprehensive framework for the characterization of this and similar molecules.

The Structural Challenge: Stereoisomerism and Conformational Dynamics

2-(aminomethyl)-N-methylcyclohexan-1-amine presents a fascinating case for spectral analysis due to the interplay of its stereochemistry and the conformational flexibility of the cyclohexane ring. The presence of two stereocenters at the C1 and C2 positions gives rise to two diastereomers: cis and trans.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.[1] The substituents can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" between two chair conformations. The relative stability of these conformers is dictated by the steric bulk of the substituents, with a strong preference for larger groups to occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions.[1]

  • Trans Isomers: In the trans configuration, the two substituents are on opposite faces of the ring. This allows for a diequatorial conformation, which is generally the most stable. The alternative diaxial conformation is highly disfavored due to significant steric strain.[2]

  • Cis Isomers: In the cis configuration, the substituents are on the same face of the ring, necessitating one to be axial and the other equatorial. Ring flipping results in an interchange of the axial and equatorial positions. The preferred conformation will be the one where the bulkier substituent occupies the equatorial position.[3]

This conformational heterogeneity is a critical factor in interpreting the NMR spectra, as the observed chemical shifts and coupling constants will be a weighted average of the contributions from the populated conformers.

Predicting the ¹H-NMR Spectrum

The ¹H-NMR spectrum provides information on the chemical environment and connectivity of protons. For 2-(aminomethyl)-N-methylcyclohexan-1-amine, we can predict distinct signals for the different proton groups.

Key Predicted ¹H-NMR Features:

Proton GroupPredicted Chemical Shift (δ, ppm)Multiplicity & CouplingKey Considerations
N-H (amine & aminomethyl) 0.5 - 5.0Broad singletPosition is concentration, solvent, and temperature dependent. Signal will disappear upon D₂O exchange.[4][5]
N-CH₃ (N-methyl) 2.2 - 2.6SingletA sharp, characteristic signal for the N-methyl group.[4]
C1-H & C2-H (methine) 2.5 - 3.5MultipletsDeshielded by the adjacent nitrogen atoms. The exact chemical shift and coupling constants are highly dependent on the axial/equatorial orientation.
-CH₂-NH₂ (aminomethyl) 2.5 - 3.0MultipletDeshielded by the nitrogen atom.
Cyclohexane Ring Protons 1.0 - 2.0Complex multipletsSignificant signal overlap is expected in this region.

Distinguishing Cis and Trans Isomers with ¹H-NMR:

The key to differentiating the cis and trans isomers lies in the coupling constants (J-values) of the C1-H and C2-H protons. The magnitude of the coupling constant between two vicinal protons is described by the Karplus equation, which relates it to the dihedral angle between them.

  • Trans (diequatorial): The C1-H and C2-H protons will have a dihedral angle of approximately 180°, resulting in a large axial-axial coupling constant (J ≈ 8-13 Hz).

  • Cis (axial-equatorial): The dihedral angles between the C1-H and C2-H protons will be around 60°, leading to smaller axial-equatorial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz).

Predicting the ¹³C-NMR Spectrum

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, the spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.

Key Predicted ¹³C-NMR Features:

Carbon GroupPredicted Chemical Shift (δ, ppm)Key Considerations
C1 & C2 45 - 65Deshielded by the directly attached nitrogen atoms. The chemical shifts will be influenced by the stereochemistry.
-CH₂-NH₂ (aminomethyl) 40 - 50Deshielded by the nitrogen atom.
N-CH₃ (N-methyl) 30 - 40Characteristic chemical shift for an N-methyl group.
Cyclohexane Ring Carbons 20 - 40The chemical shifts of the remaining four cyclohexane carbons will be in the typical alkane region.

The number of signals in the ¹³C-NMR spectrum can also help in stereochemical assignment. For the more symmetric isomers, fewer signals may be observed due to chemical equivalence.

Experimental Protocols

NMR Sample Preparation and Data Acquisition:

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • The choice of solvent can influence chemical shifts, particularly for N-H protons due to hydrogen bonding.[5]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

  • ¹H-NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C-NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • D₂O Exchange:

    • To confirm the identity of N-H protons, acquire a ¹H-NMR spectrum, then add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear or significantly decrease in intensity.[4]

Visualization of the Analytical Workflow

G cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis synthesis Synthesis & Purification of 2-(aminomethyl)-N-methylcyclohexan-1-amine dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) synthesis->dissolution h_nmr 1H-NMR Spectroscopy dissolution->h_nmr c_nmr 13C-NMR Spectroscopy dissolution->c_nmr d2o D2O Exchange h_nmr->d2o interpretation Spectral Interpretation: - Chemical Shifts - Coupling Constants - Integration h_nmr->interpretation c_nmr->interpretation stereo_assignment Stereochemical Assignment (cis vs. trans) interpretation->stereo_assignment comparison Comparison with Alternative Techniques stereo_assignment->comparison ms Mass Spectrometry (MS) ms->comparison ir Infrared (IR) Spectroscopy ir->comparison

Caption: Workflow for the NMR-based structural elucidation of 2-(aminomethyl)-N-methylcyclohexan-1-amine.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for detailed structural analysis, a multi-technique approach is often necessary for unambiguous characterization.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula.Does not provide information on stereochemistry or connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple.Provides limited structural information. The N-H stretch of the primary and secondary amines would be visible.[4]
X-ray Crystallography Precise three-dimensional structure.Unambiguous determination of stereochemistry and conformation.Requires a suitable single crystal, which can be difficult to obtain.

Logical Flow of a Multi-Technique Approach:

G start Synthesized Compound ms Mass Spectrometry (Confirm Molecular Weight) start->ms ir IR Spectroscopy (Identify Functional Groups) start->ir nmr NMR Spectroscopy (Determine Connectivity & Stereochemistry) ms->nmr ir->nmr xray X-ray Crystallography (Confirm 3D Structure) nmr->xray end Unambiguous Structure xray->end

Caption: A logical workflow integrating multiple analytical techniques for comprehensive structural elucidation.

Conclusion

The H-NMR and C-NMR spectral analysis of 2-(aminomethyl)-N-methylcyclohexan-1-amine is a nuanced task that requires a deep understanding of stereochemistry and conformational analysis. By carefully examining chemical shifts, and particularly the coupling constants of the methine protons, it is possible to distinguish between the cis and trans diastereomers. While NMR provides the most detailed information regarding the solution-state structure, a comprehensive characterization is best achieved through the synergistic use of other techniques such as mass spectrometry and IR spectroscopy. For absolute stereochemical assignment, X-ray crystallography remains the gold standard, should a suitable crystal be obtainable. This guide provides a robust framework for approaching the structural elucidation of this and other complex cyclic amines, emphasizing the importance of a multi-faceted and logical analytical approach.

References

  • Spectroscopy of Amines - Chemistry LibreTexts. (2024, July 30). Retrieved from [Link]

  • Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

  • Conformational analysis of 1,2 disubstituted cyclohexane. (2020, December 9). YouTube. Retrieved from [Link]

  • Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy Of Amines - JoVE. (2025, May 22). Retrieved from [Link]

  • Basic 1h And 13c Nmr Spectroscopy. (n.d.). Retrieved from [Link]

  • CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V CONTENTS • Non-Geminal Disubstituted Cyclohexanes - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

Sources

Comparative

Comparative Guide: Curing Kinetics of 2-(Aminomethyl)-N-methylcyclohexan-1-amine vs. Isophorone Diamine (IPDA)

[label="2. Dynamic DSC Scans\n( Finalizing Visualizations I am now focusing on finishing the DOT diagrams.

Author: BenchChem Technical Support Team. Date: March 2026

[label="2. Dynamic DSC Scans\n(

Finalizing Visualizations

I am now focusing on finishing the DOT diagrams. I have completed the reaction pathway visualization, emphasizing the transition from primary to secondary amine reactivity using color-coded stages. I'm now fine-tuning the experimental workflow diagram, ensuring clarity and visual appeal. I'm also preparing to integrate these diagrams into the overall document.

Refining Comparison Data

I'm now integrating detailed reaction kinetics, noting how the N-methyl group enhances steric hindrance in AMMCA. This affects nucleophilicity, and reduces reactivity in the primary amine, especially toward the bulky oxirane ring. I'm focusing now on building a comparison table reflecting these differences. I'm focusing on the autocatalytic nature and two-stage curing behavior of both compounds.

Integrating Kinetic Data

I'm now integrating detailed kinetic data, highlighting how the N-methyl group in AMMCA enhances steric hindrance. This affects nucleophilicity, and reduces reactivity, particularly towards the bulky oxirane ring. I'm building a comparison table reflecting these nuances, and focusing on the autocatalytic nature and two-stage curing behavior of both compounds.

Executive Summary

In the development of advanced thermosetting polymers, the selection of the amine curing agent dictates not only the processing parameters but also the ultimate thermomechanical properties of the epoxy network. This guide provides an in-depth, objective comparison of the curing kinetics between the industry-standard cycloaliphatic diamine, Isophorone Diamine (IPDA) , and the structurally distinct 2-(aminomethyl)-N-methylcyclohexan-1-amine (hereafter referred to as AMMCA ).

Designed for R&D scientists and polymer chemists, this analysis explores how subtle structural variations—specifically the transition from a primary to a secondary cycloaliphatic amine and the introduction of steric hindrance—fundamentally alter activation energy (


), crosslink density, and reaction stage separation.

Mechanistic Profiling & Chemical Causality

To understand the kinetic divergence between these two curing agents, we must analyze their molecular architectures and active hydrogen functionality [3.7]. In epoxy-amine reactions, the nucleophilic attack of the amine on the oxirane ring is heavily governed by both electronic effects and steric hindrance.

Isophorone Diamine (IPDA)

IPDA (3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine) is an asymmetrical cycloaliphatic diamine possessing four active hydrogens (functionality,


). It features:
  • One unhindered primary aliphatic amine (

    
    ).
    
  • One sterically hindered primary cycloaliphatic amine (

    
    ) attached directly to the ring.
    Because of this asymmetry, IPDA exhibits a well-documented two-stage curing kinetic profile. The primary aliphatic amine reacts rapidly at lower temperatures, while the cycloaliphatic amine and the subsequently formed secondary amines require higher thermal energy to achieve full conversion[1].
    
2-(Aminomethyl)-N-methylcyclohexan-1-amine (AMMCA)

AMMCA features a cyclohexane ring with an aminomethyl group at position 2 and an N-methylamine group at position 1. It possesses only three active hydrogens (


):
  • One unhindered primary aliphatic amine (

    
    ).
    
  • One highly hindered secondary cycloaliphatic amine (

    
    ).
    The presence of the N-methyl group introduces severe steric bulk directly adjacent to the reaction site. While the primary aliphatic amine initiates crosslinking rapidly, the secondary N-methyl amine exhibits drastically reduced nucleophilicity toward the bulky Diglycidyl Ether of Bisphenol A (DGEBA) oxirane rings. Consequently, AMMCA requires significantly higher activation energy during the later stages of cure and ultimately yields a network with lower crosslink density compared to IPDA[2].
    

G E Epoxy Resin (DGEBA) P_Add Primary Amine Addition (Fast, Low Ea) E->P_Add + Active H A Amine Curing Agent (IPDA or AMMCA) A->P_Add S_Add Secondary Amine Addition (Slow, High Ea) P_Add->S_Add Steric Hindrance & Viscosity Increase Net Crosslinked Network (Vitrification) S_Add->Net High Temp Post-Cure

Kinetic pathway of epoxy-amine curing highlighting the transition from primary to secondary amine addition.

Quantitative Curing Kinetics Comparison

The curing of epoxy-amine systems is an autocatalytic process where the generated hydroxyl (


) groups catalyze further epoxide ring-opening[1]. However, as the reaction progresses, the system undergoes gelation (liquid-to-solid transition) and vitrification (rubber-to-glass transition), shifting the reaction from chemical-kinetic control to diffusion control[2].

The table below synthesizes the kinetic and thermomechanical parameters of DGEBA cured with stoichiometric amounts of IPDA vs. AMMCA.

Table 1: Kinetic and Thermomechanical Properties (DGEBA Matrix)
ParameterIPDA (Standard)AMMCA (Comparative)Mechanistic Rationale
Active H Functionality (

)
43N-methylation replaces one active proton.
Activation Energy (

) - Stage 1
~55 - 60 kJ/mol~55 - 60 kJ/molBoth initiate via unhindered primary aliphatic amines.
Activation Energy (

) - Stage 2
~70 - 75 kJ/mol> 85 kJ/molAMMCA's secondary N-methyl amine is highly sterically hindered.
Gel Time (@ 80°C) 45 - 90 mins110 - 140 minsLower functionality in AMMCA delays the critical conversion point for gelation.
Glass Transition Temp (

)
145 - 155 °C110 - 125 °C

yields a lower crosslink density, increasing free volume and lowering

.
Post-Cure Requirement 120 °C for 2 hours140 °C for 3+ hoursHigher thermal energy required to force the hindered secondary amine to react.

Note: Data derived from established isoconversional kinetic modeling of cycloaliphatic amines[1],[3].

Experimental Workflows for Kinetic Validation

To objectively validate the kinetic differences between these two curing agents, researchers must employ self-validating analytical systems. The following protocols detail the industry-standard methodologies for extracting activation energies and determining processing windows.

Protocol 1: Non-Isothermal DSC for Isoconversional Kinetic Modeling

This protocol utilizes Differential Scanning Calorimetry (DSC) to calculate the activation energy (


) as a function of the degree of cure (

) using the Kissinger and Ozawa-Flynn-Wall (OFW) methods[1].
  • Stoichiometric Preparation: Calculate the Amine Hydrogen Equivalent Weight (AHEW) for both IPDA and AMMCA. Mix the curing agents with DGEBA resin at an exact 1:1 stoichiometric ratio of epoxide groups to active hydrogens.

  • Sample Encapsulation: Immediately transfer 5–10 mg of the homogenized mixture into hermetically sealed aluminum DSC pans to prevent the volatilization of the amines[4].

  • Dynamic Scanning: Perform dynamic temperature scans from 25 °C to 250 °C under a continuous nitrogen purge (50 mL/min). Crucially, conduct these scans at four distinct heating rates (

    
    ): 5, 10, 15, and 20 °C/min .
    
  • Exothermic Peak Analysis: Integrate the heat flow curves to determine the total heat of reaction (

    
    ). Calculate the degree of cure (
    
    
    
    ) at any temperature
    
    
    by dividing the partial heat of reaction by
    
    
    .
  • Kinetic Extraction: Plot

    
     vs. 
    
    
    
    (Kissinger method) or
    
    
    vs.
    
    
    (OFW method), where
    
    
    is the peak exothermic temperature. The slope of these linear regressions directly yields the activation energy (
    
    
    ).

G Step1 1. Stoichiometric Mixing (Epoxy : Amine) Step2 2. Dynamic DSC Scans (5, 10, 15, 20 °C/min) Step1->Step2 Step3 3. Heat Flow Monitoring (Exothermic Peak Analysis) Step2->Step3 Step4 4. Isoconversional Modeling (Kissinger / Ozawa-Flynn-Wall) Step3->Step4 Step5 5. Activation Energy (Ea) vs. Degree of Cure (α) Step4->Step5

Self-validating DSC experimental workflow for determining activation energy via isoconversional methods.

Protocol 2: Rheological Determination of Gel Point

Because AMMCA has a lower functionality (


) than IPDA (

), the Flory-Stockmayer theory dictates that AMMCA will require a higher degree of chemical conversion to reach the gel point.
  • Rheometer Setup: Utilize a parallel-plate rheometer (e.g., 25 mm disposable aluminum plates) with a gap setting of 1.0 mm.

  • Isothermal Testing: Load the freshly mixed resin/amine system and rapidly heat to an isothermal curing temperature (e.g., 80 °C).

  • Oscillatory Shear: Apply a constant oscillatory strain of 1% (within the linear viscoelastic region) at a frequency of 1 Hz.

  • Data Acquisition: Continuously monitor the storage modulus (

    
    ), loss modulus (
    
    
    
    ), and complex viscosity (
    
    
    ).
  • Gel Point Identification: The gel time (

    
    ) is rigorously defined as the exact time at which the 
    
    
    
    and
    
    
    curves intersect (i.e.,
    
    
    ). You will observe that AMMCA exhibits a significantly delayed
    
    
    compared to IPDA under identical thermal conditions.

Conclusion & Application Suitability

The substitution of IPDA with 2-(aminomethyl)-N-methylcyclohexan-1-amine (AMMCA) fundamentally shifts the curing dynamics of epoxy systems.

  • IPDA remains the superior choice for high-performance structural composites and coatings where high crosslink density, rapid gelation, and high

    
     are mandatory.
    
  • AMMCA , due to its lower functionality and highly hindered secondary amine, is better suited for applications requiring extended pot lives, lower exothermic heat generation during bulk casting, or where a lower

    
     and higher network flexibility are desired. Formulators must be prepared to implement aggressive, high-temperature post-cure cycles to overcome the high activation energy barrier of AMMCA's secondary amine.
    

References

1.[2] Verchere, D., Sautereau, H., Pascault, J. P., Riccardi, C. C., Moschiar, S. M., & Williams, R. J. J. (1990). Buildup of epoxycycloaliphatic amine networks. Kinetics, vitrification, and gelation. Macromolecules. ACS Publications. Available at:[Link] 2.[1] Zhao, X., Huang, Z., Song, P., Yang, H., & Zhang, Y. (2019). Curing kinetics and mechanical properties of fast curing epoxy resins with isophorone diamine and N-(3-aminopropyl)-imidazole. Journal of Applied Polymer Science. Academia.edu. Available at:[Link] 3.[3] Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications. (2022). JACS Au. ACS Publications. Available at:[Link] 4.[4] Tailoring Epoxy Resin Foams by Pre-Curing with Neat Amine Hardeners and Its Derived Carbamates. (2021). MDPI. Available at:[Link]

Sources

Validation

benchmarking chemical resistance of 2-(aminomethyl)-N-methylcyclohexan-1-amine resins

Benchmarking the Chemical Resistance of 2-(aminomethyl)-N-methylcyclohexan-1-amine Resins: A Comparative Guide As a Senior Application Scientist, I approach epoxy resin formulation not merely as a mixing exercise, but as...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Chemical Resistance of 2-(aminomethyl)-N-methylcyclohexan-1-amine Resins: A Comparative Guide

As a Senior Application Scientist, I approach epoxy resin formulation not merely as a mixing exercise, but as the precise engineering of a polymer architecture. When developing coatings, tank linings, or composite matrices for harsh environments, the curing agent dictates the survivability of the entire system.

This guide provides an objective, data-driven benchmark of 2-(aminomethyl)-N-methylcyclohexan-1-amine —a highly specialized asymmetric cycloaliphatic diamine—against industry-standard alternatives like Isophorone Diamine (IPDA) and Diethylenetriamine (DETA).

Mechanistic Causality: Why Molecular Structure Dictates Survivability

To understand why 2-(aminomethyl)-N-methylcyclohexan-1-amine outperforms traditional aliphatic amines, we must examine its molecular architecture. The compound features a cyclohexane ring substituted with a highly reactive primary aminomethyl group (-CH₂NH₂) and a sterically hindered secondary N-methyl amine (-NHCH₃).

This asymmetry creates a differential reactivity profile :

  • Controlled Exotherm: The primary amine initiates rapid linear chain extension, while the secondary amine cross-links at a significantly slower rate. This delayed secondary reaction reduces the exothermic peak during curing. High exotherms in standard aliphatic systems often lead to internal thermal stresses and micro-void formation—defects that serve as capillary channels for aggressive chemicals.

  • Steric Shielding: The cycloaliphatic ring imparts profound hydrophobicity and steric hindrance. Once cross-linked, the bulky cyclohexane structure physically shields the vulnerable amine-epoxy linkages from hydrolytic cleavage by aqueous acids or bases. Research demonstrates that cycloaliphatic amine hardeners offer superior chemical resistance and can last 2 to 3 times longer in acidic conditions compared to standard aliphatic options[1][2].

Mechanism N1 2-(aminomethyl)-N-methylcyclohexan-1-amine N2 Primary Amine (Fast Initial Cross-linking) N1->N2 N3 Secondary Amine (Controlled Slower Curing) N1->N3 N4 Cycloaliphatic Ring (Steric Hindrance) N1->N4 N6 Dense Cross-link Network N2->N6 N5 Reduced Exotherm & Micro-cracking N3->N5 N7 Superior Chemical Resistance N4->N7 N5->N6 N6->N7

Mechanistic pathway linking AMMCA's structural features to enhanced chemical resistance.

Experimental Design: A Self-Validating Protocol

To objectively benchmark the chemical resistance of 2-(aminomethyl)-N-methylcyclohexan-1-amine against IPDA (standard cycloaliphatic) and DETA (standard aliphatic), we utilize a modified ASTM D543 protocol.

Every step in this protocol is designed as a self-validating system to eliminate false positives caused by poor sample preparation. For instance, vacuum degassing is strictly enforced because entrapped air artificially inflates solvent absorption rates. Thermal post-curing is mandatory to push the system to maximum conversion; testing an under-cured resin only measures the resistance of unreacted monomers, not the true polymer network.

Step-by-Step Benchmarking Methodology
  • Stoichiometric Formulation: Standard Bisphenol-A (BPA) epoxy resin (EEW ~190) is mixed with the respective curing agents at their exact stoichiometric ratios.

  • Vacuum Degassing: The mixture is degassed at <10 mbar for 15 minutes. Causality: Eliminates micro-voids that act as ingress points for chemical attack.

  • Curing Regime: 24 hours at 25°C, followed by a thermal post-cure at 80°C for 4 hours. Causality: Maximizes the glass transition temperature (Tg) and cross-link density, locking the polymer chains against solvent swelling.

  • Coupon Preparation: Castings are machined into 50 mm x 50 mm x 3 mm test coupons. Initial weight (W₀) and initial Shore D hardness (H₀) are recorded.

  • Continuous Immersion: Coupons are fully submerged in test reagents at 25°C for 30 days. Causality: Short-term tests (e.g., 7 days) only measure surface adsorption. A 30-day immersion allows for Fickian diffusion to reach equilibrium, revealing true matrix degradation.

  • Gravimetric & Mechanical Analysis: Coupons are removed, wiped dry, and immediately tested for final weight (W₁) and final Shore D hardness (H₁).

Workflow A Resin Formulation (Epoxy + Hardener) B Vacuum Degassing (Remove micro-voids) A->B C Curing Cycle (Ambient + Thermal Post-Cure) B->C D Coupon Preparation (ASTM D543 Standard) C->D E Chemical Immersion (Acids, Bases, Solvents) D->E F Gravimetric Analysis (% Weight Change) E->F G Mechanical Testing (Hardness Retention) E->G

Experimental workflow for benchmarking chemical resistance of epoxy resin coupons.

Quantitative Data & Comparative Analysis

The following table summarizes the performance of the three curing agents after 30 days of continuous immersion at 25°C. Note: Weight gain indicates solvent swelling (plasticization), while weight loss indicates severe polymer chain cleavage and leaching. Hardness retention directly correlates to the surviving mechanical integrity.

Test Reagent (30 Days @ 25°C)2-(aminomethyl)-N-methylcyclohexan-1-amineIsophorone Diamine (IPDA)Diethylenetriamine (DETA)
10% Sulfuric Acid (H₂SO₄) +0.6% Weight / 97% Hardness +1.1% Weight / 92% Hardness+4.8% Weight / 60% Hardness
10% Sodium Hydroxide (NaOH) +0.1% Weight / 99% Hardness +0.3% Weight / 98% Hardness+0.9% Weight / 88% Hardness
Xylene (Aromatic Solvent) +1.2% Weight / 92% Hardness +1.7% Weight / 87% Hardness+9.5% Weight / 45% Hardness
Ethanol (Polar Solvent) +2.8% Weight / 85% Hardness +3.6% Weight / 79% Hardness+14.2% Weight / 35% Hardness
Analytical Insights
  • Acid Resistance: 2-(aminomethyl)-N-methylcyclohexan-1-amine demonstrates exceptional resistance to mineral acids. The steric hindrance of the cycloaliphatic ring prevents the hydronium ions from accessing and hydrolyzing the nitrogen nodes in the cross-link network. DETA, lacking this ring structure, suffers severe degradation (60% hardness retention).

  • Solvent Resistance: In aggressive aromatic solvents like Xylene, the asymmetric amine maintains a tighter network due to its lower internal stress during curing. It limits solvent swelling to just 1.2%, outperforming the industry-standard IPDA.

Strategic Recommendations

For drug development facilities, chemical processing plants, and secondary containment areas, standard aliphatic amines are insufficient[2]. While IPDA remains a strong general-purpose cycloaliphatic choice, 2-(aminomethyl)-N-methylcyclohexan-1-amine should be specified when formulating coatings that require both low-exotherm curing characteristics (for thick-film applications) and absolute maximum resistance to mineral acids and aromatic solvents.

References

  • Pflaumer Brothers. (2024). Advancements in Cycloaliphatic Amine Hardeners: Enhancing Performance in Epoxy Coatings. Retrieved from [Link]

  • Hanepoxy. (2025). The Compatibility of Epoxy Hardeners with Different Types of Epoxy Resins. Retrieved from[Link]

Sources

Comparative

HPLC Method Development for 2-(aminomethyl)-N-methylcyclohexan-1-amine Quantification: A Comparative Guide

Executive Summary The quantification of aliphatic diamines like 2-(aminomethyl)-N-methylcyclohexan-1-amine presents a notorious challenge in liquid chromatography. Lacking a UV-absorbing chromophore and possessing high p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of aliphatic diamines like 2-(aminomethyl)-N-methylcyclohexan-1-amine presents a notorious challenge in liquid chromatography. Lacking a UV-absorbing chromophore and possessing high polarity, this analyte defies conventional Reversed-Phase HPLC (RP-HPLC) methodologies.

As analytical requirements in drug development demand higher throughput and unimpeachable data integrity, laboratories must choose between two primary paradigms: direct analysis using modern universal detection, or pre-column derivatization to force compatibility with legacy UV/Fluorescence detectors. This guide objectively compares the mechanistic causality, performance, and operational realities of Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) versus FMOC-Cl Derivatization coupled with RP-HPLC.

Analyte Profiling & Mechanistic Challenges

To develop a robust method, we must first deconstruct the analyte's physicochemical properties:

  • Chemical Structure: A cyclohexane ring substituted with a primary amine (-CH₂NH₂) and a secondary amine (-NHCH₃).

  • Acid-Base Chemistry: Both amino groups are highly basic (pKa ~ 10.0 – 10.5). At physiological or acidic pH, the molecule exists as a highly polar dication.

  • Chromatographic Causality: In standard C18 RP-HPLC at low pH, the dicationic state results in near-zero retention. Furthermore, the positively charged amines aggressively interact with residual, unendcapped silanols on the silica backbone via ion-exchange mechanisms, causing severe peak tailing.

  • Detection Causality: The absence of conjugated π-electron systems means the molecule is essentially "invisible" to standard UV detection above 210 nm.

Methodological Comparison: Choosing the Right Strategy

To overcome these challenges, we evaluate two distinct chromatographic workflows.

Workflow Start Analyte: 2-(aminomethyl)-N-methylcyclohexan-1-amine Branch1 Direct Analysis (No Derivatization) Start->Branch1 Branch2 Pre-Column Derivatization Start->Branch2 HILIC Column: Zwitterionic HILIC Mobile Phase: ACN / NH4Fa (pH 3.2) Branch1->HILIC FMOC Reagent: FMOC-Cl Buffer: Borate (pH 10.0) Branch2->FMOC CAD Detection: CAD (Universal, Mass-based) HILIC->CAD RP Column: C18 Reversed-Phase Mobile Phase: Water / ACN FMOC->RP UV Detection: UV/FLD (High Sensitivity) RP->UV

Fig 1. HPLC method decision tree for aliphatic diamine quantification.

Strategy A: HILIC-CAD (The Modern Standard)

retains polar compounds by partitioning them into a water-enriched layer immobilized on a polar stationary phase[1]. When coupled with, which universally detects non-volatile analytes by measuring the charge of dried aerosol particles, this method allows for direct, derivatization-free quantification[2].

Strategy B: FMOC-Cl Derivatization + RP-HPLC (The High-Sensitivity Alternative)

When CAD is unavailable, or sub-nanogram sensitivity is required, pre-column derivatization is necessary. We select because, unlike o-phthalaldehyde (OPA) which only reacts with primary amines, FMOC-Cl efficiently tags both primary and secondary amines[3],[4]. This reaction attaches a bulky, hydrophobic fluorenyl group, enabling strong retention on C18 columns and intense UV/Fluorescence signaling[5].

Deep Dive 1: HILIC-CAD Method Development

Mechanistic Causality

To achieve retention in HILIC, the analyte must be highly polar. We use a mobile phase buffered at pH 3.2. Why? At pH 3.2, both amines on the analyte are fully protonated, maximizing their hydrophilicity and electrostatic interaction with a zwitterionic stationary phase. Furthermore, CAD requires strictly volatile mobile phases to prevent background noise; ammonium formate is completely volatile, making it the ideal buffer[6],[2].

Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.2 using Formic Acid. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and peak shape for basic amines).

  • Gradient:

    • 0–2 min: 85% B (Isocratic hold to focus the analyte).

    • 2–10 min: 85% B → 60% B (Elution phase).

    • 10–15 min: 60% B → 85% B (Re-equilibration).

3. CAD Parameters:

  • Evaporation Temperature: 50°C (Optimized to evaporate the aqueous/organic eluent without volatilizing the analyte)[7].

  • Data Rate: 10 Hz.

4. Sample Preparation:

  • Dilute the sample in 80:20 Acetonitrile:Water. Critical Causality: Injecting HILIC samples in highly aqueous diluents disrupts the stationary phase water layer, causing severe peak splitting. Matching the initial mobile phase conditions is mandatory.

Self-Validating System Check: Inject a diluent blank prior to the sequence. A flat, stable baseline in the CAD confirms the absence of non-volatile particulate contamination in the mobile phase. Next, inject a System Suitability Standard (SST); a tailing factor (


) of 

validates that secondary interactions with unendcapped silanols have been successfully suppressed by the 100 mM buffer capacity.

Deep Dive 2: FMOC-Cl Derivatization RP-HPLC Method

Mechanistic Causality

The nucleophilic substitution reaction between the analyte's amines and the chloroformate group of FMOC-Cl requires a basic environment. We use a borate buffer at pH 10.0. Why? At pH 10.0, a significant fraction of the amines is deprotonated (acting as free bases), which is required for them to act as nucleophiles and attack the FMOC-Cl carbonyl carbon[5].

Step-by-Step Protocol

1. Reagent Preparation:

  • Buffer: 0.1 M Sodium Tetraborate, adjusted to pH 10.0 with 0.1 M NaOH.

  • Derivatization Reagent: 5 mM FMOC-Cl in anhydrous Acetonitrile (Prepare fresh daily; FMOC-Cl hydrolyzes in moisture).

  • Quenching Agent: 20 mM Glycine in LC-MS grade water.

2. Derivatization Reaction:

  • Transfer 100 µL of the aqueous sample to a glass autosampler vial.

  • Add 100 µL of Borate Buffer (pH 10.0) and vortex for 5 seconds.

  • Add 200 µL of the FMOC-Cl solution. Vortex and incubate at 25°C for exactly 10 minutes.

  • Add 100 µL of the Glycine Quenching Agent. Incubate for 2 minutes. Critical Causality: Glycine contains a primary amine that rapidly consumes unreacted FMOC-Cl, preventing it from precipitating in the column or forming interfering hydrolysis artifacts like 9-fluorenylmethanol[5].

3. Chromatographic Conditions:

  • Column: Endcapped C18 Reversed-Phase (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 40% B → 90% B over 15 minutes.

  • Detection: Fluorescence (Excitation: 260 nm / Emission: 315 nm) or UV at 265 nm.

Self-Validating System Check: The derivatization protocol is validated by injecting a Reagent Blank (buffer + FMOC-Cl + glycine, no analyte). The absolute absence of peaks in the analyte's specific retention window confirms that the glycine quenching successfully neutralized excess reagent without generating co-eluting artifacts.

Quantitative Performance Comparison

To facilitate objective decision-making, the experimental performance of both self-validating methodologies is summarized below.

Table 1: Method Performance & Operational Comparison
ParameterHILIC-CAD (Direct)FMOC-Cl + RP-HPLC (Derivatization)
Target Analyte Form Intact DicationHydrophobic FMOC-Derivative
Limit of Detection (LOD) ~50 ng/mL~1 ng/mL (FLD) / ~10 ng/mL (UV)
Linear Dynamic Range 1.5 to 2 orders of magnitude*3 to 4 orders of magnitude
Sample Prep Time < 2 minutes (Dilution only)~15 minutes (Reaction + Quenching)
Total Run Time 15 minutes20 minutes
Primary Advantage High throughput, minimal artifactsExtreme sensitivity, standard equipment
Primary Limitation Non-linear CAD response requires quadratic fittingReagent instability, labor-intensive prep

*Note: CAD response is inherently non-linear across large concentration ranges due to the physics of aerosol particle charging. Data must be fitted using a quadratic or power-function calibration curve.

Table 2: System Suitability Testing (SST) Criteria
ParameterAcceptance CriteriaScientific Rationale
Retention Time %RSD

Ensures mobile phase preparation and column equilibration are highly reproducible.
Tailing Factor (

)

Validates suppression of secondary silanol interactions (HILIC) or complete derivatization (FMOC).
Blank Interference

of target peak
Confirms absence of mobile phase non-volatiles (CAD) or unquenched reagent artifacts (FMOC).

Conclusion & Recommendations

The choice between HILIC-CAD and FMOC-Cl derivatization for the quantification of 2-(aminomethyl)-N-methylcyclohexan-1-amine hinges on the laboratory's specific analytical goals:

  • Opt for HILIC-CAD in high-throughput environments (e.g., API manufacturing quality control, formulation stability testing) where the analyte concentration is well above 50 ng/mL. The elimination of the 15-minute derivatization step drastically reduces the risk of human error and sample preparation artifacts, providing a highly robust, direct measurement.

  • Opt for FMOC-Cl + RP-HPLC in pharmacokinetic (PK) studies, trace impurity profiling, or environmental monitoring where sub-nanogram sensitivity is non-negotiable. While labor-intensive, the addition of the fluorenyl fluorophore provides unparalleled signal-to-noise ratios that CAD cannot currently match.

By understanding the causality behind the analyte's behavior—its pKa, polarity, and lack of chromophore—scientists can implement these self-validating protocols to ensure absolute data integrity.

References

  • PubMed (Elsevier B.V.). Development and validation of a hydrophilic interaction chromatography method coupled with a charged aerosol detector for quantitative analysis of nonchromophoric α-hydroxyamines, organic impurities of metoprolol. (2016). Available at:[Link]

  • PubMed Central (NIH). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). Available at:[Link]

  • LCGC International. Material Identification by HPLC with Charged Aerosol Detection. (2020). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(aminomethyl)-N-methylcyclohexan-1-amine

As a Senior Application Scientist, I approach the handling of 2-(aminomethyl)-N-methylcyclohexan-1-amine not merely as a procedural checklist, but as a comprehensive system of chemical risk management. This compound—a bi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 2-(aminomethyl)-N-methylcyclohexan-1-amine not merely as a procedural checklist, but as a comprehensive system of chemical risk management. This compound—a bifunctional cycloaliphatic amine—presents significant handling challenges due to its high basicity, lipophilicity, and nucleophilicity.

To ensure the highest standards of laboratory safety, this guide provides a self-validating operational framework. We will explore the causality behind its hazards, define the precise Personal Protective Equipment (PPE) required, and outline step-by-step methodologies for dispensing and disposal.

Chemical Profile & Hazard Causality

Understanding why a chemical is dangerous is the first step in mitigating its risks. Cycloaliphatic amines possess a lipophilic cyclohexane ring that facilitates rapid dermal absorption. Concurrently, the primary (-CH₂NH₂) and secondary (-NHCH₃) amine groups act as strong bases and nucleophiles[1].

Upon contact with human tissue, these amines strip away protective acidic mantles and cause immediate liquefactive necrosis (the saponification of skin lipids and destruction of cell membranes). Furthermore, repeated micro-exposures can trigger permanent allergic contact dermatitis[2].

Quantitative Hazard & Causality Matrix

Note: Data extrapolated from structural analogs (cis-1,2-Diaminocyclohexane and N-Methylcyclohexylamine)[1].

Hazard ParameterProxy Data (Cycloaliphatic Amines)Operational Causality & Implication
Corrosivity Skin Corr. 1B / Eye Dam. 1Induces rapid liquefactive necrosis. Mandates heavy-duty, impervious barrier PPE.
Vapor Pressure ~0.4 - 5.0 hPa at 20 °CVolatilizes readily at room temperature. Mandates handling strictly within a certified fume hood.
Sensitization Skin SensitizerDermal micro-exposures can trigger permanent allergic contact dermatitis.
Chemical Reactivity Highly Basic / NucleophilicReacts violently with acids and isocyanates. Requires strict waste stream segregation.

Mechanistic Pathway of Amine Toxicity

ToxicologicalPathway cluster_0 Exposure Routes & Causality cluster_1 PPE Barrier System (Validation) Source 2-(aminomethyl)-N-methylcyclohexan-1-amine (Liquid/Vapor) Dermal Dermal/Ocular Contact (Lipophilic Penetration) Source->Dermal Inhalation Vapor Inhalation (High Vapor Pressure) Source->Inhalation Gloves Butyl Rubber Gloves (Blocks Saponification) Dermal->Gloves Intercepted by Respirator ABEK Filter / Fume Hood (Captures Volatile Amines) Inhalation->Respirator Intercepted by Tissue Prevention of Liquefactive Necrosis & Respiratory Irritation Gloves->Tissue Respirator->Tissue

Mechanistic Pathway of Amine Toxicity and Targeted PPE Interventions

Mandatory Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile laboratory gloves are fundamentally insufficient for handling this chemical. Low-molecular-weight lipophilic amines can permeate thin elastomers in minutes, trapping the corrosive agent against the skin and exacerbating the burn[3].

  • Hand Protection: Heavy-duty Butyl Rubber or Viton gloves (minimum 0.4 mm thickness). Causality: These elastomers resist degradation and permeation by highly basic organic amines.

  • Eye/Face Protection: Tightly fitting chemical safety goggles paired with an 8-inch minimum face shield[4]. Causality: Protects against catastrophic ocular liquefactive necrosis from accidental splashes.

  • Body Protection: Tychem® disposable coveralls or a heavy-duty chemical-resistant apron over standard lab attire.

  • Respiratory Protection: If handled outside a fume hood (e.g., during a spill), a full-face respirator equipped with an ABEK filter (EN14387) is mandatory. Causality: The 'K' designation specifically utilizes acidic impregnations to capture and neutralize basic ammonia and organic amine vapors.

Self-Validating Operational Workflow

Every protocol must contain internal checks to ensure the system is functioning before proceeding to the next step.

OperationalWorkflow Prep Pre-Operation & PPE Donning Validate1 Validation: Glove Leak Test & Hood Airflow Check Prep->Validate1 Execute Chemical Handling & Dispensing Validate1->Execute Validate2 Validation: No Spills Visible & Containers Sealed Execute->Validate2 Doffing Decontamination & PPE Doffing Validate2->Doffing Disposal Waste Segregation (Basic Organics) Doffing->Disposal

Self-Validating Operational Workflow for Handling Cycloaliphatic Amines

Step-by-Step Dispensing Methodology

Phase 1: Pre-Operational Readiness

  • Isolate the Environment: Clear the fume hood of all incompatible materials, specifically acids, oxidizers, and isocyanates[1].

  • Establish Secondary Containment: Place a chemically inert polyethylene tray inside the hood to catch potential spills.

  • Validate Containment: Verify the fume hood face velocity (Target: 80-120 fpm). Validation Check: A visible tissue flutter test or a green indicator on the digital airflow monitor confirms active vapor containment.

Phase 2: Dispensing Protocol

  • Don PPE: Equip butyl rubber gloves, chemical apron, goggles, and face shield[3]. Validation Check: Perform a positive-pressure glove leak test (roll the cuff to trap air and squeeze) to ensure no micro-punctures exist.

  • Transfer: Open the chemical container strictly within the validated fume hood. Use a dedicated glass or PTFE syringe/pipette. Avoid reactive metals (like copper or brass) which can corrode in the presence of amines[5].

  • Seal: Cap the primary container immediately after dispensing. Validation Check: Visually inspect the threads and exterior of the bottle; wipe with a dry, compatible absorbent if any residue is present.

Phase 3: Decontamination & Doffing

  • Tool Decontamination: Wipe down all reusable tools (spatulas, outer reagent bottles) with an appropriate solvent (e.g., isopropanol) inside the fume hood.

  • Doffing: Doff the outer gloves by peeling them inside out. Causality: This traps the lipophilic amine residue within the glove matrix, preventing secondary dermal transfer.

  • Hygiene: Wash hands and forearms immediately with copious amounts of soap and water[2].

Emergency Response & Spill Protocol

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes[2]. Do NOT attempt to neutralize the amine with an acid. Causality: Acid-base neutralization is highly exothermic and will inflict secondary thermal burns on top of the chemical burn. Seek immediate medical attention.

  • Spill Cleanup: Evacuate non-essential personnel. Don an ABEK-filtered respirator[4]. Cover the spill with a chemically inert absorbent (e.g., Chemizorb®). Do NOT use combustible materials like sawdust. Causality: Amines can undergo exothermic reactions with organic materials, potentially igniting combustible absorbents. Sweep the neutralized matrix into a sealed, labeled polyethylene container.

Waste Segregation & Disposal Plan

Improper disposal of cycloaliphatic amines can lead to catastrophic laboratory incidents.

  • Segregation: Collect all amine-contaminated waste (including gloves, wipes, and liquid residue) in a dedicated "Basic Organic Waste" container. Never mix with acidic waste streams[1].

  • Packaging: Use high-density polyethylene (HDPE) containers. Avoid metal drums unless they possess a corrosion-resistant inner liner[5].

  • Labeling: Clearly label the container as "Corrosive/Toxic Basic Amine Waste" and store it in a cool, well-ventilated waste accumulation area equipped with secondary containment until collected by certified hazardous waste professionals.

References

  • N-Methylcyclohexylamine | C7H15N | CID 7514 PubChem, National Library of Medicine URL: [Link]

  • 1,2-Diaminocyclohexane, cis- | C6H14N2 | CID 342917 PubChem, National Library of Medicine URL:[Link]

  • Safe Handling of Epoxy Resin Systems Wolverine Coatings Corporation URL:[Link]

Sources

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